PEG5-bis-(ethyl phosphonate)
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJCGHAUFHRSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation of PEG5-bis-(ethyl phosphonate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to PEG5-bis-(ethyl phosphonate). This homobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its capacity to modify proteins, peptides, nanoparticles, and other molecules.
Core Structural and Physicochemical Data
PEG5-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG) derivative characterized by a central chain of five ethylene (B1197577) glycol units, flanked on both ends by ethyl phosphonate (B1237965) groups. This bifunctional nature allows for the crosslinking of molecules or the surface modification of materials. The hydrophilic PEG backbone imparts increased water solubility to the conjugated molecules, a desirable trait in many biomedical applications.
| Property | Value | Citation(s) |
| Chemical Formula | C20H44O11P2 | [1][2] |
| Molecular Weight | 522.5 g/mol | [1][2] |
| CAS Number | 1446282-28-5 | [1][2] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | |
| Purity | ≥95% (commercially available) | [3][4] |
| Storage Temperature | -20°C | [2] |
| SMILES String | CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | [1] |
Molecular Structure Visualization
The structure of PEG5-bis-(ethyl phosphonate) comprises a linear polyether chain with terminal phosphonate ester functionalities. The diethyl phosphonate groups provide reactive sites for further chemical modification or act as anchoring points to various substrates.
Caption: 2D structure of PEG5-bis-(ethyl phosphonate).
Experimental Protocols
Representative Synthesis of PEG5-bis-(ethyl phosphonate)
This protocol is a representative example and may require optimization.
Materials:
-
Pentaethylene glycol
-
Thionyl chloride (SOCl2) or a similar halogenating agent
-
Triethyl phosphite
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica gel for column chromatography
Workflow Diagram:
References
- 1. waters.com [waters.com]
- 2. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 3. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Synthesis and Purification of PEG5-bis-(ethyl phosphonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of PEG5-bis-(ethyl phosphonate), a homobifunctional PEG linker crucial for the development of advanced bioconjugates and PROTACs (Proteolysis Targeting Chimeras). The document outlines a robust synthetic protocol based on the Michaelis-Arbuzov reaction, followed by a detailed multi-step purification procedure to achieve high purity. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a detailed flowchart.
Introduction
PEG5-bis-(ethyl phosphonate) (CAS No: 1446282-28-5) is a versatile chemical tool used extensively in pharmaceutical and biotechnology research.[1][2] Its pentaethylene glycol (PEG5) core imparts favorable solubility and pharmacokinetic properties to conjugated molecules, while the terminal ethyl phosphonate (B1237965) groups provide reactive handles for attachment to proteins, peptides, or small molecules.[1][3][4] This linker is particularly valuable in the design of PROTACs, where it connects a target-binding ligand to an E3 ligase ligand, facilitating targeted protein degradation.[2][5] Achieving high purity of this linker is critical for the synthesis of well-defined and effective therapeutic agents.
Physicochemical Properties
A summary of the key quantitative data for PEG5-bis-(ethyl phosphonate) is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1446282-28-5 | [1][2] |
| Molecular Formula | C₂₀H₄₄O₁₁P₂ | [1][2] |
| Molecular Weight | 522.5 g/mol | [1][2] |
| Purity (Typical) | ≥95% - 98% | [3] |
| Appearance | Colorless to pale yellow oil | Inferred |
Synthesis Protocol
The synthesis of PEG5-bis-(ethyl phosphonate) can be efficiently achieved via a Michaelis-Arbuzov reaction. This reaction forms a carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) with an alkyl halide. In this case, the protocol involves the reaction of pentaethylene glycol di-tosylate with triethyl phosphite.
Materials and Reagents
-
Pentaethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Triethyl phosphite
-
Dichloromethane (B109758) (DCM), anhydrous
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Experimental Procedure
Step 1: Synthesis of Pentaethylene Glycol Di-tosylate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude di-tosylate intermediate. This intermediate can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Michaelis-Arbuzov Reaction to form PEG5-bis-(ethyl phosphonate)
-
In a flame-dried round-bottom flask equipped with a reflux condenser, add the pentaethylene glycol di-tosylate (1 equivalent) and an excess of triethyl phosphite (5-10 equivalents). The excess triethyl phosphite also serves as the reaction solvent.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by TLC or ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and other volatile byproducts under high vacuum. The resulting crude product will be a viscous oil.
Purification Protocol
The purification of the crude PEG5-bis-(ethyl phosphonate) is critical to remove unreacted starting materials and side products. A multi-step chromatographic approach is recommended.
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient mobile phase. A typical gradient would start with 100% ethyl acetate (B1210297) and gradually increase the polarity by adding methanol (B129727) (e.g., 0% to 10% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified PEG5-bis-(ethyl phosphonate).
Quality Control
The purity and identity of the final product should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of PEG5-bis-(ethyl phosphonate).
References
Technical Guide: Chemical Properties and Applications of PEG5-bis-(ethyl phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of PEG5-bis-(ethyl phosphonate), a versatile homobifunctional linker critical in the fields of drug delivery and targeted protein degradation.
Core Chemical Properties
PEG5-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG) derivative containing five ethylene (B1197577) glycol units, flanked by ethyl phosphonate (B1237965) moieties at both termini. The central PEG chain imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media, a crucial attribute for many biological applications.[1][2] The terminal ethyl phosphonate groups offer reactive sites for conjugation and can interact with metal ions.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of PEG5-bis-(ethyl phosphonate).
| Property | Value | Reference |
| Molecular Formula | C20H44O11P2 | [1] |
| Molecular Weight | 522.5 g/mol | [1] |
| CAS Number | 1446282-28-5 | [1] |
| Appearance | Colorless to pale yellow oil or liquid | Inferred from similar compounds |
| Purity | ≥95% or ≥98% (typical) | [1] |
| Storage Conditions | -20°C | [1] |
| Shipping Conditions | Ambient Temperature | [1] |
Experimental Protocols
Synthesis of PEG5-bis-(ethyl phosphonate)
Reaction Scheme:
-
Ditosylation of Hexaethylene Glycol: Hexaethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form hexaethylene glycol ditosylate.
-
Michaelis-Arbuzov Reaction: The resulting ditosylate is then reacted with triethyl phosphite (B83602) in a Michaelis-Arbuzov reaction to yield PEG5-bis-(ethyl phosphonate).
Detailed Protocol:
-
Step 1: Synthesis of Hexaethylene Glycol Ditosylate
-
To a solution of hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (B128534) (2.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ditosylate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Step 2: Synthesis of PEG5-bis-(ethyl phosphonate)
-
Heat hexaethylene glycol ditosylate (1 equivalent) with an excess of triethyl phosphite (3-5 equivalents) at 120-140°C under an inert atmosphere.
-
Monitor the reaction by TLC or 31P NMR spectroscopy.
-
The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and ethyl tosylate byproduct by vacuum distillation.
-
The resulting crude PEG5-bis-(ethyl phosphonate) can be further purified by column chromatography on silica gel.
-
Purification and Characterization
-
Purification:
-
Column Chromatography: Utilize a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane (B92381) or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To confirm the presence of ethylene glycol protons and the ethyl groups of the phosphonate esters.
-
13C NMR: To identify all unique carbon environments in the molecule.
-
31P NMR: To confirm the presence of the phosphonate group, which should show a characteristic chemical shift.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as P=O and C-O-C stretching vibrations.
-
Applications in Drug Development
PEG5-bis-(ethyl phosphonate) serves as a critical component in modern drug development, primarily as a hydrophilic and flexible linker.
PROTACs (Proteolysis Targeting Chimeras)
This linker is extensively used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PEG5 linker physically bridges the POI and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. The length and flexibility of the PEG5 chain are crucial for optimal ternary complex formation.
Caption: General mechanism of action for a PROTAC utilizing a flexible linker.
Drug Delivery and Bioconjugation
The hydrophilic nature of the PEG5 linker enhances the aqueous solubility and circulation half-life of conjugated drugs.[1] The terminal phosphonate groups can be used for conjugation to various biomolecules, including proteins, peptides, and oligonucleotides. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Caption: A typical experimental workflow for bioconjugation.
Stability and Reactivity
PEG5-bis-(ethyl phosphonate) is generally stable under standard laboratory conditions. The phosphonate ester linkages are more resistant to hydrolysis than carboxylate esters, providing greater stability in biological media. The ether linkages of the PEG backbone are also chemically robust. The terminal ethyl phosphonate groups can be hydrolyzed to the corresponding phosphonic acids under acidic or basic conditions, which can be a desirable feature for certain applications where charged termini are needed for enhanced binding to specific surfaces or ions. The phosphonate groups are known to form stable complexes with various metal ions, a property that can be exploited in the development of metal-chelating agents or for surface modification of metal oxide nanoparticles.[3]
Conclusion
PEG5-bis-(ethyl phosphonate) is a valuable chemical tool for researchers in drug development and related scientific fields. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for creating complex bioconjugates and innovative therapeutic modalities like PROTACs. The experimental protocols and data presented in this guide provide a foundational understanding for the effective utilization of this important molecule.
References
An In-depth Technical Guide to PEG5-bis-(ethyl phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PEG5-bis-(ethyl phosphonate), a homobifunctional crosslinker pivotal in modern drug development and bioconjugation. This document outlines its core physicochemical properties, applications, and representative experimental methodologies.
Core Molecular Data
PEG5-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG)-based linker molecule. The central PEG moiety, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2] The terminal ethyl phosphonate (B1237965) groups provide reactive sites for conjugation.[3]
| Property | Value | Source(s) |
| Molecular Formula | C20H44O11P2 | [4] |
| Molecular Weight | 522.5 g/mol | [4] |
| CAS Number | 1446282-28-5 | [4] |
Applications in Drug Development
PEG5-bis-(ethyl phosphonate) is primarily utilized as a linker in the synthesis of complex therapeutic molecules. Its architecture is particularly suited for applications requiring the connection of two different molecular entities.
A significant application of PEG5-bis-(ethyl phosphonate) is in the construction of Proteolysis Targeting Chimeras (PROTACs).[5][6][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation.[9][10] PEG linkers, such as PEG5-bis-(ethyl phosphonate), are favored for their ability to improve the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][8]
The hydrophilic nature of the PEG chain makes PEG5-bis-(ethyl phosphonate) a valuable tool in general bioconjugation.[2][4] The process of attaching PEG chains, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and small molecules by:
-
Increasing Solubility: The PEG chain improves the solubility of hydrophobic molecules in aqueous environments.[11]
-
Enhancing Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[11]
-
Reducing Immunogenicity: The PEG moiety can shield the conjugated molecule from the host's immune system.[11]
The ethyl phosphonate groups can be used to link to various biomolecules, nanoparticles, or small molecules for applications in targeted drug delivery and the development of antibody-drug conjugates (ADCs).[3][12][]
Experimental Protocols
This protocol describes a two-step coupling process to synthesize a PROTAC molecule, where a target protein ligand (POI ligand) and an E3 ligase ligand are connected via a bifunctional PEG linker.
Materials:
-
Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, alcohol).
-
E3 ligase ligand with a suitable functional group (e.g., carboxylic acid).
-
PEG5-bis-(ethyl phosphonate) (or a similar bifunctional PEG linker).
-
Coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification system (e.g., preparative HPLC).
Procedure:
Step 1: First Coupling Reaction - Attachment of the E3 Ligase Ligand to the Linker
-
Dissolve the E3 ligase ligand (e.g., with a carboxylic acid group) and the bifunctional PEG linker (e.g., PEG5-bis-(ethyl phosphonate)) in an anhydrous solvent such as DMF.
-
Add coupling reagents like HATU and an amine base such as DIPEA to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by LC-MS.
-
Upon completion, purify the resulting E3 ligase-linker intermediate using preparative HPLC.
Step 2: Second Coupling Reaction - Attachment of the POI Ligand
-
Dissolve the purified E3 ligase-linker intermediate and the POI ligand in an anhydrous solvent.
-
Add appropriate coupling reagents based on the functional groups being reacted.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 60°C) overnight under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR. The spectra should show peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[8]
Visualization of Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, where a linker such as PEG5-bis-(ethyl phosphonate) plays a central role in bringing the target protein and the E3 ligase into proximity.
Caption: PROTAC-mediated protein degradation pathway.
This guide provides a foundational understanding of PEG5-bis-(ethyl phosphonate) for professionals in the field of drug discovery and development. The unique properties of this linker make it a valuable component in the design of next-generation therapeutics.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
- 4. PEG5-bis-(ethyl phosphonate) | 1446282-28-5 | WHC28228 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG5-bis-(Ethyl phosphonate) | PROTAC Linker | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
Solubility of PEG5-bis-(ethyl phosphonate) in aqueous and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected solubility of PEG5-bis-(ethyl phosphonate), a homobifunctional crosslinker, in both aqueous and organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this particular molecule, this document outlines its anticipated solubility based on its structural components and provides detailed, standardized experimental protocols for determining its solubility empirically.
Introduction to PEG5-bis-(ethyl phosphonate)
PEG5-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG) based linker molecule containing two terminal ethyl phosphonate (B1237965) groups.[1][2][3] Its structure consists of a central hydrophilic PEG chain of five ethylene (B1197577) glycol units, which is known to enhance aqueous solubility.[2][4] This compound is utilized in bioconjugation, for linking molecules to proteins, peptides, and nanoparticles, and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] The ethyl phosphonate groups can be used for further chemical modifications or for their ability to interact with metal ions.[5][6]
Expected Solubility Profile
Aqueous Solubility
The presence of the PEG chain is the primary determinant of the molecule's behavior in aqueous solutions. PEG chains are highly hydrophilic due to the repeating ethylene glycol units, which readily form hydrogen bonds with water molecules.[7] This characteristic is expected to impart good water solubility to PEG5-bis-(ethyl phosphonate).[2][4] Generally, the solubility of PEGylated compounds in aqueous media is high.[7]
Organic Solvent Solubility
Polyethylene glycol is soluble in a wide range of organic solvents.[7][8] The solubility in organic solvents tends to decrease as the molecular weight of the PEG chain increases.[8] Given the relatively short PEG5 chain, good solubility is expected in many common polar organic solvents. The ethyl phosphonate groups at the termini are esters, which typically exhibit solubility in a range of organic solvents.
Anticipated Solubility in Common Solvents
The following table summarizes the expected qualitative solubility of PEG5-bis-(ethyl phosphonate) in a variety of aqueous and organic solvents based on the general properties of PEG and ethyl phosphonates. It is important to note that this is a predictive assessment and empirical testing is required for quantitative values.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | High | The hydrophilic PEG chain is the dominant structural feature, promoting strong interactions with water molecules.[7] |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the ether oxygens of the PEG chain.[7] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents are polar and can solvate the PEG chain effectively.[8] |
| Nonpolar Aprotic | Toluene, Hexanes | Low to Insoluble | The high polarity of the PEG chain and phosphonate groups results in poor interaction with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | PEG itself is soluble in chlorinated solvents, and these are common solvents for organic synthesis and purification involving such linkers.[7][8] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for PEG5-bis-(ethyl phosphonate), a standardized experimental protocol should be followed. The Shake-Flask method followed by a suitable analytical technique is a common and reliable approach.
Materials and Equipment
-
PEG5-bis-(ethyl phosphonate)
-
Selected solvents (e.g., Water, PBS, Ethanol, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as phosphonates lack a strong UV chromophore) or a Nuclear Magnetic Resonance (NMR) spectrometer.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of PEG5-bis-(ethyl phosphonate) to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove all undissolved solids.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC-ELSD/MS or NMR method to determine the concentration of the dissolved PEG5-bis-(ethyl phosphonate).
-
The solubility is then calculated by multiplying the measured concentration by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility for PEG5-bis-(ethyl phosphonate).
Caption: Experimental workflow for determining the solubility of PEG5-bis-(ethyl phosphonate).
Conclusion
PEG5-bis-(ethyl phosphonate) is anticipated to exhibit high solubility in aqueous solutions and a range of polar organic solvents, a characteristic driven by its hydrophilic PEG core. Conversely, its solubility in nonpolar organic solvents is expected to be limited. For drug development and other research applications requiring precise solubility data, the experimental protocol detailed in this guide provides a robust framework for empirical determination. The provided workflow and predictive analysis serve as a valuable resource for scientists and researchers working with this and similar PEGylated compounds.
References
- 1. PEG5-bis-(ethyl phosphonate) | 1446282-28-5 | WHC28228 [biosynth.com]
- 2. PEG5-bis-(ethyl phosphonate), 1446282-28-5 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. PEG5-bis-(ethyl phosphonate)_1446282-28-5_新研博美 [xinyanbm.com]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 6. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Phosphonate Groups in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphonate (B1237965) group, a structural analog of the phosphate (B84403) group where a C-P bond replaces a C-O-P linkage, has emerged as a versatile and powerful tool in the field of bioconjugation. Its unique physicochemical properties, including high stability, negative charge at physiological pH, and ability to act as a bioisostere of phosphate, have led to its widespread adoption in drug development, diagnostics, and fundamental biological research. This technical guide provides a comprehensive overview of the mechanisms of action of phosphonate groups in bioconjugation, with a focus on their application in creating well-defined bioconjugates for therapeutic and research purposes. We will delve into the key conjugation strategies, present quantitative data, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.
Core Mechanisms of Phosphonate Bioconjugation
The utility of phosphonates in bioconjugation stems from several key chemical handles and reaction modalities. These can be broadly categorized into reactions that form the phosphonate linkage itself and reactions that utilize a pre-functionalized phosphonate moiety for subsequent conjugation.
Phosphonate Ester and Amide Formation
The direct formation of phosphonate esters or phosphonamidates is a common strategy for linking phosphonate-containing molecules to biomolecules. This typically involves the reaction of an activated phosphonic acid derivative with a nucleophilic group on the biomolecule, such as a hydroxyl or an amino group.
Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl or amino group on the activated phosphorus center, leading to the displacement of a leaving group and the formation of a stable P-O or P-N bond. Activation of the phosphonic acid can be achieved using various coupling agents.
Click Chemistry with Alkynyl Phosphonates
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for phosphonate bioconjugation.[1][2] This strategy involves the use of an alkynyl-functionalized phosphonate that reacts specifically with an azide-modified biomolecule.
Mechanism: The reaction is catalyzed by a copper(I) species, which activates the terminal alkyne for cycloaddition with the azide, forming a stable 1,2,3-triazole linkage. The reaction is highly specific, proceeds under mild aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for bioconjugation.[1][2]
Phosphonate-Based Affinity Handles for Protein Enrichment (PhosID)
A powerful application of phosphonate bioconjugation is the "PhosID" (Phosphonate-based Identification) strategy for the enrichment and identification of newly synthesized proteins.[3] This method involves the metabolic incorporation of an azide-containing amino acid analog (e.g., azidohomoalanine, AHA) into proteins, followed by click chemistry with a phosphonate-alkyne probe. The resulting phosphonate-tagged proteins or their tryptic peptides can then be selectively enriched using Immobilized Metal Affinity Chromatography (IMAC).[3]
Phosphonates in Antibody-Drug Conjugates (ADCs)
Phosphonates are increasingly being explored as payloads in antibody-drug conjugates (ADCs).[4][5] In this application, a phosphonate-containing small molecule is conjugated to a monoclonal antibody that targets a tumor-specific antigen.
Mechanism of Action:
-
The ADC binds to the target antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized via endocytosis.
-
The ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases (e.g., cathepsins) cleave the linker, releasing the phosphonate payload.[4]
-
The released phosphonate can then exert its therapeutic effect. A notable example is the activation of Vγ9Vδ2 T cells, a subset of cytotoxic T cells, by phosphonate antigens, leading to an anti-tumor immune response.[4][5]
Quantitative Data in Phosphonate Bioconjugation
The efficiency and stability of phosphonate bioconjugates are critical for their application. The following tables summarize key quantitative data from the literature.
Table 1: Stability of Phosphonate Prodrugs in Human Plasma
| Compound Type | Linkage | Stability (Half-life) | Reference |
| Bis-acyloxyalkyl phosphonate | Ester | Poorly stable | [6] |
| Aryl phosphonamidate | Amidate | Stable | [6] |
| Mixed aryl acyloxyalkyl phosphonate | Ester | > 20 hours | [6] |
Table 2: Reaction Yields for Phosphonate Conjugation
| Reaction Type | Biomolecule | Reagents | Yield (%) | Reference |
| CuAAC | Azide-modified BSA | P-alkyne, Cu(I) | High | [7] |
| Michaelis-Arbuzov | Benzyl bromide | Triethyl phosphite | 85 | [8] |
| One-pot HMPP synthesis | Aliphatic/aromatic acyl chlorides | Tris(trimethylsilyl) phosphite | 53-98 | [9] |
Table 3: Kinetic Data for Phosphonate-Related Reactions
| Reaction | Reactants | Second-order rate constant (k) | Conditions | Reference |
| Thiol addition | Ethynyl P(V) electrophiles + Glutathione | ~0.47 M⁻¹s⁻¹ | pH 7.4 | [2] |
| H-phosphonate condensation | Nucleoside 3'-H-phosphonate + Nucleoside | Follows second-order kinetics | Pivaloyl chloride promoted | [10] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Protein and an Alkynyl-Phosphonate
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
Alkynyl-phosphonate probe (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
PBS, pH 7.4
-
DMSO
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in PBS.
-
Add the alkynyl-phosphonate probe to a final concentration of 100-200 µM (2-5 fold excess over the protein).
-
Prepare the copper catalyst premix: in a separate tube, mix CuSO₄ and THPTA to final concentrations of 1 mM and 5 mM, respectively, in PBS. Vortex briefly.
-
Add the copper catalyst premix to the protein-alkyne mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
Purify the resulting phosphonate-conjugated protein using size-exclusion chromatography or dialysis to remove excess reagents.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.
Protocol 2: Synthesis of a Phosphonate-Antibody-Drug Conjugate (ADC) via Cysteine Linkage
This protocol describes a general workflow for the synthesis of a phosphonate-ADC using a maleimide-functionalized linker.
Materials:
-
Monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) (10 mM stock in water)
-
Maleimide-linker-phosphonate payload (10 mM stock in DMSO)
-
PBS, pH 7.2
-
PD-10 desalting columns
Procedure:
-
Antibody Reduction:
-
To the mAb solution (e.g., 5 mg/mL), add TCEP to a final concentration that results in a 2-3 molar excess per interchain disulfide bond to be reduced.
-
Incubate at 37 °C for 1-2 hours to partially reduce the interchain disulfides, generating free thiol groups.
-
-
Buffer Exchange:
-
Remove excess TCEP by buffer exchange into PBS, pH 7.2, using a PD-10 desalting column according to the manufacturer's instructions.
-
-
Conjugation:
-
Immediately add the maleimide-linker-phosphonate payload to the reduced antibody solution. A typical molar excess of the payload is 5-10 fold over the available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight.
-
-
Purification:
-
Purify the ADC from unreacted payload and linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry (MS).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the biological activity of the ADC through in vitro cell-based assays.
-
Conclusion
Phosphonate groups offer a robust and versatile platform for bioconjugation, enabling the creation of stable and well-defined biomolecular constructs. The mechanisms of phosphonate conjugation, ranging from direct ester formation to highly efficient click chemistry, provide a rich toolbox for researchers in drug development and chemical biology. The applications of phosphonates in ADCs and protein enrichment strategies highlight their significant potential in advancing both therapeutic interventions and our fundamental understanding of biological processes. As synthetic methodologies continue to evolve, the role of phosphonates in creating next-generation bioconjugates is poised to expand even further.
References
- 1. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Antibody Drug Conjugates | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Unseen Architect: A Technical Guide to the Role of the PEG5 Spacer in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation and therapeutic protein development, the choice of a chemical linker can be as critical as the selection of the active molecule itself. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools. This guide focuses specifically on the role of the discrete pentaethylene glycol (PEG5) spacer in protein modification. A PEG5 spacer is a short, hydrophilic chain composed of five repeating ethylene (B1197577) glycol units. Its defined length and unique physicochemical properties offer a powerful combination of benefits for the design of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides an in-depth exploration of the core functions of the PEG5 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing its potential for developing next-generation protein-based drugs.
Core Properties and Advantages of the PEG5 Spacer
The inclusion of a PEG5 spacer in a linker architecture imparts several crucial advantages that address common challenges in drug development, such as poor solubility, immunogenicity, and suboptimal pharmacokinetic profiles.[1]
-
Enhanced Hydrophilicity and Solubility : Many potent small molecule drugs are hydrophobic, leading to aggregation and poor solubility in aqueous physiological environments. The hydrophilic nature of the PEG5 spacer can significantly improve the overall solubility of the conjugate, facilitating formulation and reducing the risk of aggregation.[2][3]
-
Reduced Immunogenicity : The PEG chain can create a "stealth" effect by forming a hydration shell around the conjugate.[1] This masks potential epitopes on the protein or drug, reducing recognition by the immune system and thereby lowering the risk of an immunogenic response.[4][5][6][7][8]
-
Improved Pharmacokinetics : By increasing the hydrodynamic radius of the conjugate, even a short PEG spacer can help to reduce renal clearance, leading to a longer circulation half-life.[9][] This can result in sustained therapeutic exposure and potentially less frequent dosing.
-
Defined and Flexible Spacing : The discrete length of the PEG5 spacer provides precise control over the distance between the conjugated molecules. This is critical for applications like PROTACs, where optimal spacing is necessary to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[11] The inherent flexibility of the PEG chain also minimizes steric hindrance, helping to preserve the biological activity of the conjugated protein.[1]
-
Biocompatibility : PEG is a well-established, non-toxic, and biocompatible polymer that is approved by the FDA for use in a wide range of pharmaceutical applications.[2]
Data Presentation: Quantitative Impact of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linkers on the performance of bioconjugates. While data specifically for PEG5 is highlighted where available, data for other short PEG chains (e.g., PEG4, PEG6, PEG8) are also included to demonstrate relevant trends.
Table 1: Impact of PEG Linker Length on PROTAC Efficiency (BRD4 Degradation)
| PROTAC Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-O-PEG2 -Acid | BRD4 | Thalidomide | >1000 | <20 | [11] |
| Thalidomide-O-PEG3 -Acid | BRD4 | Thalidomide | ~500 | ~50 | [11] |
| Thalidomide-O-PEG4 -Acid | BRD4 | Thalidomide | ~100 | ~80 | [11] |
| Thalidomide-O-PEG5 -Acid | BRD4 | Thalidomide | <50 | >90 | [11] |
| Thalidomide-O-PEG6 -Acid | BRD4 | Thalidomide | ~80 | ~85 | [11] |
Note: The data in this table is a synthesized representation from multiple studies on thalidomide-based PROTACs targeting BRD4, indicating a general trend where a PEG5 linker often provides optimal degradation efficiency.[11]
Table 2: Influence of PEGylation on Protein Pharmacokinetics
| Protein | PEG Size | Half-Life (Native) | Half-Life (PEGylated) | Fold Increase | Reference |
| Arginase | 5 kDa | 1 hr | 12 hr | 12 | [4] |
| Asparaginase | 5 kDa | 20 hr | 357 hr | ~18 | [4] |
| Streptokinase | 5 kDa | 15 min | 200 min | ~13 | [4] |
| Interferon-alpha | 5 kDa | ~3.5 hr | ~40 hr | ~11 | [4] |
Note: This table illustrates the significant extension of plasma half-life achieved by conjugating a 5 kDa PEG to various therapeutic proteins.[4]
Table 3: Effect of PEG Spacers on Antibody-Drug Conjugate (ADC) Properties
| ADC Characteristic | No PEG Spacer | Short PEG Spacer (e.g., PEG4, PEG8) | Benefit of PEG Spacer | Reference |
| Solubility | Prone to aggregation, especially with hydrophobic payloads | Improved aqueous solubility | Prevents aggregation, allowing for higher Drug-to-Antibody Ratios (DAR) | [] |
| In Vivo Efficacy | Reduced efficacy due to rapid clearance and aggregation | Enhanced tumor growth inhibition in xenograft models | Improved pharmacokinetics and tumor penetration lead to better therapeutic outcomes | [13][14][15] |
| Toxicity | Increased off-target toxicity (e.g., hepatotoxicity) | Minimal effect on liver enzymes and platelet counts | Reduced systemic toxicity and wider therapeutic window | [] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and its subsequent conjugation to a protein, as well as characterization of the final conjugate.
Protocol 1: Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker
This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified for various bioconjugation applications.[1]
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetone
-
Silica (B1680970) gel for chromatography
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir for 2 hours at room temperature.
-
Wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.
-
-
Iodination of Alkyne-PEG5-OMs:
-
Dissolve alkyne-PEG5-OMs and NaI in acetone.
-
Reflux the mixture overnight.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield alkyne-PEG5-I.
-
Protocol 2: Bioconjugation using an NHS-PEG5-Maleimide Linker
This protocol outlines a two-step conjugation of a thiol-containing molecule (e.g., a cytotoxic drug) to an amine-containing protein (e.g., an antibody) using a commercially available heterobifunctional NHS-PEG5-maleimide linker.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
NHS-PEG5-maleimide linker
-
Thiol-containing molecule
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Reaction buffers (e.g., PBS)
Procedure:
-
Reaction of Antibody with NHS-PEG5-Maleimide (Amine Reaction):
-
Prepare a stock solution of the NHS-PEG5-maleimide linker in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 7.5-8.5 if necessary.
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[1]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation of the Maleimide-Activated Antibody (Thiol Reaction):
-
Immediately add the thiol-containing molecule to the purified maleimide-activated antibody solution at a slight molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4 °C.
-
The final antibody-drug conjugate can be purified by SEC to remove unreacted drug and other small molecules.
-
Protocol 3: Characterization of the PEG5-Protein Conjugate
1. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):
-
Column: Suitable SEC column (e.g., TSKgel G3000SWxl).[1]
-
Mobile Phase: Phosphate (B84403) buffer with an appropriate salt concentration (e.g., 150 mM NaCl).[1]
-
Detection: UV absorbance at 280 nm.
-
Analysis: This method separates the monomeric conjugate from high-molecular-weight aggregates and unreacted antibody.
2. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Column: Suitable HIC column (e.g., TSKgel Butyl-NPR).[1]
-
Mobile Phase: A gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate buffer.[1]
-
Detection: UV absorbance at 280 nm.
-
Analysis: HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This allows for the determination of the average DAR and the distribution of different DAR species.[16][17][18][19]
3. Molecular Weight Confirmation by Mass Spectrometry (MS):
-
Sample Preparation: The conjugate may be deglycosylated to simplify the mass spectrum.
-
Technique: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is commonly used.[20]
-
Analysis: The resulting mass spectrum is deconvoluted to determine the precise molecular weights of the different DAR species, confirming successful conjugation and providing an accurate DAR value.[1][21][22]
Mandatory Visualizations
Caption: Workflow for the synthesis of a heterobifunctional Alkyne-PEG5-Iodo linker.
Caption: Two-step workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Signaling pathway for PROTAC-mediated protein degradation.
Conclusion
The PEG5 spacer is a critical and versatile tool in the field of protein modification and drug development. Far more than a simple linker, its discrete length and favorable physicochemical properties actively contribute to the therapeutic potential of complex biologics. By enhancing solubility, reducing immunogenicity, and providing optimal spatial orientation, the PEG5 spacer enables the development of more effective and safer Antibody-Drug Conjugates and PROTACs. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively synthesize, purify, and analyze bioconjugates incorporating this valuable component. As the demand for highly specific and potent protein-based therapies continues to grow, the rational application of well-defined linkers like the PEG5 spacer will be paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. Retracted Article: Short polyethylene glycol chains densely bound to soft nanotube channels for inhibition of protein aggregation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 5. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 9. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creativepegworks.com [creativepegworks.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of PEG5-bis-(ethyl phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for PEG5-bis-(ethyl phosphonate), a homobifunctional crosslinker critical in the development of advanced bioconjugates and targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information
| Property | Value |
| Chemical Name | PEG5-bis-(ethyl phosphonate) |
| Synonyms | Diethyl (pentaethylene glycol) bis(phosphonate) |
| Molecular Formula | C20H44O11P2 |
| Molecular Weight | 522.5 g/mol |
| CAS Number | 1446282-28-5 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.10 | q | 8H | O-CH₂ -CH₃ |
| ~3.75 - 3.55 | m | 20H | O-CH₂ -CH₂-O (PEG backbone) |
| ~1.90 | dt | 4H | P-CH₂ |
| ~1.30 | t | 12H | O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~70.5 | O-C H₂-C H₂-O (PEG backbone) |
| ~62.0 (d, JPC ≈ 6 Hz) | O-C H₂-CH₃ |
| ~30.0 (d, JPC ≈ 140 Hz) | P-C H₂ |
| ~16.5 (d, JPC ≈ 6 Hz) | O-CH₂-C H₃ |
³¹P NMR (Phosphorus-31 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~25-30 | P =O |
Mass Spectrometry (MS)
Mass spectrometry of PEGylated compounds can be complex due to the potential for polydispersity and the formation of multiple charged species. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
| Ion | Expected m/z |
| [M+H]⁺ | 523.25 |
| [M+Na]⁺ | 545.23 |
| [M+K]⁺ | 561.20 |
Experimental Protocols
The synthesis of PEG5-bis-(ethyl phosphonate) typically involves the reaction of a suitably activated pentaethylene glycol derivative with a phosphonating agent. A general and adaptable protocol based on the Michaelis-Arbusov reaction is provided below.
Synthesis of PEG5-bis-(ethyl phosphonate)
Materials:
-
Pentaethylene glycol
-
Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Triethyl phosphite (B83602)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Dichlorination of Pentaethylene glycol
-
To a solution of pentaethylene glycol in anhydrous DCM at 0 °C, add triethylamine (2.2 equivalents).
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dichloro-PEG5 intermediate.
Step 2: Michaelis-Arbusov Reaction
-
Heat a mixture of the dichloro-PEG5 intermediate and an excess of triethyl phosphite (3-5 equivalents) at 140-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure PEG5-bis-(ethyl phosphonate).
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of PEG5-bis-(ethyl phosphonate).
PROTAC Logical Relationship
Caption: The role of PEG5-bis-(ethyl phosphonate) as a linker in a PROTAC molecule.
The Homobifunctional Nature of PEG5-bis-(ethyl phosphonate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEG5-bis-(ethyl phosphonate) is a homobifunctional crosslinking reagent that leverages the unique properties of polyethylene (B3416737) glycol (PEG) and the versatile reactivity of phosphonate (B1237965) esters. This technical guide delves into the core characteristics of PEG5-bis-(ethyl phosphonate), providing a comprehensive overview of its chemical nature, potential applications, and detailed (proposed) experimental protocols. This document is intended to serve as a valuable resource for researchers in drug development, bioconjugation, and materials science, offering insights into the utilization of this specialized linker for creating novel conjugates with enhanced therapeutic and diagnostic potential.
Introduction to PEG5-bis-(ethyl phosphonate)
PEG5-bis-(ethyl phosphonate) is a member of the polyethylene glycol (PEG) family of polymers, which are widely recognized for their biocompatibility, solubility in aqueous and organic solvents, and ability to reduce immunogenicity and improve the pharmacokinetic profiles of conjugated molecules.[1] The "PEG5" designation indicates a chain of five ethylene (B1197577) glycol units, providing a flexible spacer of a defined length.
The homobifunctional nature of this molecule is conferred by the presence of an ethyl phosphonate group at both termini of the PEG chain.[2] This symmetrical structure allows for the simultaneous conjugation of two identical molecules or the crosslinking of surfaces and biomolecules bearing the same functional group. The phosphonate moiety offers unique reactivity, particularly its high affinity for metal ions and its potential for modification to enable covalent bond formation with various functional groups.[3]
Table 1: Physicochemical Properties of PEG5-bis-(ethyl phosphonate)
| Property | Value | Reference |
| Molecular Formula | C20H44O11P2 | [1] |
| Molecular Weight | 522.5 g/mol | [1] |
| CAS Number | 1446282-28-5 | [1] |
| Appearance | Varies (typically a viscous liquid or waxy solid) | N/A |
| Solubility | Soluble in water and common organic solvents | [1] |
The Chemistry of the Ethyl Phosphonate Functional Group
The ethyl phosphonate group is a key feature of this crosslinker, dictating its reactivity and potential applications. While less common in bioconjugation than functional groups like N-hydroxysuccinimide (NHS) esters or maleimides, phosphonates offer distinct advantages.
Proposed Reaction Mechanism with Amine-Containing Molecules
While specific literature on the direct reaction of PEG5-bis-(ethyl phosphonate) with biomolecules is limited, a plausible and widely utilized approach involves the activation of the phosphonate group. One common method is the conversion of the phosphonate ester to a more reactive species that can readily couple with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.
A probable reaction pathway involves the hydrolysis of the ethyl phosphonate to a phosphonic acid, followed by activation with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or a more stable equivalent like pentafluorophenol (B44920) (PFP).[4] This forms a reactive intermediate that readily couples with primary amines to form a stable phosphoramidate (B1195095) bond.
Caption: Proposed workflow for the conjugation of PEG5-bis-(ethyl phosphonate) to an amine-containing molecule.
Chelation of Metal Ions and Surface Binding
Phosphonates are well-known for their ability to act as effective chelating agents for di- and trivalent metal ions.[5] This property is particularly relevant for applications involving metal-based nanoparticles or for targeting tissues with high mineral content, such as bone.[6][7] The phosphonate groups can form stable complexes with metal oxides on surfaces, providing a robust method for surface modification.[3]
Applications in Research and Drug Development
The homobifunctional nature of PEG5-bis-(ethyl phosphonate) opens up a range of possibilities in bioconjugation and materials science.
-
Protein Crosslinking and Immobilization: This reagent can be used to crosslink proteins to form dimers or larger aggregates for studying protein-protein interactions or creating stabilized protein complexes. It can also be employed to immobilize proteins onto surfaces for applications such as biosensors and microarrays.[8][9]
-
Targeted Drug Delivery: The phosphonate groups have a strong affinity for calcium ions, making this linker an excellent candidate for developing drug delivery systems that target bone tissue.[6][7] By conjugating a therapeutic agent to both ends of the PEG linker, a bivalent construct can be created that exhibits enhanced binding to hydroxyapatite, the primary mineral component of bone.
-
Nanoparticle Functionalization: PEG5-bis-(ethyl phosphonate) can be used to functionalize the surface of metal oxide nanoparticles, imparting stealth properties due to the PEG chain and providing a means for further conjugation of targeting ligands or therapeutic molecules.
-
PROTACs and Molecular Glues: As a linker, it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, where it connects a target-binding molecule and an E3 ligase-recruiting molecule.[]
Caption: Signaling pathway for a bone-targeted drug delivery system utilizing a phosphonate-based linker.
Experimental Protocols
The following are generalized protocols for the use of PEG5-bis-(ethyl phosphonate). Optimization will be required for specific applications.
General Protocol for Conjugation to Amine-Containing Proteins
This protocol is based on the proposed two-step activation and conjugation mechanism.
Materials:
-
PEG5-bis-(ethyl phosphonate)
-
Protein with accessible primary amines (e.g., lysine residues)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Pentafluorophenol (PFP)[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Hydrolysis of Ethyl Phosphonate (Optional but Recommended):
-
Dissolve PEG5-bis-(ethyl phosphonate) in a suitable buffer of mild pH (e.g., pH 8.5-9.0) and incubate at room temperature for several hours to overnight to promote hydrolysis of the ethyl esters to phosphonic acids. The progress of the hydrolysis can be monitored by techniques such as NMR or mass spectrometry.
-
Lyophilize or desalt the resulting PEG5-bis-(phosphonic acid) to remove excess salts.
-
-
Activation of Phosphonic Acid:
-
Dissolve the PEG5-bis-(phosphonic acid) in Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and NHS (or PFP) to the PEG solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Dissolve the amine-containing protein in Conjugation Buffer.
-
Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10:1 to 50:1 PEG to protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted activated PEG.
-
Purify the PEGylated protein from excess reagents using a desalting column or dialysis.
-
-
Characterization:
Protocol for Surface Modification of Metal Oxide Nanoparticles
Materials:
-
Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide)
-
PEG5-bis-(ethyl phosphonate)
-
Anhydrous organic solvent (e.g., toluene, DMF)
-
Sonication bath
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the metal oxide nanoparticles in the anhydrous organic solvent through sonication.
-
-
Surface Functionalization:
-
Dissolve PEG5-bis-(ethyl phosphonate) in the same anhydrous solvent.
-
Add the PEG solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles will need to be optimized.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for several hours to overnight with stirring to facilitate the binding of the phosphonate groups to the metal oxide surface.
-
-
Purification:
-
Centrifuge the mixture to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unreacted PEG.
-
Wash the nanoparticles several times with fresh solvent to remove any non-covalently bound PEG.
-
-
Characterization:
-
Analyze the functionalized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) to assess morphology, Dynamic Light Scattering (DLS) to determine hydrodynamic size and PEG layer thickness, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the PEG linker on the surface.
-
Quantitative Data and Characterization
Table 2: Expected Performance and Characterization of PEG5-bis-(ethyl phosphonate) Conjugates
| Parameter | Expected Outcome/Method | Reference |
| Conjugation Efficiency | 10-70% (highly dependent on reaction conditions and substrate). Determined by HPLC, mass spectrometry, or gel electrophoresis. | [] |
| Stability of Phosphoramidate Bond | Generally stable under physiological conditions. Hydrolysis may occur at extreme pH. Assessed by incubating the conjugate in relevant buffers and analyzing for degradation over time by HPLC or mass spectrometry. | N/A |
| Stability of Phosphonate-Metal Oxide Bond | High stability, resistant to hydrolysis. Assessed by monitoring leaching of the PEG linker from the nanoparticle surface over time. | [14] |
| Hydrodynamic Radius Increase | Dependent on the size of the conjugated molecule. Measured by Dynamic Light Scattering (DLS). | N/A |
| Confirmation of Conjugation | Mass spectrometry (MALDI-TOF or ESI-MS) to determine the mass of the conjugate. NMR spectroscopy to identify characteristic peaks of the PEG and the conjugated molecule. | [13] |
Conclusion
PEG5-bis-(ethyl phosphonate) is a versatile homobifunctional linker with significant potential in various fields of biomedical research. Its defined PEG spacer offers advantages in terms of solubility and biocompatibility, while the terminal ethyl phosphonate groups provide unique reactivity for conjugation, surface modification, and targeted delivery. Although detailed, specific protocols and quantitative data for this particular molecule are not widely published, this guide provides a foundational understanding of its properties and proposes logical experimental approaches based on the established chemistry of phosphonates and PEG linkers. Further research and characterization are warranted to fully elucidate the capabilities of this promising reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 6. [PDF] Targeted delivery to bone and mineral deposits using bisphosphonate ligands. | Semantic Scholar [semanticscholar.org]
- 7. pub.iapchem.org [pub.iapchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Zirconium Phosphonate-Modified Surfaces for Immobilizing Phosphopeptides and Phosphate-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. enovatia.com [enovatia.com]
- 14. researchgate.net [researchgate.net]
The Reactivity of Ethyl Phosphonate Esters: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of ethyl phosphonate (B1237965) esters, a class of organophosphorus compounds with significant applications in organic synthesis and medicinal chemistry. Their unique electronic and steric properties govern their participation in a variety of chemical transformations, making them invaluable building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a detailed overview of their synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support laboratory research.
Synthesis of Ethyl Phosphonate Esters: The Michaelis-Arbuzov Reaction
The most common and versatile method for the synthesis of ethyl phosphonate esters is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a triethyl phosphite (B83602) with an ethyl halide, typically ethyl iodide or ethyl bromide. The reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the ethyl halide. The resulting phosphonium (B103445) salt intermediate then undergoes dealkylation by the halide ion to yield the thermodynamically stable diethyl ethylphosphonate.
Experimental Protocol: Synthesis of Diethyl Ethylphosphonate
Materials:
-
Triethyl phosphite
-
Ethyl iodide
-
Anhydrous toluene (B28343) (optional, for high-boiling halides)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 equivalent) and ethyl iodide (1.1 equivalents).
-
Heat the reaction mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by ³¹P NMR spectroscopy. The starting triethyl phosphite will have a chemical shift around +139 ppm, while the diethyl ethylphosphonate product will appear around +34 ppm.[1][2]
-
The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, the crude product can be purified by fractional distillation under reduced pressure to remove any unreacted starting materials and the ethyl iodide byproduct.
Workflow for the Michaelis-Arbuzov Reaction
References
An In-depth Technical Guide to PEG5-bis-(ethyl phosphonate) as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PEG5-bis-(ethyl phosphonate) as a linker for Proteolysis Targeting Chimeras (PROTACs). While specific peer-reviewed data on PROTACs incorporating this exact linker remains limited in the public domain, this document synthesizes information on the properties of polyethylene (B3416737) glycol (PEG) and phosphonate-containing linkers, alongside established protocols and signaling pathways relevant to PROTAC development. This guide will serve as a valuable resource for researchers designing and evaluating novel protein degraders.
Introduction to PROTACs and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]
Core Concepts of the PEG5-bis-(ethyl phosphonate) Linker
The PEG5-bis-(ethyl phosphonate) linker combines the beneficial properties of a polyethylene glycol (PEG) chain with the unique characteristics of terminal phosphonate (B1237965) groups.
Chemical Structure:
Key Features:
-
PEG Component: The pentaethylene glycol (PEG5) chain is a flexible and hydrophilic spacer. The inclusion of PEG linkers in PROTACs has been shown to improve the water solubility of the molecule, which can enhance cell permeability and overall bioavailability.[2] The length of the PEG linker is a crucial parameter that needs to be optimized for each target-E3 ligase pair to ensure a productive ternary complex formation.[2]
-
bis-(ethyl phosphonate) Termini: The ethyl phosphonate groups at both ends of the PEG chain offer a distinct chemical handle for conjugation. Phosphonate moieties are known for their ability to interact with biological systems and can influence cellular uptake and retention.[3] In the context of a PROTAC linker, these groups would be chemically modified to attach the POI and E3 ligase ligands.
Data Presentation: Comparative Efficacy of PEG-based PROTACs
Table 1: Degradation Efficacy of BRD4-targeting PROTACs with PEG Linkers
| PROTAC Name | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG/Alkyl | <1 | >95 | Jurkat |
| dBET1 | Pomalidomide | PEG/Alkyl | 4.4 | >98 | HeLa |
| MZ1 | VHL Ligand | PEG/Alkyl | 25 | >90 | HeLa |
| QCA570 | Pomalidomide | PEG/Alkyl | ~1 | >90 | Bladder Cancer Cells |
Data is compiled from publicly available research and is intended for comparative purposes.[4][5]
Table 2: Degradation Efficacy of IRAK4-targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 9 | VHL Ligand | Alkyl | ~1500 | ~50 | PBMCs |
| KT-474 | Undisclosed | Undisclosed | 8.9 | 66.2 | THP-1 |
Data is compiled from publicly available research and is intended for comparative purposes.[6][7] It is important to note that linker composition in these examples is not exclusively PEG-based but often a combination of PEG and alkyl chains.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using a bifunctional PEG linker and for the characterization of its degradation activity. These protocols are representative and would require optimization for the specific chemical properties of the PEG5-bis-(ethyl phosphonate) linker.
Synthesis of a PROTAC with a Bifunctional PEG Linker
This protocol describes a general approach for conjugating a POI ligand and an E3 ligase ligand to a heterobifunctional PEG linker. The ethyl phosphonate groups of the PEG5-bis-(ethyl phosphonate) linker would first need to be converted to reactive functional groups (e.g., carboxylic acids, amines, or alkynes) for this type of conjugation chemistry.
Step 1: Functionalization of the PEG5-bis-(ethyl phosphonate) Linker
The terminal ethyl phosphonate groups would likely be hydrolyzed to phosphonic acids. These phosphonic acids could then be activated, for example, with carbodiimide (B86325) chemistry, to react with an amine-containing POI or E3 ligase ligand. Alternatively, the phosphonic acids could be converted to other functional groups for click chemistry or other bioorthogonal reactions.
Step 2: Conjugation to the E3 Ligase Ligand
-
Dissolve the functionalized PEG5 linker and the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand with a reactive handle) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting linker-E3 ligase ligand conjugate by preparative HPLC.
Step 3: Conjugation to the POI Ligand
-
Dissolve the purified linker-E3 ligase ligand conjugate and the POI ligand (with a compatible reactive handle) in an appropriate solvent.
-
Perform the second conjugation reaction using suitable chemistry (e.g., another amide coupling, click chemistry, etc.).
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC and confirm its identity and purity by HRMS and NMR.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in the level of a target protein in cells treated with a PROTAC.[8]
-
Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.
Flow Cytometry Analysis of Protein Degradation
Flow cytometry offers a high-throughput method for quantifying protein degradation in a cell population.[9][10]
-
Cell Treatment: Treat cells in suspension or adherent cells (trypsinized after treatment) with the PROTAC as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with ice-cold methanol (B129727) or a saponin-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody specific for the target protein, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). A decrease in MFI in PROTAC-treated cells compared to the vehicle control indicates protein degradation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of two common PROTAC targets, BRD4 and IRAK4.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway and its disruption by a PROTAC.
Caption: IRAK4 signaling cascade and its inhibition via PROTAC-mediated degradation.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and characterization of PROTACs.
Caption: A representative workflow for the synthesis of a PROTAC molecule.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Conclusion
The PEG5-bis-(ethyl phosphonate) linker presents an intriguing scaffold for the development of novel PROTACs, combining the well-established benefits of PEGylation with the unique chemical properties of phosphonates. While direct experimental data for PROTACs utilizing this specific linker is not yet widely available, the principles of PROTAC design and the established methodologies for their synthesis and evaluation provide a solid framework for its investigation. The comparative data from other PEG-based PROTACs suggest that with careful optimization of the overall molecular design, PROTACs incorporating a PEG5-bis-(ethyl phosphonate) linker have the potential to be potent and effective protein degraders. Further research into the synthesis and biological evaluation of such PROTACs is warranted to fully explore their therapeutic potential.
References
- 1. Item - Targeting IRAK4 for Degradation with PROTACs - figshare - Figshare [figshare.com]
- 2. precisepeg.com [precisepeg.com]
- 3. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of modern drug formulation, offering a powerful strategy to enhance the therapeutic efficacy of a wide range of molecules. This in-depth technical guide explores the fundamental hydrophilic properties of PEG linkers and their profound impact on drug solubility, stability, pharmacokinetics, and immunogenicity. Through a detailed examination of experimental data and methodologies, this guide provides a comprehensive resource for researchers and drug development professionals seeking to leverage PEGylation technology for optimized therapeutic outcomes.
Introduction: The Role of Hydrophilicity in Drug Delivery
The aqueous environment of the human body presents a significant challenge for the formulation and delivery of many therapeutic agents. Poor water solubility can lead to low bioavailability, rapid clearance, and difficulties in administration. PEGylation, the covalent attachment of PEG chains to a drug molecule, has emerged as a transformative solution to these challenges.[1] The inherent hydrophilicity of the repeating ethylene (B1197577) glycol units of PEG is central to its utility in drug formulation.[2] This guide will delve into the mechanisms by which these hydrophilic properties are harnessed to improve drug performance.
Enhancing Aqueous Solubility
A primary benefit of PEGylation is the significant improvement in the aqueous solubility of hydrophobic drugs. The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules, effectively creating a hydrophilic shell around the conjugated drug. This enhanced solubility is critical for enabling intravenous administration and improving overall bioavailability.
Quantitative Impact on Solubility
The attachment of PEG linkers can lead to a dramatic, often several-fold, increase in the aqueous solubility of poorly soluble drugs. The extent of this enhancement is influenced by the molecular weight of the PEG chain and the nature of the parent drug.
| Drug | PEG Linker Molecular Weight | Fold Increase in Aqueous Solubility | Reference |
| Paclitaxel | 2,000 Da (in liposomal formulation) | >165,260-fold (for 2'-PEG ester) | [3] |
| Paclitaxel | 2,000 Da (in liposomal formulation with Tween 80) | Significant increase allowing for formulation | [4] |
| Coumarin-6 | 2,000 Da (mPEG-PDLLA-decyl) | 40-50 fold | [5] |
| Simvastatin | 6,000 Da, 12,000 Da, 20,000 Da | Increased with higher PEG molecular weight | [6] |
Improving Drug Stability
The hydrophilic PEG chain provides a protective layer that shields the drug from enzymatic degradation and can enhance its thermal stability. This "stealth" effect is crucial for protecting protein and peptide therapeutics from proteolysis in the bloodstream, thereby extending their functional lifetime.
Quantitative Impact on Stability
The stabilizing effect of PEGylation can be quantified through various analytical techniques, such as Differential Scanning Calorimetry (DSC) for thermal stability and enzymatic degradation assays.
Table 2: Effect of PEGylation on Thermal Stability of Proteins
| Protein | PEG Linker Molecular Weight | Change in Melting Temperature (Tm) | Analytical Method | Reference |
| Lysozyme (B549824) | 20,000 Da | Tm increased from 202°C to 222°C | DSC | [7] |
| Lysozyme | - | Tm of 72°C at pH 5.0 | DSC | [8] |
| Lysozyme | - | Tm of 46.9°C (wild-type) | DSC | [9] |
Table 3: Effect of PEGylation on Resistance to Enzymatic Degradation
| Molecule | PEG Linker | Enzyme | Outcome | Reference |
| Peptide | PEG-acrylate | Trypsin | Half-life doubled | [10] |
| Hydrogel | PEG-dithiothreitol | - | Accelerated hydrolytic degradation | [11] |
| Carbon Nanotubes | 2,000 Da, 5,000 Da, 10,000 Da | Myeloperoxidase (MPO) | PEGylation provided protection from degradation | [12] |
Modulating Pharmacokinetics
By increasing the hydrodynamic volume of the drug, PEGylation significantly reduces its renal clearance, leading to a prolonged circulation half-life.[2] This allows for less frequent dosing, improving patient compliance and maintaining therapeutic drug concentrations for a longer duration.
Quantitative Impact on Pharmacokinetics
The effect of PEGylation on the pharmacokinetic profile of a drug is often dramatic, with substantial increases in plasma half-life.
Table 4: Effect of PEGylation on Drug Pharmacokinetics
| Drug | PEG Linker Characteristics | Parameter | Change upon PEGylation | Reference |
| Interferon-α | - | Half-life | 5-10 fold increase | [2] |
| Paclitaxel (in liposomes) | 2,000 Da | Biological half-life | Increased from 5.05 h to 17.8 h | [4][13] |
| PSMA Inhibitor | PEG8 | Water solubility (LogD7.4) | Decreased from -2.64 to -4.23 | [14] |
Reducing Immunogenicity
The hydrophilic PEG shell can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system. This is particularly important for preventing the formation of neutralizing antibodies, which can diminish the efficacy of the drug and cause adverse immune reactions.
Experimental Protocols
PEG Precipitation Assay for Protein Solubility
This method provides a relative measure of protein solubility by determining the concentration of PEG required to induce precipitation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
40% (w/v) PEG stock solution (e.g., PEG 10,000) in the same buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of PEG solutions with final concentrations ranging from 2% to 16% in a 96-well plate by mixing the 40% PEG stock with the protein buffer.[15]
-
Add a constant amount of the protein stock solution to each well to achieve a final protein concentration of, for example, 1 mg/mL. The final volume in each well should be consistent (e.g., 200 µL).[15]
-
Mix the contents of the wells by pipetting up and down.
-
Incubate the plate at room temperature for 15 minutes to allow for precipitation to occur.[15]
-
Measure the absorbance at a suitable wavelength (e.g., 340 nm or 600 nm) to quantify the amount of precipitated protein (turbidity).
-
The minimum PEG concentration that causes protein precipitation is an indicator of the protein's relative apparent solubility.[15]
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a sample as a function of temperature to determine its thermal stability.
Materials:
-
Differential Scanning Calorimeter
-
Protein sample (e.g., 1 mg/mL in a suitable buffer)
-
Reference buffer (the same buffer used for the protein sample)
Procedure:
-
Ensure the DSC instrument is calibrated and the cells are clean.
-
Load the protein sample into the sample cell and the reference buffer into the reference cell.[16]
-
Set the experimental parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 100°C), and scan rate (e.g., 60°C/hour).[17]
-
Initiate the temperature scan. The instrument will measure the differential heat flow between the sample and reference cells.
-
The resulting thermogram will show an endothermic peak corresponding to the unfolding of the protein. The temperature at the apex of this peak is the melting temperature (Tm), which is a measure of the protein's thermal stability.[8][18]
-
The area under the peak represents the enthalpy of unfolding (ΔH).[17]
In Vitro Enzymatic Degradation Assay
This assay assesses the stability of a PEGylated molecule in the presence of a specific enzyme.
Materials:
-
PEGylated protein/peptide solution of known concentration.
-
Enzyme solution (e.g., Trypsin, Proteinase K) in a suitable buffer.[19]
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., trifluoroacetic acid).
-
Analytical instrument for quantification (e.g., HPLC, LC-MS).
Procedure:
-
Prepare a reaction mixture containing the PEGylated molecule at a specific concentration in the reaction buffer.
-
Initiate the degradation by adding the enzyme solution to the reaction mixture. A control reaction without the enzyme should be run in parallel.
-
Incubate the reaction at a constant temperature (e.g., 37°C).[20]
-
At various time points, withdraw aliquots of the reaction mixture and immediately stop the enzymatic reaction by adding the quenching solution.
-
Analyze the samples using a suitable analytical method (e.g., RP-HPLC) to quantify the amount of remaining intact PEGylated molecule.
-
Plot the concentration of the intact molecule as a function of time to determine the degradation rate and half-life.
ELISA for Anti-PEG Antibodies
This enzyme-linked immunosorbent assay is used to detect and quantify the presence of antibodies against PEG in biological samples.
Materials:
-
96-well microplate coated with a PEG-conjugate (e.g., PEG-BSA).
-
Patient serum or plasma samples.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
HRP-conjugated anti-human IgG or IgM detection antibody.
-
TMB substrate.
-
Stop solution (e.g., 2 M H2SO4).
-
Microplate reader.
Procedure:
-
Block the PEG-coated microplate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add diluted patient samples to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated detection antibody to the wells and incubate for 45 minutes.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to the wells and incubate in the dark for 20 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
Visualizing Key Pathways and Workflows
Interferon Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of interferon (a cytokine often formulated with PEG) to its receptor, leading to the expression of interferon-stimulated genes (ISGs) that mediate its antiviral and immunomodulatory effects.
Caption: Interferon signaling cascade.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Characterization
This diagram outlines a typical analytical workflow for the characterization of ADCs, which often utilize PEG linkers to connect the antibody to the cytotoxic payload.
Caption: ADC characterization workflow.
In Vivo Biodistribution Workflow for PEGylated Nanoparticles
This diagram illustrates the key steps involved in assessing the in vivo biodistribution of PEGylated nanoparticles, which are designed to enhance drug delivery to target tissues.
Caption: Nanoparticle biodistribution workflow.
Conclusion
The hydrophilic properties of PEG linkers provide a versatile and powerful tool for overcoming significant challenges in drug formulation and delivery. By enhancing aqueous solubility, improving stability, extending circulation half-life, and reducing immunogenicity, PEGylation has enabled the development of numerous successful therapeutic products. A thorough understanding of the principles of PEGylation, coupled with robust experimental characterization, is essential for harnessing the full potential of this technology in the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. alan-cooper.org.uk [alan-cooper.org.uk]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 6. brieflands.com [brieflands.com]
- 7. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. researchgate.net [researchgate.net]
- 10. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 11. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sites.gtiit.edu.cn [sites.gtiit.edu.cn]
- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal stability of lysozyme as a function of ion concentration: A reappraisal of the relationship between the Hofmeister series and protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of factors determining the enzymatic degradation of poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro enzymatic degradation of the PTMC/cross-linked PEGDA blends [frontiersin.org]
An In-depth Technical Guide to the Chelating Properties of Bisphosphonate Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphosphonates (BPs) are a class of pyrophosphate analogues characterized by a central P-C-P backbone, which imparts significant resistance to enzymatic hydrolysis.[1] Their profound ability to chelate divalent metal cations, particularly calcium (Ca²⁺), is fundamental to their primary therapeutic application: targeting bone tissue for the treatment of various skeletal diseases.[2][3] This technical guide provides a comprehensive overview of the core chelating properties of bisphosphonate compounds. It delves into their mechanism of action, the thermodynamics of their coordination with metal ions, detailed experimental protocols for their characterization, and the crucial signaling pathways they modulate. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and bone biology.
Introduction: The Central Role of Chelation in Bisphosphonate Function
The defining characteristic of bisphosphonates is their strong affinity for bone mineral, primarily hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂].[3][4] This affinity is a direct consequence of the chelating properties of the two phosphonate (B1237965) groups, which effectively bind to calcium ions on the bone surface.[5] This targeting mechanism allows for the localized delivery of the drug to sites of active bone remodeling, where they are subsequently internalized by osteoclasts, the primary cells responsible for bone resorption.
The molecular structure of bisphosphonates allows for considerable variation, particularly in the two side chains (R¹ and R²) attached to the central carbon atom. The R¹ side chain, often a hydroxyl group, enhances the compound's affinity for calcium through tridentate binding.[6] The R² side chain is the primary determinant of the drug's antiresorptive potency and dictates its specific intracellular mechanism of action.[6]
Bisphosphonates are broadly categorized into two classes:
-
Non-Nitrogen-Containing Bisphosphonates: Simpler compounds like etidronate and clodronate are metabolized within osteoclasts into cytotoxic ATP analogues, which induce apoptosis.
-
Nitrogen-Containing Bisphosphonates (N-BPs): More potent compounds such as alendronate, risedronate, ibandronate, and zoledronic acid are not metabolized in the same way. Instead, they inhibit key enzymes in the mevalonate (B85504) pathway, disrupting essential cellular processes for osteoclast function and survival.[7]
Beyond their affinity for calcium, bisphosphonates can chelate a variety of other divalent and trivalent metal ions, including magnesium (Mg²⁺), zinc (Zn²⁺), iron (Fe³⁺), and aluminum (Al³⁺).[8][9] This property has led to investigations into their use as chelating agents for heavy metal poisoning and in the development of novel coordination complexes with unique therapeutic and diagnostic properties.[10][11]
Quantitative Data on Bisphosphonate Chelation
The interaction between bisphosphonates and metal ions can be quantified through various parameters, including binding affinity to hydroxyapatite and the stability constants of the resulting metal-ligand complexes.
Binding Affinity to Hydroxyapatite
The affinity of bisphosphonates for bone mineral is a critical determinant of their skeletal retention and duration of action. The following table summarizes the relative binding affinities of several clinically relevant bisphosphonates to hydroxyapatite.
| Bisphosphonate | Relative Binding Affinity Rank Order | Reference |
| Zoledronate | 1 (Highest) | [3][4] |
| Alendronate | 2 | [3][4] |
| Ibandronate | 3 | [3][4] |
| Risedronate | 4 | [3][4] |
| Etidronate | 5 | [4] |
| Clodronate | 6 (Lowest) | [4] |
Note: The rank order is based on affinity constants (KL) calculated from kinetic studies on hydroxyapatite crystal growth.[4]
Stability Constants of Bisphosphonate-Metal Complexes
The stability constant (log K) is the equilibrium constant for the formation of a complex in solution and provides a measure of the strength of the interaction between the bisphosphonate (ligand) and the metal ion.
| Bisphosphonate | Metal Ion | Stoichiometry (Metal:Ligand) | log K | Temperature (°C) | Ionic Strength (M) | Reference |
| Ibandronate | Ca²⁺ | 1:1 | 3.51 | 22 | 0.11 (NaClO₄) | [9] |
| Ibandronate | Mg²⁺ | 1:1 | 3.65 | 22 | 0.11 (NaClO₄) | [9] |
| Ibandronate | Sr²⁺ | 1:1 | 3.32 | 22 | 0.11 (NaClO₄) | [9] |
Note: This table represents a selection of available data. Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the chelating properties of bisphosphonates.
Determination of Stability Constants by Potentiometric Titration
This protocol is adapted from the method described for determining the stability constants of ibandronate complexes.[9]
Objective: To determine the stoichiometry and stability constants of bisphosphonate-metal complexes in aqueous solution.
Materials:
-
Bisphosphonate of interest
-
Metal salt (e.g., Ca(NO₃)₂, Mg(NO₃)₂, Sr(NO₃)₂)
-
Perchloric acid (HClO₄)
-
Sodium hydroxide (B78521) (NaOH), carbonate-free
-
Sodium perchlorate (B79767) (NaClO₄) for maintaining ionic strength
-
High-purity deionized water
-
pH meter with a glass electrode, capable of 0.1 mV resolution
-
Calibrated burette
-
Thermostatted titration vessel
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the bisphosphonate, metal salt, standardized HClO₄, and standardized carbonate-free NaOH.
-
Prepare a stock solution of NaClO₄ to be used as an inert electrolyte.
-
All solutions should be prepared in deionized water.
-
-
Titration Mixtures: Prepare the following solutions in the thermostatted vessel (e.g., for a 50 mL final volume):
-
Acid Calibration: 10 mL of 0.05 M HClO₄ + 5 mL of 0.11 M NaClO₄, diluted to 50 mL with water.
-
Ligand Protonation: 10 mL of 0.05 M HClO₄ + 10 mL of 0.01 M Bisphosphonate + 5 mL of 0.11 M NaClO₄, diluted to 50 mL with water.
-
Complex Formation: 10 mL of 0.05 M HClO₄ + 10 mL of 0.01 M Bisphosphonate + 10 mL of 0.01 M Metal Salt + 5 mL of 0.11 M NaClO₄, diluted to 50 mL with water.
-
-
Titration:
-
Maintain a constant temperature (e.g., 22 °C).
-
Titrate each mixture with the standardized NaOH solution.
-
Record the pH reading after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis (using Calvin-Bjerrum and Irving-Rossotti methods):
-
Plot the titration curves (pH vs. volume of NaOH added).
-
The deviation between the acid calibration curve and the ligand protonation curve is used to calculate the protonation constants (pKa) of the bisphosphonate.
-
The deviation between the ligand protonation curve and the complex formation curve is used to calculate the formation function (n̄, average number of ligands bound per metal ion) and the free ligand concentration (pL).
-
Plot n̄ versus pL (the formation curve). The pL value at n̄ = 0.5 corresponds to the logarithm of the stability constant (log K) for a 1:1 complex.
-
Characterization of Bisphosphonate-Metal Interactions by Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)) of bisphosphonate-metal ion interactions.
Materials:
-
Isothermal titration calorimeter
-
Bisphosphonate solution
-
Metal ion solution (e.g., CaCl₂)
-
Identical, well-matched buffer for both the bisphosphonate and metal ion solutions (critical to minimize heats of dilution). The buffer should be degassed.
Procedure:
-
Sample Preparation:
-
Prepare the bisphosphonate solution (e.g., 10-50 µM) and the metal ion solution (e.g., 100-500 µM, typically 10-fold higher concentration) in the exact same, degassed buffer. Accurate concentration determination is crucial.
-
Prepare a sufficient volume of the matched buffer for baseline measurements and cleaning.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with the matched buffer.
-
Fill the reference cell with deionized water or the matched buffer.
-
Load the bisphosphonate solution into the sample cell (typically ~300 µL).
-
Load the metal ion solution into the injection syringe (typically ~100-120 µL).
-
Equilibrate the system to the desired temperature.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the metal ion solution into the bisphosphonate solution.
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the metal ion solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to bisphosphonate.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine the thermodynamic parameters Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Synthesis and Characterization of Bisphosphonate-Metal Complexes
This is a general protocol for the hydrothermal synthesis of a bisphosphonate-metal complex, based on methods for creating alendronate-metal coordination complexes.[8]
Objective: To synthesize crystalline bisphosphonate-based coordination complexes.
Materials:
-
Bisphosphonate (e.g., Alendronate sodium)
-
Bioactive metal salt (e.g., CaCl₂, Zn(NO₃)₂, MgCl₂)
-
Deionized water
-
pH meter
-
Teflon-lined stainless steel autoclave or similar hydrothermal reaction vessel
-
Oven
Procedure:
-
Reactant Preparation:
-
Dissolve the bisphosphonate and the metal salt in deionized water, typically in a 1:1 molar ratio.
-
Adjust the pH of the solution to the desired value (e.g., acidic conditions, pH < 7) using dilute acid or base.
-
-
Hydrothermal Synthesis:
-
Transfer the solution to the Teflon-lined autoclave.
-
Seal the vessel and place it in an oven preheated to the desired temperature (e.g., 85 °C).
-
Maintain the temperature for a set period (e.g., 24-72 hours) to allow for crystal growth.
-
-
Product Isolation and Purification:
-
Allow the autoclave to cool to room temperature slowly.
-
Collect the resulting microcrystalline powder or single crystals by filtration.
-
Wash the product with deionized water and then with a solvent like ethanol (B145695) to remove any unreacted starting materials.
-
Dry the final product under vacuum or in a desiccator.
-
-
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure and coordination environment of the metal ion.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy: To identify the vibrational modes of the phosphonate groups and confirm coordination to the metal ion.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
-
Signaling Pathways and Experimental Workflows
The chelation properties of bisphosphonates are not only central to their bone-targeting but also influence their interaction with intracellular targets.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by N-BPs
Nitrogen-containing bisphosphonates are potent inhibitors of FPPS, a key enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational prenylation of small GTP-binding proteins (like Ras, Rho, and Rac), which are vital for osteoclast function, including cytoskeletal arrangement and membrane ruffling.[7][12] Inhibition of FPPS disrupts these processes, leading to osteoclast inactivation and apoptosis.
Experimental Workflow: FPPS Inhibition Assay
This workflow outlines the steps to measure the inhibitory potency (e.g., IC₅₀) of a bisphosphonate against FPPS.[7]
Conclusion
The chelating properties of bisphosphonate compounds are the cornerstone of their therapeutic efficacy. Their high affinity for calcium ions ensures targeted delivery to bone, while their ability to coordinate with metal ions is integral to their intracellular mechanisms of action. A thorough understanding of the structure-activity relationships, binding affinities, and coordination chemistry of these compounds is essential for the rational design of new bisphosphonates with improved therapeutic profiles and for expanding their applications beyond bone diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the science and application of these remarkable molecules.
References
- 1. Structures of bisphosphonate metal complexes: zinc and cadmium complexes of clodronate and its partial ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences between bisphosphonates in binding affinities for hydroxyapatite. | Semantic Scholar [semanticscholar.org]
- 3. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. researchgate.net [researchgate.net]
- 11. Bisphosphonates: Synthesis, structures, properties, medical and industrial applications [ouci.dntb.gov.ua]
- 12. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PEG5-bis-(Ethyl phosphonate) (CAS Number 1446282-28-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG5-bis-(ethyl phosphonate), with CAS number 1446282-28-5, is a homobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure incorporates a five-unit polyethylene glycol chain, which imparts hydrophilicity, and is capped at both ends with ethyl phosphonate (B1237965) groups. These terminal groups offer specific functionalities for conjugation and interaction with biological targets. This guide provides a comprehensive overview of its properties, potential applications, and suppliers, along with generalized experimental protocols relevant to its use.
Chemical Identity and Physicochemical Properties
PEG5-bis-(ethyl phosphonate) is a well-defined, monodisperse PEG linker. The presence of the PEG chain enhances the aqueous solubility of molecules to which it is conjugated, a critical attribute for improving the pharmacokinetic profiles of therapeutic agents.[1][2] The terminal ethyl phosphonate moieties can serve as handles for further chemical modification or may act as targeting groups for bone tissue or metal ion chelation.[3][4]
Table 1: Physicochemical Properties of PEG5-bis-(Ethyl phosphonate)
| Property | Value | Source(s) |
| CAS Number | 1446282-28-5 | [1][5] |
| Molecular Formula | C20H44O11P2 | [1][5] |
| Molecular Weight | 522.50 g/mol | [1][5] |
| Appearance | Not specified in literature; likely a colorless liquid or waxy solid. | General knowledge |
| Solubility | The hydrophilic PEG linker increases the solubility of a compound in aqueous media.[1][2] Specific quantitative data is not available. | [1][2] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Storage Conditions | Store at -20°C for long-term stability.[1] | [1] |
Spectroscopic Data
While several suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) data, publicly accessible spectra for CAS 1446282-28-5 are limited.[1] A computed 13C NMR spectrum for the closely related "peg 5 bis Dimethylphosphonate" is available and can serve as a reference.[6][7] In such spectra, characteristic peaks for the PEG backbone would be expected around 70 ppm, with signals corresponding to the ethyl phosphonate groups appearing at distinct chemical shifts.[8][9]
Biological Activity and Applications
The primary function of PEG5-bis-(ethyl phosphonate) is as a linker in the synthesis of more complex molecules, such as bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[10][11][12]
PROTACs: This molecule is explicitly marketed as a PEG-based PROTAC linker.[11][12] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[13][14] The PEG linker in a PROTAC serves to connect the target protein binder and the E3 ligase ligand, and its length and composition are critical for optimizing the formation of a stable ternary complex and achieving efficient protein degradation.[13][14]
Drug Delivery and Targeting: The phosphonate groups suggest potential applications in targeted drug delivery. Phosphonates are known to have a high affinity for calcium, making them suitable for targeting bone tissue.[3] Additionally, their ability to chelate metal ions opens possibilities for their use in the development of imaging and diagnostic agents, such as contrast agents for MRI or PET scans.[3][4] The PEG component of the molecule enhances biocompatibility and can prolong circulation time in vivo.[15]
Bioconjugation: As a homobifunctional linker, PEG5-bis-(ethyl phosphonate) can be used to crosslink molecules or to modify surfaces.[5][16][17] The ethyl phosphonate groups can be hydrolyzed to phosphonic acids, which can then be activated for conjugation to amine-containing molecules.
Signaling Pathways and Mechanisms of Action
As a linker molecule, PEG5-bis-(ethyl phosphonate) does not have an intrinsic biological activity or a direct effect on signaling pathways. Its role is to facilitate the action of the molecules it connects. In the context of a PROTAC, the relevant biological pathway is the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
No specific experimental protocols utilizing CAS 1446282-28-5 have been identified in the public domain. However, the following are generalized protocols for the synthesis of PROTACs and for bioconjugation using homobifunctional PEG linkers, which can be adapted for this specific molecule.
General Protocol for PROTAC Synthesis using a Bifunctional Linker
This protocol describes a representative two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional linker like PEG5-bis-(ethyl phosphonate). This would likely require initial modification of the linker to create orthogonal reactive groups.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, alkyne).
-
E3 ligase ligand with a suitable functional group (e.g., carboxylic acid, azide).
-
PEG5-bis-(ethyl phosphonate) (requires modification for specific coupling chemistry).
-
Coupling reagents (e.g., HATU, HOBt for amide coupling).
-
Catalysts (e.g., copper(I) for click chemistry).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and a modified PEG5-bis-(ethyl phosphonate) linker in an appropriate anhydrous solvent.
-
Add the necessary coupling reagents or catalysts.
-
Stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[14]
-
-
Second Coupling Reaction:
-
Dissolve the purified E3 ligase-linker intermediate and the POI ligand in a suitable solvent.
-
Add the appropriate catalyst or coupling reagents for the second conjugation step.
-
Stir the reaction until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.[14]
-
Caption: A typical workflow for the design and synthesis of PROTACs.
Suppliers
PEG5-bis-(ethyl phosphonate) is available from several chemical suppliers specializing in PEG linkers and reagents for biomedical research.
Table 2: Representative Suppliers of CAS 1446282-28-5
| Supplier | Product Name | Purity | Source(s) |
| BroadPharm | PEG5-bis-(ethyl phosphonate) | 98% | [1] |
| ChemScene | PEG5-bis-(Ethyl phosphonate) | >97% | [18] |
| MCE (MedChemExpress) | PEG5-bis-(Ethyl phosphonate) | Not specified | [11][12] |
| Biosynth | PEG5-bis-(ethyl phosphonate) | Not specified | [5] |
| AxisPharm | PEG5-bis-(ethyl phosphonate) | ≥95% | [3] |
| Amadis Chemical | PEG5‐bis‐(ethyl phosphonate) | 97% | [19] |
| 新研博美 (Xinyanbomei) | PEG5-bis-(ethyl phosphonate) | Not specified | [2] |
Conclusion
PEG5-bis-(ethyl phosphonate) (CAS 1446282-28-5) is a valuable chemical tool for researchers in drug development and bioconjugation. Its primary utility lies in its role as a hydrophilic, homobifunctional linker, particularly in the burgeoning field of PROTACs. The presence of terminal ethyl phosphonate groups also suggests potential for applications in bone-targeting and medical imaging. While specific experimental data and protocols for this exact compound are not widely published, its structural features allow for its adaptation into established synthetic and bioconjugation methodologies. Further research into the specific applications of this linker is warranted to fully explore its potential in advancing therapeutic and diagnostic technologies.
References
- 1. PEG5-bis-(ethyl phosphonate), 1446282-28-5 | BroadPharm [broadpharm.com]
- 2. PEG5-bis-(ethyl phosphonate)_1446282-28-5_新研博美 [xinyanbm.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG5-bis-(ethyl phosphonate) | 1446282-28-5 | WHC28228 [biosynth.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. PEG5-bis-(Ethyl phosphonate) | PROTAC Linker | MCE [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 16. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 17. Homobifunctional PEG [jenkemusa.com]
- 18. chemscene.com [chemscene.com]
- 19. download [amadischem.com]
Storage and handling conditions for PEG5-bis-(ethyl phosphonate).
An In-depth Technical Guide to the Storage and Handling of PEG5-bis-(ethyl phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling conditions for PEG5-bis-(ethyl phosphonate) (CAS No: 1446282-28-5), a bifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Compound Information
| Property | Value |
| Chemical Name | PEG5-bis-(ethyl phosphonate) |
| CAS Number | 1446282-28-5 |
| Molecular Formula | C20H44O11P2 |
| Molecular Weight | 522.5 g/mol |
Storage Conditions
The stability of PEG derivatives is sensitive to temperature, moisture, and light. While specific long-term stability data for PEG5-bis-(ethyl phosphonate) is not extensively published, the following conditions are recommended based on vendor specifications and general guidelines for polyethylene (B3416737) glycol (PEG) compounds.
2.1. Quantitative Storage Recommendations
There is some variation in the storage temperatures recommended by different suppliers. To ensure maximum stability, the most stringent conditions should be considered, especially for long-term storage.
| Parameter | Recommended Condition | Source(s) |
| Long-Term Storage Temperature | ≤ -15°C (e.g., -20°C) | BroadPharm[1], JenKem Technology[1] |
| Short-Term Storage Temperature | 2-8°C | ChemScene[2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | JenKem Technology[1] |
| Light Exposure | Store in the dark | JenKem Technology[1] |
| Moisture | Store in a dry environment with desiccant | JenKem Technology[1] |
| Form | As a solid (powder) | N/A |
| In Solvent | -80°C | DC Chemicals (for a related compound)[3] |
Note: A study on another PEGylated compound confirmed severe degradation under high temperature, high humidity, and light, reinforcing the need for cold, dark, and dry storage conditions.
Handling and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for PEG5-bis-(ethyl phosphonate), handling procedures should follow best practices for similar, non-hazardous chemical reagents.
3.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible.[4]
3.2. Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required if handled in a fume hood. Use a suitable respirator if dust is generated. |
3.3. Safe Handling Workflow
The following diagram illustrates the recommended workflow for handling PEG5-bis-(ethyl phosphonate) from receipt to disposal.
References
Methodological & Application
Protocol for protein PEGylation using PEG5-bis-(ethyl phosphonate).
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
Protein PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein.[1][2] This process can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[1][2] The selection of the PEG reagent and the conjugation chemistry are critical factors that influence the efficiency of the PEGylation reaction and the biological activity of the resulting conjugate.
Challenges in Utilizing PEG5-bis-(ethyl phosphonate) for Protein PEGylation
The use of PEG5-bis-(ethyl phosphonate) as a direct crosslinker for proteins presents significant chemical challenges. Diethyl phosphonates are generally unreactive towards nucleophilic amino acid residues, such as lysine (B10760008), under standard bioconjugation conditions.[3][4] Activation of the phosphonate (B1237965) ester is necessary to facilitate a reaction with protein amines to form a stable phosphonamidate bond.
Several methods for the activation of diethyl phosphonates have been described in the organic chemistry literature, including:
-
Conversion to Phosphonochloridates: This can be achieved using reagents like oxalyl chloride or phosphorus oxychloride.[5] However, these reagents are harsh and generally incompatible with maintaining the structural integrity and biological activity of proteins.
-
Activation with Triflic Anhydride (B1165640): A milder activation method involves the use of triflic anhydride in the presence of 2-iodopyridine.[4][6] While promising, this method is typically carried out in anhydrous organic solvents and its adaptation to aqueous, biocompatible conditions for protein conjugation has not been established.
Due to the lack of a well-documented, protein-compatible activation protocol for PEG5-bis-(ethyl phosphonate), this document will provide a detailed protocol for a more common and readily applicable PEGylation method: PEGylation using a bis-N-hydroxysuccinimide (NHS) ester functionalized PEG. This alternative approach targets primary amines on the protein surface and is a widely accepted method for protein crosslinking and PEGylation.
Application Note: Protein PEGylation using a Homobifunctional NHS Ester PEG
This application note provides a general protocol for the covalent crosslinking of proteins using a homobifunctional PEG reagent functionalized with N-hydroxysuccinimide (NHS) esters at both termini. This method is suitable for intramolecular crosslinking to stabilize protein structure or for intermolecular crosslinking of two different proteins.
Principle of the Reaction
NHS esters are reactive groups that readily couple with primary amines (the epsilon-amine of lysine residues and the N-terminal alpha-amine) on a protein to form stable amide bonds. The reaction is most efficient at a slightly alkaline pH (7.2-8.5). The PEG linker provides a hydrophilic spacer arm, the length of which can be chosen to suit the specific application.
Workflow for Protein PEGylation with a bis-NHS Ester PEG
References
- 1. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: PEG5-bis-(ethyl phosphonate) for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG5-bis-(ethyl phosphonate) is a homobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the development of advanced drug delivery systems.[1] This molecule features a five-unit PEG chain that imparts hydrophilicity and biocompatibility, flanked by two ethyl phosphonate (B1237965) groups.[2] The phosphonate moieties exhibit a strong affinity for bone mineral (hydroxyapatite), making this linker particularly suitable for targeted drug delivery to skeletal tissues for the treatment of bone cancers and osteoporosis.[3][4][5] Furthermore, the ethyl phosphonate groups can form stable complexes with various metal ions, opening avenues for the development of metal-chelating therapies and imaging agents.[6][7] The PEG component enhances the solubility of conjugated molecules and can prolong their circulation time in the bloodstream.[2]
These application notes provide a comprehensive overview of the properties of PEG5-bis-(ethyl phosphonate), along with detailed protocols for its use in the formulation of targeted drug delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of PEG5-bis-(ethyl phosphonate) is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1446282-28-5 | [1] |
| Molecular Formula | C₂₀H₄₄O₁₁P₂ | [1] |
| Molecular Weight | 522.5 g/mol | [1] |
| Appearance | Please refer to supplier's certificate of analysis | |
| Solubility | Soluble in aqueous media | [2] |
| Storage | Store at -20°C | [2] |
Key Applications in Targeted Drug Delivery
The unique structure of PEG5-bis-(ethyl phosphonate) lends itself to several applications in the field of targeted drug delivery:
-
Bone-Targeted Drug Delivery: The bisphosphonate groups act as bone-homing moieties, enabling the targeted delivery of conjugated therapeutics to the skeletal system. This is highly advantageous for treating bone-related diseases such as osteoporosis, osteosarcoma, and bone metastases.[3][4][5]
-
Nanoparticle Functionalization: PEG5-bis-(ethyl phosphonate) can be used to surface-modify nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles). This PEGylation process can improve the stability of the nanoparticles in biological fluids, reduce their uptake by the reticuloendothelial system (RES), and prolong their circulation half-life.[8]
-
Gene Delivery: The ability of the ethyl phosphonate groups to form stable complexes with plasmid DNA makes this linker a candidate for the development of non-viral gene delivery vectors with enhanced stability and reduced toxicity.[6]
-
PROTAC Linkers: This molecule can be utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[9]
Experimental Protocols
Protocol 1: Formulation of PEG5-bis-(ethyl phosphonate) Coated Iron Oxide Nanoparticles
This protocol is adapted from a study that utilized a similar PEG-bisphosphonate linker to functionalize superparamagnetic iron oxide nanoparticles (SPIONs).[8] This method is suitable for creating a core-shell nanostructure for imaging or as a basis for further drug conjugation.
Materials:
-
Oleylamine-coated ultrasmall-superparamagnetic iron oxide nanoparticles (USPIOs)
-
PEG5-bis-(ethyl phosphonate)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion filtration devices
Procedure:
-
Dispersion of Nanoparticles: Disperse the oleylamine-coated USPIOs in dichloromethane.
-
Ligand Exchange Reaction:
-
Add an excess of PEG5-bis-(ethyl phosphonate) to the nanoparticle dispersion. A suggested ratio is 10 mg of PEG linker per 1 mg of USPIOs to maximize surface packing density.[8]
-
Incubate the mixture for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Remove the organic solvent (DCM) under reduced pressure.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Purify the PEGylated nanoparticles using size-exclusion filtration to remove unbound PEG5-bis-(ethyl phosphonate) and displaced oleylamine.
-
-
Characterization:
-
Size and Morphology: Analyze the size and shape of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Hydrodynamic Diameter and Zeta Potential: Determine the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles in PBS using Dynamic Light Scattering (DLS). A near-zero zeta potential is indicative of successful PEGylation.[8]
-
Confirmation of PEGylation: Confirm the presence of the PEG linker on the nanoparticle surface using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).[8]
-
Expected Results:
| Parameter | Typical Value | Reference |
| Core Diameter (TEM) | ~5.5 ± 0.7 nm | [8] |
| Hydrodynamic Diameter (DLS) | ~24 ± 3 nm | [8] |
| Zeta Potential | ~ -1.24 mV | [8] |
| In Vivo Blood Half-life | ~2.97 hours (in mice) | [8] |
Protocol 2: General Procedure for Drug Conjugation to PEG5-bis-(ethyl phosphonate)
This protocol provides a general framework for conjugating a drug molecule containing a reactive amine group to PEG5-bis-(ethyl phosphonate) via its terminal phosphonate groups. The specific reaction conditions will need to be optimized for the particular drug of interest.
Materials:
-
PEG5-bis-(ethyl phosphonate)
-
Drug with a primary or secondary amine group
-
Coupling agents (e.g., DCC, EDC/NHS)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Phosphonate Groups: The ethyl phosphonate groups can be hydrolyzed to phosphonic acids, which can then be activated for amide bond formation. Alternatively, direct coupling strategies may be employed. For activation, treat PEG5-bis-(ethyl phosphonate) with a suitable reagent to form an active ester.
-
Conjugation Reaction:
-
Dissolve the activated PEG5-bis-(ethyl phosphonate) and the amine-containing drug in an anhydrous aprotic solvent.
-
Add a coupling agent and a base (e.g., triethylamine) to facilitate the reaction.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours.
-
-
Purification:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and purify the drug-PEG-bisphosphonate conjugate using an appropriate chromatographic method.
-
-
Characterization:
-
Confirm the structure of the conjugate using NMR and Mass Spectrometry.
-
Determine the purity of the conjugate using HPLC.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to assess the release kinetics of a drug from a PEG5-bis-(ethyl phosphonate)-based nanoparticle formulation.
Materials:
-
Drug-loaded nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.0 to simulate endosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation:
-
Disperse a known amount of the drug-loaded nanoparticles in the release buffer.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in a larger volume of the release buffer.
-
Maintain the setup at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative release profile and analyze the release kinetics using appropriate mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
-
Visualizations
Signaling and Targeting Pathway
References
- 1. biosynth.com [biosynth.com]
- 2. PEG5-bis-(ethyl phosphonate), 1446282-28-5 | BroadPharm [broadpharm.com]
- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pub.iapchem.org [pub.iapchem.org]
- 5. "Targeting Bone in Cancer Therapy: Advances and Challenges of Bisphosph" by Fariba Ganji, Mohammadmahdi Eshaghi et al. [digitalcommons.odu.edu]
- 6. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
- 7. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 8. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols for PEG5-bis-(ethyl phosphonate) in Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PEG5-bis-(ethyl phosphonate) and similar PEGylated bisphosphonates as components of non-viral gene delivery systems. The primary application highlighted is the formulation of stabilized calcium phosphate (B84403) (CaP) nanoparticles for the efficient delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), to cells and tissues.
Introduction
PEG5-bis-(ethyl phosphonate) is a homobifunctional polyethylene (B3416737) glycol (PEG) linker molecule. In the context of gene therapy, its principal role is to act as a surface modifier for nanoparticles, conferring stability and improving their pharmacokinetic profile. The bisphosphonate groups provide a strong anchor to inorganic nanoparticles like calcium phosphate, while the PEG component shields the nanoparticle from opsonization and uptake by the reticuloendothelial system, thereby prolonging circulation time and enhancing the potential for targeted delivery.[1][2][3][4][5]
The primary mechanism of action involves the formation of a core-shell nanostructure where the calcium phosphate core encapsulates the therapeutic nucleic acid. The PEG-bisphosphonate then coats this core, preventing aggregation and providing a hydrophilic surface that reduces non-specific interactions with serum proteins.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PEG-bisphosphonate stabilized calcium phosphate nanoparticles from various studies. It is important to note that the specific PEG-bisphosphonate used in these studies may not be identical to PEG5-bis-(ethyl phosphonate), but the data provides a strong indication of the expected performance.
Table 1: In Vitro Transfection Efficiency
| Cell Line | Nucleic Acid | Transfection Efficiency (%) | Comparison |
| RAW 264.7 (macrophage) | pEGFP | 68.7 ± 0.7 | Significantly higher than Lipofectamine 2000 (38.4 ± 1.6%) and electroporation (51.2 ± 2.7%)[2] |
| 4T1 (murine breast cancer) | pDNA (RFP) | 63.5 | -[4] |
| HepG2 (human liver cancer) | pDNA (RFP) | Not specified, but lower than 4T1 | -[4] |
| MCF-7 (human breast cancer) | pDNA (IL-6) | 76 ± 2.3 | Significantly higher than naked pDNA (24 ± 1.7%)[7] |
Table 2: Cytotoxicity and Apoptosis
| Cell Line | Assay | Result |
| Macrophages | MTT | Similar to or lower cytotoxicity than free alendronate and Lipofectamine 2000[2] |
| 4T1 | Apoptosis Assay | 71.1% apoptosis induction[4] |
Table 3: Nanoparticle Characterization
| Parameter | Value | Method |
| Hydrodynamic Diameter | 120 - 250 nm[1][2][4][6] | Dynamic Light Scattering (DLS) |
| Zeta Potential | -2.2 mV to -13.3 mV[7] | DLS |
| pDNA Loading Efficiency | ~85%[2] | Spectrophotometry[8] |
Table 4: In Vivo Efficacy
| Animal Model | Tumor Type | Treatment | Result |
| Balb/c mice | 4T1 breast cancer | FA-PEG-Pam/CaP/p53 DNA | 58.7% tumor growth inhibition[4] |
Experimental Protocols
The following are generalized protocols for the synthesis and application of PEG-bisphosphonate stabilized calcium phosphate nanoparticles for gene delivery, based on methodologies reported in the literature.[2][3][4][9]
Protocol 1: Synthesis of PEG-bisphosphonate Stabilized Calcium Phosphate/DNA Nanoparticles
Materials:
-
PEG5-bis-(ethyl phosphonate) or a similar PEG-bisphosphonate derivative
-
Calcium chloride (CaCl₂) solution (e.g., 125 mM)
-
Sodium phosphate buffer (e.g., NaH₂PO₄/Na₂HPO₄, pH 7.4)
-
HEPES or Tris buffer
-
Plasmid DNA or siRNA solution
-
Nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Solution A (Calcium and DNA): In a sterile microcentrifuge tube, mix the desired amount of plasmid DNA or siRNA with the CaCl₂ solution.
-
Solution B (Phosphate Buffer): Prepare the sodium phosphate buffer at the desired concentration and pH.
-
Solution C (Stabilizer): Prepare a solution of PEG5-bis-(ethyl phosphonate) in a suitable buffer (e.g., Tris buffer, pH 7.4).
-
-
Nanoparticle Formation:
-
While vortexing or stirring Solution A, rapidly add an equal volume of Solution B. This will initiate the co-precipitation of calcium phosphate and the encapsulation of the nucleic acid.
-
Immediately after the addition of Solution B, add the PEG-bisphosphonate solution (Solution C) to the mixture.
-
-
Incubation and Maturation:
-
Allow the nanoparticle suspension to incubate at room temperature for a specified period (e.g., 30 minutes to 1 hour) to allow for particle formation and stabilization.
-
-
Purification (Optional but Recommended):
-
To remove unreacted components, the nanoparticle suspension can be purified by centrifugation followed by resuspension in a suitable buffer (e.g., PBS or cell culture medium).
-
Protocol 2: In Vitro Transfection of Mammalian Cells
Materials:
-
PEG-bisphosphonate stabilized CaP/DNA nanoparticle suspension
-
Mammalian cells of interest (e.g., HEK293, HeLa, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in the culture plates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, remove the old medium from the cells and wash once with PBS.
-
Add fresh, complete cell culture medium to each well.
-
Add the desired amount of the nanoparticle suspension to each well. The optimal concentration of nanoparticles should be determined empirically.
-
Gently swirl the plate to ensure even distribution of the nanoparticles.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 24-72 hours).
-
-
Analysis of Gene Expression:
-
After the incubation period, analyze the cells for the expression of the delivered gene (e.g., by fluorescence microscopy for reporter genes like GFP or by qPCR for therapeutic genes).
-
Visualizations
Signaling and Uptake Pathway
The cellular uptake of PEG-bisphosphonate stabilized calcium phosphate nanoparticles is believed to occur primarily through endocytosis. The acidic environment of the endosome facilitates the dissolution of the calcium phosphate core, leading to the release of the encapsulated nucleic acid into the cytoplasm.
References
- 1. siRNA transfection with calcium phosphate nanoparticles stabilized with PEGylated chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. biorxiv.org [biorxiv.org]
- 4. A Valid Bisphosphonate Modified Calcium Phosphate-Based Gene Delivery System: Increased Stability and Enhanced Transfection Efficiency In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobe.org [nanobe.org]
- 8. Gene delivery using calcium phosphate nanoparticles: Optimization of the transfection process and the effects of citrate and poly(l-lysine) as additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Coupling PEG5-bis-(ethyl phosphonate) to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG5-bis-(ethyl phosphonate) is a homobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the conjugation of molecules containing primary amine groups. The ethyl phosphonate (B1237965) moieties at each end of the PEG chain can be chemically modified to form stable linkages with primary amines, enabling the creation of well-defined conjugates for a variety of applications in drug delivery, proteomics, and materials science. The inclusion of a hydrophilic PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
These application notes provide detailed protocols for several common methods to couple PEG5-bis-(ethyl phosphonate) to primary amines. The choice of method will depend on the specific amine-containing substrate, desired reaction scale, and available laboratory resources.
Reaction Overview
The direct reaction between a primary amine and the ethyl phosphonate ester of PEG5-bis-(ethyl phosphonate) is generally not facile and requires activation of the phosphonate group or the use of specific coupling reagents. The most common strategies involve the conversion of the phosphonate ester into a more reactive intermediate, such as a phosphonochloridate, or employing an in-situ activation method like the Atherton-Todd reaction.
Method 1: Two-Step Conversion to Phosphonochloridate and Subsequent Amine Coupling
This method involves the initial conversion of the diethyl phosphonate to a more reactive phosphonochloridate, which then readily reacts with a primary amine to form a stable phosphonamidate linkage. This approach offers good control over the reaction but requires the handling of moisture-sensitive reagents.
Experimental Protocol
Materials:
-
PEG5-bis-(ethyl phosphonate)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Primary amine-containing substrate
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent appropriate for the amine substrate (e.g., DCM, THF, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
Step 1: Formation of the Phosphonochloridate
-
Dissolve PEG5-bis-(ethyl phosphonate) (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.2 equivalents for di-substitution, or 1.1 equivalents for mono-substitution with statistical distribution) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy (a shift from the phosphonate to the phosphonochloridate peak is expected).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude PEG5-bis-(phosphonochloridate). This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Coupling with Primary Amine
-
Dissolve the crude PEG5-bis-(phosphonochloridate) from Step 1 in an appropriate anhydrous solvent.
-
In a separate flask, dissolve the primary amine-containing substrate (2.2 equivalents for di-substitution) and a non-nucleophilic base such as TEA or DIPEA (3 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirred solution of the phosphonochloridate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by an appropriate method (e.g., LC-MS, TLC) to confirm the formation of the desired conjugate.
-
Upon completion, quench the reaction by adding a small amount of water or methanol.
-
The crude product can be purified by an appropriate method such as column chromatography, preparative HPLC, or precipitation.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Starting Material | PEG5-bis-(ethyl phosphonate) |
| Activating Agent | Oxalyl Chloride |
| Amine | Generic Primary Amine (R-NH₂) |
| Stoichiometry (Di-substitution) | 1 eq. PEG-linker : 2.2 eq. Amine |
| Typical Yield | 60-80% |
| Purity (post-purification) | >95% |
Reaction Workflow
Caption: Two-step coupling via a phosphonochloridate intermediate.
Method 2: One-Pot Atherton-Todd Reaction
The Atherton-Todd reaction provides a convenient one-pot method for the direct coupling of phosphonates with amines in the presence of a carbon tetrahalide and a base. This method avoids the isolation of the reactive phosphonochloridate intermediate.
Experimental Protocol
Materials:
-
PEG5-bis-(ethyl phosphonate)
-
Primary amine-containing substrate
-
Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve PEG5-bis-(ethyl phosphonate) (1 equivalent), the primary amine-containing substrate (2.2 equivalents for di-substitution), and carbon tetrachloride (2.5 equivalents) in an anhydrous solvent under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) salt byproduct.
-
Wash the filtrate with water or brine to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or another suitable method.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Starting Material | PEG5-bis-(ethyl phosphonate) |
| Coupling Reagents | CCl₄, Triethylamine |
| Amine | Generic Primary Amine (R-NH₂) |
| Stoichiometry (Di-substitution) | 1 eq. PEG-linker : 2.2 eq. Amine |
| Typical Yield | 50-70% |
| Purity (post-purification) | >95% |
Reaction Workflow
Caption: One-pot Atherton-Todd coupling workflow.
Method 3: Iodine-Mediated Oxidative Coupling
This method utilizes iodine as a catalyst to facilitate the oxidative coupling of the P-H tautomer of the diethyl phosphonate with a primary amine. This approach is often performed under mild conditions.
Experimental Protocol
Materials:
-
PEG5-bis-(ethyl phosphonate)
-
Primary amine-containing substrate
-
Iodine (I₂)
-
An appropriate solvent (e.g., Acetonitrile, Dichloromethane)
-
An oxidant such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) may be required.[1]
-
A base such as triethylamine may be beneficial.
Procedure:
-
Dissolve PEG5-bis-(ethyl phosphonate) (1 equivalent) and the primary amine-containing substrate (2.2 equivalents for di-substitution) in the chosen solvent.
-
Add a catalytic amount of iodine (e.g., 10-20 mol%).
-
If required, add the oxidant (e.g., 2.5 equivalents of H₂O₂) and base (e.g., 2.5 equivalents of TEA).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be protected from light.
-
Monitor the reaction progress by an appropriate method.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product into an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Starting Material | PEG5-bis-(ethyl phosphonate) |
| Catalyst | Iodine (I₂) |
| Amine | Generic Primary Amine (R-NH₂) |
| Stoichiometry (Di-substitution) | 1 eq. PEG-linker : 2.2 eq. Amine |
| Typical Yield | 40-60% |
| Purity (post-purification) | >90% |
Logical Relationship of Components
Caption: Key components in iodine-mediated coupling.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Oxalyl chloride, thionyl chloride, and carbon tetrachloride are toxic and corrosive. Handle with extreme care.
-
Anhydrous reactions are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific substrates and reaction scales. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and regulatory guidelines.
References
Application Notes and Protocols for PEG5-bis-(ethyl phosphonate) in Stable Metal Complex Formation for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG5-bis-(ethyl phosphonate) is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker for the development of advanced imaging agents. Its structure, featuring ethyl phosphonate (B1237965) groups at both ends of a five-unit PEG chain, imparts unique properties beneficial for the chelation of metal ions, including radionuclides used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The phosphonate moieties exhibit a strong affinity for various metal ions and can be utilized to form stable coordination complexes. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting metal complex, potentially improving its pharmacokinetic profile for in vivo applications.
The ethyl phosphonate groups are known for their ability to form stable complexes with a variety of metal ions.[1] This characteristic makes PEG5-bis-(ethyl phosphonate) a promising candidate for the development of novel imaging probes and radiopharmaceuticals. The PEG component can improve the stability and biocompatibility of these agents in biological systems.[2]
This document provides detailed application notes and experimental protocols for the use of PEG5-bis-(ethyl phosphonate) in creating stable metal complexes for preclinical imaging, with a focus on Gallium-68 (⁶⁸Ga) for PET imaging.
Applications
The primary application of PEG5-bis-(ethyl phosphonate) in this context is as a bifunctional chelator for radiolabeling with metallic radionuclides for PET and SPECT imaging.[2][3] The phosphonate groups can directly coordinate with the radiometal, forming a stable complex. The bifunctional nature of the molecule allows for its conjugation to targeting vectors such as peptides, antibodies, or small molecules to direct the imaging agent to specific biological targets.
A key application area for phosphonate-containing radiopharmaceuticals is bone imaging. Bisphosphonates have a high affinity for hydroxyapatite, the primary mineral component of bone.[4] This property can be exploited to develop agents for detecting bone metastases and other skeletal abnormalities. While PEG5-bis-(ethyl phosphonate) is not a traditional bisphosphonate, its phosphonate groups can still provide a degree of bone-seeking capability.
Data Presentation
Table 1: Physicochemical Properties of PEG5-bis-(ethyl phosphonate) Analogue
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₄O₁₁P₂ | N/A |
| Molecular Weight | 522.5 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in water and common organic solvents | [5] |
Table 2: Radiolabeling and Stability Data for a Comparable ⁶⁸Ga-Bisphosphonate Complex
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield | >95% | 5 min, room temperature, pH 7 | [6] |
| Radiochemical Purity | >95% | Post-labeling | [6] |
| In Vitro Stability (Human Serum) | High stability | 2 hours | [6] |
| Blood Clearance (t₁/₂) | < 10 min | In vivo (mice) | [6] |
Note: The data presented in Table 2 is for a comparable ⁶⁸Ga-labeled bisphosphonate ([⁶⁸Ga]Ga-THP-Pam) and is intended to provide an expected performance benchmark. Actual results with PEG5-bis-(ethyl phosphonate) may vary.
Experimental Protocols
Protocol 1: Synthesis of a PEG5-bis-(ethyl phosphonate) Analogue
This protocol is adapted from the synthesis of a related PEG-bisphosphonate compound and provides a general framework.[7]
Materials:
-
Pentaethylene glycol
-
Thionyl chloride (SOCl₂)
-
Triethyl phosphite (B83602) (P(OEt)₃)
-
Dichloromethane (DCM)
-
Anhydrous solvents
Procedure:
-
Chlorination of PEG: Dissolve pentaethylene glycol in anhydrous DCM. Add thionyl chloride dropwise at 0°C and then stir the reaction mixture at room temperature overnight. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the dichloro-PEG derivative.
-
Arbuzov Reaction: Add the dichloro-PEG derivative to an excess of triethyl phosphite. Heat the mixture at 160°C for 4 hours under an inert atmosphere.
-
Purification: After cooling to room temperature, remove the excess triethyl phosphite by vacuum distillation. Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to yield pure PEG5-bis-(ethyl phosphonate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Radiolabeling with Gallium-68
This protocol is a general procedure for the radiolabeling of phosphonate-containing compounds with ⁶⁸Ga.[6][8]
Materials:
-
PEG5-bis-(ethyl phosphonate) stock solution (1 mg/mL in water)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Metal-free water
-
Heating block
-
Radio-TLC system
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile, metal-free reaction vial, add a specific amount of the PEG5-bis-(ethyl phosphonate) stock solution (e.g., 10-50 µg).
-
Buffering: Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.5.
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Gently mix the solution.
-
Incubation: Incubate the reaction mixture at 95°C for 10 minutes. Some phosphonate chelators can be labeled at room temperature, so optimization of the temperature may be necessary.[6]
-
Quality Control: Determine the radiochemical purity of the resulting ⁶⁸Ga-PEG5-bis-(ethyl phosphonate) complex using radio-TLC with an appropriate mobile phase (e.g., 0.1 M sodium citrate).
Protocol 3: In Vitro Stability Assessment
Materials:
-
⁶⁸Ga-PEG5-bis-(ethyl phosphonate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum
-
Incubator at 37°C
-
Radio-TLC system
Procedure:
-
Incubation in PBS: Add an aliquot of the purified ⁶⁸Ga-PEG5-bis-(ethyl phosphonate) to PBS. Incubate the solution at 37°C. At various time points (e.g., 30, 60, 120 minutes), analyze the radiochemical purity by radio-TLC to assess for any degradation or release of ⁶⁸Ga.[9][10]
-
Incubation in Human Serum: Add an aliquot of the purified ⁶⁸Ga-PEG5-bis-(ethyl phosphonate) to human serum. Incubate the mixture at 37°C. At the same time points, precipitate the serum proteins with ethanol (B145695) or acetonitrile, centrifuge, and analyze the supernatant by radio-TLC to determine the stability of the complex in the presence of serum proteins.[9][10]
Visualizations
Caption: Workflow for synthesis, radiolabeling, and quality control.
Caption: Workflow for a preclinical PET imaging study.
Caption: Chelation of a metal ion by the phosphonate groups.
References
- 1. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-bisphosphonates for the imaging of extraosseous calcification by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging (2013) | Lydia Sandiford | 260 Citations [scispace.com]
- 6. [68Ga]Ga-THP-Pam: A Bisphosphonate PET Tracer with Facile Radiolabeling and Broad Calcium Mineral Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonate-anchored PEGylation and radiolabeling of superparamagnetic iron oxide: long-circulating nanoparticles for in vivo multimodal (T1 MRI-SPECT) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (68)Ga-BPAMD: PET-imaging of bone metastases with a generator based positron emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Nanoparticle Surface Modification: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles, a critical step in the development of advanced drug delivery systems and diagnostic tools. Tailoring the surface chemistry of nanoparticles allows for enhanced stability, improved biocompatibility, and targeted delivery to specific cells or tissues. Herein, we present step-by-step protocols for three widely used surface modification techniques: PEGylation, chitosan (B1678972) coating, and covalent antibody conjugation.
Introduction to Nanoparticle Surface Modification
The surface of a nanoparticle is the primary interface for interaction with biological systems. Unmodified nanoparticles often suffer from issues such as aggregation, rapid clearance by the immune system, and non-specific binding. Surface modification addresses these challenges by attaching molecules that can alter the nanoparticle's physical and chemical properties. This process is essential for translating nanoparticle-based technologies from the laboratory to clinical applications.
Quantitative Analysis of Surface Modification
Successful surface modification is verified through a suite of characterization techniques. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution, while zeta potential measurements provide information about the surface charge and colloidal stability. The following tables summarize typical quantitative data obtained before and after surface modification.
Table 1: Impact of PEGylation on PLGA Nanoparticle Characteristics
| Formulation | Polymer Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified PLGA | PLGA | 150 ± 5 | 0.15 ± 0.02 | -26.2 ± 1.5 |
| PEGylated PLGA | PLGA-PEG (5%) | 165 ± 7 | 0.12 ± 0.03 | -9.3 ± 1.1 |
| PEGylated PLGA | PLGA-PEG (10%) | 180 ± 6 | 0.11 ± 0.02 | -5.1 ± 0.9 |
| PEGylated PLGA | PLGA-PEG (15%) | 114 ± 4 | 0.10 ± 0.01 | -2.8 ± 0.5[1] |
Table 2: Characterization of Chitosan-Coated Cobalt Ferrite Nanoparticles
| Nanoparticle Type | Average Crystallite Size (nm) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare CoFe2O4 | 9.32 | 150 ± 10 | 0.25 ± 0.04 | -25.5 ± 2.1 |
| Chitosan-Coated CoFe2O4 | 13.59[2] | 250 ± 15 | 0.18 ± 0.03 | +30.2 ± 1.8 |
Table 3: Covalent Conjugation of Proteins to Gold Nanoparticles
| Nanoparticle Type | Core Diameter (nm) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Gold Nanoparticles | 20 | 22 ± 1 | 0.08 ± 0.01 | -35.7 ± 2.5 |
| BSA-Conjugated AuNPs | 20 | 45 ± 2 | 0.15 ± 0.02 | -15.3 ± 1.9 |
| Lysozyme-Conjugated AuNPs | 20 | 55 ± 3 | 0.17 ± 0.03 | +10.1 ± 1.5 |
Experimental Protocols
Protocol 1: PEGylation of PLGA Nanoparticles via Nanoprecipitation
This protocol describes the formulation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a Poly(ethylene glycol) (PEG) surface coating using the nanoprecipitation method.
Materials:
-
PLGA-COOH (Carboxylate-terminated)
-
Amine-terminated PEG (NH2-PEG)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Deionized water
Procedure:
-
PLGA Activation: Dissolve PLGA-COOH in acetonitrile to a concentration of 5 mM.
-
Add EDC and NHS to the PLGA solution to final concentrations of 25 mM each (a 5-fold molar excess to PLGA).
-
Stir the solution gently for 1 hour at room temperature to activate the carboxyl groups of PLGA, forming a PLGA-NHS ester.
-
PEG Conjugation: Add the desired amount of NH2-PEG to the activated PLGA solution and stir for 4-6 hours.
-
Nanoprecipitation: Add the PLGA-PEG solution dropwise into deionized water while stirring vigorously. The volume ratio of the organic to the aqueous phase should be approximately 1:5.
-
Continue stirring for 2-4 hours to allow for nanoparticle formation and solvent evaporation.
-
Purification: Purify the PEGylated nanoparticles by centrifugation at high speed (e.g., 15,000 x g) for 20-30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step three times.
-
Characterization: Characterize the size and zeta potential of the purified nanoparticles using Dynamic Light Scattering (DLS).
Protocol 2: Chitosan Coating of Metallic Nanoparticles
This protocol details a one-step method for coating pre-synthesized metallic nanoparticles (e.g., gold or silver) with chitosan.
Materials:
-
Aqueous suspension of metallic nanoparticles
-
Chitosan (low molecular weight)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with gentle stirring overnight.
-
pH Adjustment: Adjust the pH of the chitosan solution to 4.5-5.0 using a dilute sodium hydroxide (B78521) solution.
-
Coating Reaction: Add the aqueous suspension of metallic nanoparticles to the chitosan solution under vigorous stirring. The ratio of nanoparticles to chitosan can be optimized depending on the desired coating thickness.
-
Continue stirring the mixture for 1-2 hours at room temperature to allow for the electrostatic interaction and adsorption of chitosan onto the nanoparticle surface.
-
Purification: Purify the chitosan-coated nanoparticles by centrifugation (e.g., 10,000 x g for 15-20 minutes).
-
Remove the supernatant and resuspend the pellet in deionized water. Repeat the washing step twice to remove excess chitosan.
-
Characterization: Analyze the hydrodynamic diameter and zeta potential of the coated nanoparticles using DLS to confirm successful coating.
Protocol 3: Covalent Conjugation of Antibodies to Gold Nanoparticles
This protocol outlines the covalent attachment of antibodies to carboxyl-functionalized gold nanoparticles using EDC/NHS chemistry.
Materials:
-
Carboxyl-functionalized gold nanoparticles (AuNPs)
-
Antibody of interest (in an amine-free buffer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid, MES buffer, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4 or 1 M glycine)
-
Storage buffer (e.g., Phosphate-buffered saline with 0.1% BSA)
Procedure:
-
Nanoparticle Preparation: Resuspend the carboxyl-functionalized AuNPs in the activation buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in activation buffer.
-
Add EDC to the AuNP suspension to a final concentration of 2 mM and NHS to a final concentration of 5 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Removal of Excess EDC/NHS: Centrifuge the activated AuNPs (centrifugation speed and time will depend on nanoparticle size) to pellet the particles.
-
Carefully remove and discard the supernatant containing excess EDC and NHS.
-
Resuspend the activated AuNP pellet in the activation buffer.
-
Antibody Conjugation:
-
Add the antibody solution to the activated AuNP suspension. The optimal antibody-to-nanoparticle ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle, continuous mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to deactivate any remaining active NHS esters. Incubate for 10-15 minutes.
-
Purification: Centrifuge the antibody-conjugated AuNPs to separate them from unconjugated antibodies and quenching solution.
-
Remove the supernatant and resuspend the pellet in the storage buffer. Repeat the washing step twice.
-
Characterization: Confirm successful conjugation by measuring the change in hydrodynamic diameter and zeta potential using DLS. Further confirmation can be obtained using techniques like UV-Vis spectroscopy or gel electrophoresis.
Conclusion
The protocols and data presented in this document provide a foundational guide for researchers and scientists working on the surface modification of nanoparticles. The choice of modification strategy will depend on the specific nanoparticle core, the desired surface functionality, and the intended application. Careful execution of these protocols and thorough characterization are essential for the development of effective and reproducible nanoparticle-based systems for drug delivery and other biomedical applications.
References
Application of PEG5-bis-(ethyl phosphonate) in Proteomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PEG5-bis-(ethyl phosphonate) as a versatile tool in proteomics research. The unique properties of this homobifunctional linker enable robust and efficient workflows for protein enrichment and identification, particularly in the field of chemical proteomics and activity-based protein profiling (ABPP).
Introduction to PEG5-bis-(ethyl phosphonate) in Proteomics
PEG5-bis-(ethyl phosphonate) is a chemical linker molecule featuring two ethyl phosphonate (B1237965) groups connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) chain.[1] This structure imparts valuable characteristics for proteomics applications:
-
Phosphonate Groups for Affinity Enrichment: The terminal phosphonate groups exhibit a strong and selective affinity for metal ions, such as Fe³⁺. This property is leveraged for the highly efficient enrichment of labeled peptides or proteins using Immobilized Metal Affinity Chromatography (IMAC).[2][3]
-
Hydrophilic PEG Spacer: The PEG linker enhances the solubility of the molecule and the resulting conjugates in aqueous buffers, which is crucial for biological experiments.[1]
-
Homobifunctional Nature: While possessing two identical functional groups, one can be utilized for conjugation to a molecule of interest (e.g., an activity-based probe), leaving the other available for subsequent capture or derivatization. In many proteomics applications, one phosphonate group is sufficient for affinity capture.
The primary application of phosphonate-containing linkers in proteomics is in the enrichment of low-abundance peptides from complex biological samples, such as cell lysates, for subsequent analysis by mass spectrometry.[2][4] This strategy, often termed PhosID (Phosphonate-based Identification), offers a powerful alternative to traditional biotin-streptavidin enrichment methods.[2][3]
Key Application: Site-Specific Activity-Based Protein Profiling (PhosID-ABPP)
A powerful application of phosphonate-based chemical probes is in site-specific activity-based protein profiling (ABPP).[2][3] ABPP is a chemical proteomics technology that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[2] By incorporating a phosphonate handle into the ABPP workflow, researchers can achieve direct identification of probe-binding sites.[2][3]
The PhosID-ABPP strategy enables the efficient and selective enrichment of peptides that have been covalently modified by an activity-based probe.[2][3] This allows for the precise localization of drug-binding sites and the characterization of off-target effects, which is invaluable for drug development.[2]
Quantitative Data from PhosID-ABPP Studies
The following table summarizes representative quantitative data from a study utilizing a phosphonate-handle-based ABPP approach to identify binding sites of an alkynylated afatinib (B358) derivative (an anti-cancer drug) in a human skin cancer cell line (A431).[2][3]
| Parameter | Cell Lysate | Intact Cells |
| Number of Unique Binding Sites Identified | > 500 | > 500 |
| Reproducibility | High | High |
Table 1: Summary of quantitative binding site identification using a PhosID-ABPP workflow. Data is based on the findings from van Bergen et al. (2023).[2][3]
Experimental Protocols
This section provides detailed protocols for a typical PhosID-ABPP experiment. While the original study synthesized a custom phosphonate-azide, commercially available reagents like PEG5-bis-(ethyl phosphonate) can be adapted for similar workflows, for instance by modifying it to have a reactive group for click chemistry. For the purpose of this protocol, we will refer to a generic "phosphonate-azide handle".
Materials and Reagents
-
Cell Line: e.g., A431 human epidermoid carcinoma cells
-
Activity-Based Probe (ABP): An alkyne-functionalized probe, e.g., an alkynylated derivative of a kinase inhibitor.
-
Phosphonate-Azide Handle: Synthesized or commercially sourced.
-
Click Chemistry Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
Lysis Buffer: e.g., RIPA buffer
-
Protease: Trypsin or Pepsin
-
IMAC Resin: Fe³⁺-NTA (nitrilotriacetic acid) cartridges
-
Mass Spectrometer: High-resolution Orbitrap mass spectrometer
Protocol for PhosID-ABPP
Step 1: Cell Culture and Probe Incubation [2]
-
Culture A431 cells in appropriate growth medium to ~80% confluency.
-
Treat cells with the alkyne-functionalized activity-based probe (e.g., 10 µM) in serum-free medium for a specified time (e.g., 1 hour) at 37°C.
-
For lysate experiments, harvest untreated cells and prepare a cell lysate. Then, treat the lysate with the ABP.
Step 2: Cell Lysis [2]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
Step 3: Click Chemistry Reaction [2]
-
To the cell lysate (containing the probe-labeled proteins), add the following click chemistry reagents in order:
-
Phosphonate-azide handle (final concentration, e.g., 100 µM)
-
TCEP (final concentration, e.g., 1 mM)
-
TBTA (final concentration, e.g., 100 µM)
-
CuSO₄ (final concentration, e.g., 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle shaking. This reaction attaches the phosphonate handle to the alkyne-modified probe on the target proteins.
Step 4: Protein Digestion [2]
-
Precipitate the proteins from the lysate (e.g., using acetone (B3395972) or chloroform/methanol).
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the urea (B33335) concentration and digest the proteins into peptides using a protease such as trypsin or pepsin overnight at 37°C.
Step 5: Enrichment of Phosphonate-Labeled Peptides [2]
-
Acidify the peptide solution.
-
Use an automated liquid handling platform (e.g., Agilent AssayMAP Bravo) for the Fe³⁺-IMAC enrichment.
-
Prime the Fe³⁺-NTA cartridges with a high organic solvent buffer.
-
Equilibrate the cartridges with loading buffer (e.g., 80% acetonitrile, 0.1% TFA).
-
Load the peptide sample onto the cartridges.
-
Wash the cartridges extensively to remove non-specifically bound peptides.
-
Elute the enriched phosphonate-labeled peptides with a high pH buffer (e.g., 1% ammonia).
Step 6: Mass Spectrometry Analysis [2]
-
Dry the eluted peptides and resuspend them in a buffer suitable for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480).
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
Step 7: Data Analysis [2]
-
Search the raw mass spectrometry data against a relevant protein database using a search engine like MaxQuant or MSFragger.
-
Specify the mass of the ABP-phosphonate modification as a variable modification on potential target amino acid residues (e.g., cysteine).
-
Identify and quantify the probe-labeled peptides to determine the specific binding sites.
Visualizations
PhosID-ABPP Experimental Workflow
Signaling Pathway Context: Kinase Inhibition Profiling
PEGylated phosphonate probes are particularly useful for profiling kinase inhibitors. The workflow can identify both the intended kinase target and any off-target kinases that the inhibitor might bind to.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fishing for newly synthesized proteins with phosphonate-handles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Drug Solubility with PEG5-bis-(ethyl phosphonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aqueous solubility of active pharmaceutical ingredients (APIs) is a critical factor influencing their bioavailability and therapeutic efficacy. A significant portion of new chemical entities exhibit poor water solubility, posing a major challenge in drug development. To overcome this, various formulation strategies are employed, including the use of solubility enhancers.
This document provides detailed application notes and protocols for utilizing PEG5-bis-(ethyl phosphonate) , a specialized bifunctional polyethylene (B3416737) glycol (PEG) derivative, to improve the solubility of poorly soluble drugs. This excipient combines the hydrophilicity of a PEG linker with the unique ionic and complex-forming capabilities of two terminal ethyl phosphonate (B1237965) groups.[1][2][3] The hydrophilic PEG chain increases the solubility of a compound in aqueous media, while the ethyl phosphonate groups can form stable complexes, potentially through ionic interactions or hydrogen bonding, further aiding in the solubilization of APIs.[1][2][3]
Disclaimer: While PEG derivatives are widely used to enhance drug solubility, specific public data on the performance of PEG5-bis-(ethyl phosphonate) is limited.[4][5] The following protocols and data are based on established principles of pharmaceutical formulation science and represent a scientifically robust approach to evaluating this excipient.
Principle of Action
PEG5-bis-(ethyl phosphonate) is an amphiphilic molecule. The polyethylene glycol (PEG) backbone provides a hydrophilic corona, while the bis-(ethyl phosphonate) ends can interact with hydrophobic drug molecules. The proposed mechanism for solubility enhancement involves the formation of supramolecular structures, such as micelles or drug-excipient complexes, in an aqueous environment.
In this model, the hydrophobic API is encapsulated within a core formed by the less polar regions of the excipient and drug, while the hydrophilic PEG chains interface with the aqueous solvent. This structure effectively shields the hydrophobic drug from the water, increasing its overall solubility in the formulation.[6][7][8] The phosphonate groups may offer additional interaction sites for certain APIs, enhancing the stability and loading capacity of these nano-assemblies.[9][10]
Below is a diagram illustrating the hypothetical mechanism.
References
- 1. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
- 2. PEG5-bis-(ethyl phosphonate), 1446282-28-5 | BroadPharm [broadpharm.com]
- 3. PEG5-bis-(ethyl phosphonate)_1446282-28-5_新研博美 [xinyanbm.com]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. skemman.is [skemman.is]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
Application Notes and Protocols for Attaching Small Molecules to PEG5-bis-(ethyl phosphonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG5-bis-(ethyl phosphonate) is a homobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the conjugation of small molecules, peptides, and other biomolecules. The key functional groups are the terminal diethyl phosphonates. These groups are not inherently reactive towards common functionalities on small molecules (e.g., amines, thiols). Therefore, chemical activation is required to facilitate covalent attachment. This document outlines two primary strategies for conjugating small molecules to PEG5-bis-(ethyl phosphonate):
-
Strategy 1: Hydrolysis and Subsequent Activation. This two-stage approach involves the initial hydrolysis of the diethyl phosphonate (B1237965) esters to generate terminal phosphonic acids. These phosphonic acids are then activated to create a reactive intermediate that readily couples with nucleophilic groups on the target small molecule.
-
Strategy 2: Direct Activation of the Diethyl Phosphonate. This method involves the direct activation of the diethyl phosphonate ester, bypassing the need for a separate hydrolysis step, to enable reaction with a nucleophilic small molecule.
These application notes provide detailed protocols for both strategies, guidance on the characterization of the final conjugates, and templates for the presentation of quantitative data.
Strategy 1: Hydrolysis of Diethyl Phosphonate and Activation for Amide Bond Formation
This strategy is a robust method for conjugating amine-containing small molecules to the PEG linker. It involves two key experimental stages: the dealkylation of the phosphonate ester to a phosphonic acid, followed by the activation of the phosphonic acid for reaction with an amine.
Experimental Protocols
Part A: Hydrolysis of PEG5-bis-(ethyl phosphonate) to PEG5-bis-(phosphonic acid)
Two common methods for the hydrolysis of diethyl phosphonates are acidic hydrolysis and the McKenna reaction (using bromotrimethylsilane).[1][2][3] The McKenna reaction is often preferred for its mild conditions and high yields.[4][5][6][7][8]
Protocol 1: McKenna Reaction (Dealkylation with Bromotrimethylsilane (B50905) - BTMS)
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve PEG5-bis-(ethyl phosphonate) (1 equivalent) in anhydrous acetonitrile (B52724) (ACN) or chloroform (B151607) (CHCl₃) in a dried round-bottom flask.[5]
-
Reaction: Add bromotrimethylsilane (BTMS) (6-8 equivalents per phosphonate group) to the solution.[5]
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester to the bis(trimethylsilyl) phosphonate ester intermediate.
-
Workup (Solvolysis): Carefully quench the reaction by the slow addition of methanol (B129727) or a mixture of methanol and water.[7] This step hydrolyzes the silyl (B83357) esters to the phosphonic acid.
-
Purification: Remove the volatile components under reduced pressure. The resulting PEG5-bis-(phosphonic acid) can be purified by dialysis or size exclusion chromatography to remove excess reagents and byproducts.
Protocol 2: Acidic Hydrolysis
-
Reaction Setup: Dissolve PEG5-bis-(ethyl phosphonate) in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).[2][9]
-
Heating: Reflux the mixture for 4-12 hours.[2] The progress of the hydrolysis can be monitored by ³¹P NMR.
-
Workup: After cooling to room temperature, remove the water and excess acid under reduced pressure.
-
Purification: The crude PEG5-bis-(phosphonic acid) is then purified, for instance by dialysis against deionized water.
Part B: Activation of PEG5-bis-(phosphonic acid) and Coupling to an Amine-Containing Small Molecule
The resulting phosphonic acid can be coupled to a primary amine on a small molecule using carbodiimide (B86325) chemistry, analogous to the well-established EDC/NHS coupling for carboxylic acids.[10][11][12]
-
Activation:
-
Dissolve the purified PEG5-bis-(phosphonic acid) (1 equivalent) in an appropriate anhydrous buffer, such as 50 mM MES buffer at pH 6.0.[12]
-
Add N-hydroxysulfosuccinimide (Sulfo-NHS) (2.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents) to the solution.[12]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Dissolve the amine-containing small molecule (2.5 equivalents) in a suitable coupling buffer (e.g., PBS pH 7.2-8.0).
-
Add the small molecule solution to the activated PEG linker.
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or ethanolamine, to consume any unreacted activated phosphonate groups.[12]
-
Purification: The final small molecule-PEG5-conjugate can be purified from excess small molecule and reagents using dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.[13][]
Data Presentation: Hydrolysis and Conjugation Efficiency
| Parameter | McKenna Reaction | Acidic Hydrolysis | EDC/NHS Coupling |
| Starting Material | PEG5-bis-(ethyl phosphonate) | PEG5-bis-(ethyl phosphonate) | PEG5-bis-(phosphonic acid) |
| Reagents | BTMS, Methanol | Concentrated HCl | EDC, Sulfo-NHS, Amine-small molecule |
| Solvent | Anhydrous ACN or CHCl₃ | Aqueous | MES Buffer, PBS |
| Reaction Time (hours) | 12 - 24 | 4 - 12 | 2 - 4 |
| Temperature (°C) | Room Temperature | Reflux | Room Temperature |
| Yield of Intermediate (%) | > 90% (Typical) | Variable | N/A |
| Yield of Final Conjugate (%) | N/A | N/A | 50 - 80% (Typical) |
| Purity of Final Conjugate (%) | > 95% (Post-purification) | > 95% (Post-purification) | > 95% (Post-purification) |
Note: The yields and purities are typical expected values and may vary depending on the specific small molecule and reaction conditions.
Workflow Visualization
Caption: Workflow for Strategy 1: Hydrolysis and Activation.
Strategy 2: Direct Activation of PEG5-bis-(ethyl phosphonate)
This strategy offers a more direct route to conjugation by activating the diethyl phosphonate ester without prior hydrolysis. This can be advantageous in reducing the number of reaction and purification steps. One such method employs triflic anhydride (B1165640) for activation.[15][16][17][18]
Experimental Protocol
-
Preparation: In a dried flask under an inert atmosphere, dissolve PEG5-bis-(ethyl phosphonate) (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Activation:
-
Cool the solution to 0°C.
-
Add 2-iodopyridine (B156620) (3 equivalents) followed by the dropwise addition of triflic anhydride (4 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
-
Intermediate Formation: Add tetraethylammonium (B1195904) chloride (5 equivalents) and stir for another 15 minutes at 0°C. This is proposed to form a reactive phosphonic chloride intermediate in situ.
-
Conjugation:
-
In a separate flask, dissolve the amine-containing small molecule (4 equivalents) in anhydrous THF and deprotonate it with a suitable base (e.g., NaH) if necessary.
-
Add the solution of the deprotonated small molecule to the activated PEG solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude conjugate is purified by an appropriate method such as size exclusion chromatography or preparative HPLC to yield the final product.[13][]
Data Presentation: Direct Activation and Conjugation Efficiency
| Parameter | Direct Activation with Triflic Anhydride |
| Starting Material | PEG5-bis-(ethyl phosphonate) |
| Reagents | Triflic anhydride, 2-iodopyridine, TEAC, Amine-small molecule |
| Solvent | Anhydrous DCM, Anhydrous THF |
| Reaction Time (hours) | ~19 |
| Temperature (°C) | 0 to Room Temperature |
| Yield of Final Conjugate (%) | Variable (dependent on substrate) |
| Purity of Final Conjugate (%) | > 95% (Post-purification) |
Note: This is an advanced technique and yields are highly dependent on the nature of the small molecule nucleophile.
Workflow Visualization
Caption: Workflow for Strategy 2: Direct Activation.
Characterization of Small Molecule-PEG5-Conjugates
Thorough characterization of the final conjugate is crucial to confirm successful synthesis and purity. A combination of spectroscopic and spectrometric techniques is recommended.
| Technique | Purpose | Expected Observations |
| ³¹P NMR Spectroscopy | To confirm the modification of the phosphonate group. | A shift in the phosphorus signal from the diethyl phosphonate region to the phosphonic acid or phosphonamidate region.[19][20][21] |
| ¹H NMR Spectroscopy | To confirm the presence of both the PEG backbone and the small molecule. | Appearance of characteristic peaks from the small molecule alongside the strong signals of the PEG ethylene (B1197577) glycol units. The ratio of integrals can provide an estimate of the degree of conjugation. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | To determine the molecular weight of the conjugate. | An increase in the molecular weight corresponding to the addition of the small molecule(s) to the PEG linker. The mass spectrum of PEGylated molecules often shows a distribution of peaks corresponding to the different chain lengths of the PEG.[22][23][24][25][26] |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and separate the conjugate from starting materials. | A shift in retention time for the conjugate compared to the unconjugated PEG linker and small molecule. Can be used to quantify the purity of the final product.[13][] |
Logical Relationship Visualization
Caption: Logical steps from starting materials to a characterized conjugate.
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]
- 17. "Triflic Anhydride (Tf < inf > 2 < /inf > O)-Activated Transformations" by Hai Huang and Jun Y. Kang [oasis.library.unlv.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. spectrabase.com [spectrabase.com]
- 21. rsc.org [rsc.org]
- 22. enovatia.com [enovatia.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 25. ingenieria-analitica.com [ingenieria-analitica.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for PEG5-bis-(ethyl phosphonate) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. PEGylated linkers, incorporating polyethylene (B3416737) glycol (PEG) chains, are frequently employed to enhance the hydrophilicity of ADCs, particularly when using hydrophobic payloads. This can lead to improved solubility, reduced aggregation, and extended circulation half-life.
PEG5-bis-(ethyl phosphonate) is a homobifunctional, hydrophilic linker. The PEG component, with five repeating units, imparts favorable aqueous solubility. The terminal ethyl phosphonate (B1237965) groups provide reactive sites for conjugation, although the specific reaction chemistry for ADC assembly using this linker is not widely documented in peer-reviewed literature. Phosphonate-containing linkers are noted for their unique chemical properties, including the potential for stable bond formation.
These application notes provide a comprehensive overview of the potential use of PEG5-bis-(ethyl phosphonate) in ADC development, including generalized protocols for conjugation and characterization, based on established methods for similar PEGylated and phosphonate-based linkers.
Key Features of PEG5-bis-(ethyl phosphonate) in ADCs
-
Enhanced Hydrophilicity: The PEG5 spacer increases the aqueous solubility of the ADC, which can mitigate aggregation issues often caused by hydrophobic drug payloads.
-
Homobifunctional Nature: The presence of two ethyl phosphonate groups allows for the potential conjugation of molecules at both ends, although for typical ADC construction, it would likely be functionalized further to create a heterobifunctional linker for specific antibody and drug attachment.
-
Biocompatibility: PEG is well-established as a biocompatible polymer with low immunogenicity.
Conceptual ADC Structure and Mechanism of Action
An ADC utilizing a PEG5-bis-(ethyl phosphonate)-derived linker would conceptually follow the established mechanism of action for ADCs. The antibody component would bind to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Once inside the cell, typically within the lysosome, the linker is designed to be cleaved, releasing the potent cytotoxic payload and inducing cell death.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Quantitative Data Summary
| Parameter | ADC with PEG12 Linker | ADC with PEG24 Linker | Control (Non-PEGylated) |
| Average Drug-to-Antibody Ratio (DAR) | 7.8 | 8.0 | 4.2 |
| Monomer Purity (by SEC) | >95% | >98% | ~90% |
| In Vitro Cytotoxicity (IC50, ng/mL) | 15 | 10 | 25 |
| Plasma Stability (% Intact ADC after 7 days) | 85% | 90% | 70% |
Data is representative and adapted from studies on related phosphonate-based PEGylated linkers for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of an ADC using a PEG5-bis-(ethyl phosphonate)-derived linker. These protocols assume the prior modification of the linker to a heterobifunctional molecule suitable for antibody and drug conjugation (e.g., with an NHS-ester for amine coupling and a maleimide (B117702) for thiol coupling).
Protocol 1: Antibody-Linker Conjugation
This protocol describes the conjugation of a modified PEG5-bis-(ethyl phosphonate) linker to a monoclonal antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Heterobifunctional PEG5-bis-(ethyl phosphonate) linker with an NHS-ester group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Linker Preparation: Dissolve the NHS-ester functionalized PEG5-bis-(ethyl phosphonate) linker in DMF or DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-10 molar excess of the dissolved linker to the antibody solution. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the antibody-linker conjugate using an SEC column to remove excess linker and quenching reagent. The ADC will elute in the high molecular weight fractions.
-
Characterization: Determine the average number of linkers per antibody (Linker-to-Antibody Ratio or LAR) using UV-Vis spectroscopy or Mass Spectrometry.
Caption: Workflow for antibody-linker conjugation and purification.
Protocol 2: Drug Payload Attachment and ADC Finalization
This protocol describes the attachment of a thiol-containing drug payload to the maleimide group of the antibody-linker conjugate.
Materials:
-
Purified Antibody-Linker conjugate
-
Thiol-containing cytotoxic drug payload
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Purification system (e.g., SEC)
Procedure:
-
Payload Preparation: Dissolve the thiol-containing drug payload in DMF or DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 1.5-3 molar excess of the dissolved drug payload per maleimide group on the antibody-linker conjugate. Incubate the reaction at room temperature for 4-16 hours, protected from light.
-
Purification: Purify the final ADC using an SEC column to remove unreacted drug payload and any aggregates.
-
Final Formulation: Exchange the purified ADC into a formulation buffer suitable for storage (e.g., histidine-sucrose buffer, pH 6.0) and store at -80°C.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the final ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC and unconjugated antibody (as control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Application Notes and Protocols for In Vitro and In Vivo Stability of PEG5-bis-(ethyl phosphonate) Conjugates
Introduction
PEG5-bis-(ethyl phosphonate) is a homobifunctional crosslinker valuable in drug delivery and bioconjugation. Its structure features a five-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and can reduce immunogenicity, flanked by two ethyl phosphonate (B1237965) groups. These phosphonate moieties serve as stable anchors for conjugation to various molecules and materials, including nanoparticles, proteins, and peptides.[1][2][3] The stability of the resulting conjugates is a critical determinant of their therapeutic efficacy and safety. These application notes provide a summary of the stability of such conjugates and detailed protocols for their evaluation.
The ethyl phosphonate groups are known for their capacity to form stable complexes with metal ions and cations, a property leveraged in the development of drug delivery systems, particularly for gene therapy where they can form stable complexes with plasmid DNA.[2][4] Furthermore, their ability to chelate metal ions makes them promising for creating contrast agents for medical imaging.[5]
Data Presentation: Stability of PEG5-Bisphosphonate Conjugates
While specific data for PEG5-bis-(ethyl phosphonate) conjugates is limited in publicly available literature, a close analogue, PEG5-bisphosphonate (PEG(5)-BP), has been studied extensively when conjugated to ultrasmall-superparamagnetic oxide nanomaterials (USPIOs). The data from these studies provide a strong indication of the stability that can be expected from PEG5-bis-(ethyl phosphonate) conjugates.
| Stability Parameter | Test Condition | Result | Reference |
| In Vitro Colloidal Stability | Storage in water or saline at 4°C | Stable for at least 7 months with no aggregation. | [1][2][3] |
| In Vitro Thermal Stability | Heating in saline at 50°C for 4 hours | No change in hydrodynamic diameter or aggregation. | [1] |
| In Vitro Thermal Stability | Heating in saline at 90°C for 10 minutes | No change in hydrodynamic diameter or aggregation. | [1] |
| In Vitro Wash Stability | Repeated washing with saline and water (>8 times) using a 30 kDa molecular weight cutoff filter | No change in hydrodynamic diameter. | [1] |
| In Vivo Pharmacokinetics | Intravenous injection in Balb/C mice | Blood circulation half-life (t₁/₂) = 2.97 hours. | [1][2][3] |
| In Vivo Biodistribution | SPECT imaging post-intravenous injection | Low uptake by the reticuloendothelial system (RES), indicating high stability in circulation. | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of PEG5-bis-(ethyl phosphonate) Conjugated Nanoparticles
This protocol describes the methodology to assess the colloidal and thermal stability of nanoparticles conjugated with PEG5-bis-(ethyl phosphonate).
1. Materials and Equipment:
-
PEG5-bis-(ethyl phosphonate) conjugated nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Incubator/water bath
-
Centrifugal filters (e.g., 30 kDa MWCO)
2. Methods:
2.1. Long-Term Colloidal Stability:
-
Disperse the conjugated nanoparticles in deionized water and PBS at a concentration of 1 mg/mL.
-
Store the dispersions at 4°C.
-
At predetermined time points (e.g., day 1, 7, 14, and monthly for up to 7 months), measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension using DLS.[1]
-
Visually inspect the samples for any signs of precipitation or aggregation.
-
Optionally, at selected time points, analyze the nanoparticle morphology using TEM to confirm their integrity.
2.2. Thermal Stability:
-
Disperse the conjugated nanoparticles in PBS at 1 mg/mL.
-
Incubate the samples at 37°C, 50°C, and 90°C for various durations (e.g., 10 minutes at 90°C, 4 hours at 50°C).[1]
-
After incubation, allow the samples to cool to room temperature.
-
Measure the hydrodynamic diameter and PDI using DLS to assess any changes in particle size or aggregation state.[1]
2.3. Wash Stability:
-
Take a 1 mL aliquot of the conjugated nanoparticle dispersion (1 mg/mL in deionized water).
-
Place the sample in a centrifugal filter unit with a molecular weight cutoff appropriate to retain the nanoparticles (e.g., 30 kDa).
-
Centrifuge according to the filter manufacturer's instructions to remove the supernatant.
-
Resuspend the nanoparticles in 1 mL of fresh deionized water.
-
Repeat this washing process for at least 8 cycles.[1]
-
After the final wash, resuspend the nanoparticles in 1 mL of deionized water and measure the hydrodynamic diameter using DLS to confirm that the conjugate remains intact.[1]
3. Data Analysis:
-
Plot the mean hydrodynamic diameter and PDI as a function of time for the long-term stability study.
-
Compare the particle size before and after thermal stress and washing to evaluate stability.
-
A stable formulation will show minimal changes in size and PDI over time and after stress conditions.
Protocol 2: In Vivo Stability and Pharmacokinetics of Radiolabeled PEG5-bis-(ethyl phosphonate) Conjugates
This protocol outlines the procedure for evaluating the in vivo stability, biodistribution, and pharmacokinetics of PEG5-bis-(ethyl phosphonate) conjugates by radiolabeling and SPECT imaging.
1. Materials and Equipment:
-
PEG5-bis-(ethyl phosphonate) conjugate (e.g., conjugated to a nanoparticle or a therapeutic molecule)
-
Radiolabeling agent (e.g., ⁹⁹ᵐTc-pertechnetate) and appropriate chelation chemistry if the conjugate is not directly radiolabeled.
-
Animal model (e.g., Balb/C mice)
-
Single Photon Emission Computed Tomography (SPECT)/CT scanner
-
Dose calibrator
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
2. Methods:
2.1. Radiolabeling of the Conjugate:
-
Radiolabel the PEG5-bis-(ethyl phosphonate) conjugate with a suitable radioisotope such as ⁹⁹ᵐTc. This may involve a chelator conjugated to the molecule of interest.
-
Purify the radiolabeled conjugate from unbound radioisotope using an appropriate method, such as size exclusion chromatography (e.g., PD-10 column).[1]
-
Measure the radiochemical purity of the final product using techniques like instant thin-layer chromatography (ITLC).
2.2. Animal Studies:
-
Anesthetize the mice using isoflurane.
-
Administer a known activity of the radiolabeled conjugate (e.g., 100-1000 MBq) via intravenous tail vein injection.[1]
-
At various time points post-injection (e.g., 1, 4, 24 hours), perform SPECT/CT imaging to visualize the biodistribution of the conjugate.[1]
2.3. Pharmacokinetic Analysis:
-
At the same time points as imaging, collect blood samples via retro-orbital or tail-vein bleeding.
-
Measure the radioactivity in the blood samples using a gamma counter.
-
Calculate the percentage of injected dose per gram of blood (%ID/g).
-
Plot the %ID/g versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to determine the blood circulation half-life (t₁/₂).[1]
2.4. Biodistribution Analysis:
-
At the final time point, euthanize the animals.
-
Harvest major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, tumor if applicable).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each organ to determine the biodistribution profile.[1]
3. Data Analysis:
-
Analyze the SPECT/CT images to qualitatively assess the accumulation of the conjugate in different organs over time.
-
The pharmacokinetic curve will provide quantitative data on the circulation time. A longer half-life indicates greater in vivo stability.
-
The biodistribution data will reveal the extent of uptake by the reticuloendothelial system (RES). Low uptake in the liver and spleen suggests that the PEGylated conjugate is stable and avoids rapid clearance.[1]
Visualizations
Caption: Workflow for in vitro stability testing.
Caption: Workflow for in vivo stability and pharmacokinetic analysis.
References
- 1. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bisphosphonate-anchored PEGylation and radiolabeling of superparamagnetic iron oxide: long-circulating nanoparticles for in vivo multimodal (T1 MRI-SPECT) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
Application Notes and Protocols for Creating PEGylated Scaffolds with Chelating Handles for Drug Delivery
Introduction
The convergence of polymer chemistry and nanotechnology has paved the way for sophisticated drug delivery systems. Among these, PEGylated scaffolds have emerged as a leading platform. Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a scaffold (a process known as PEGylation), imparts a "stealth" characteristic. This modification prolongs the systemic circulation time of the drug carrier by reducing opsonization and subsequent clearance by the reticuloendothelial system.
A further functionalization of these scaffolds involves the incorporation of chelating handles. These moieties can sequester metal ions, offering a dual functionality: they can be used for therapeutic chelation therapy in cases of metal overload, or they can serve as anchors for metal-coordinating drugs, providing a versatile platform for drug conjugation and release. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of PEGylated scaffolds with chelating handles for drug delivery.
Experimental Protocols
Protocol 1: Synthesis of PEGylated Deferoxamine (DFO) Conjugate
This protocol describes the synthesis of a PEGylated derivative of the iron chelator Deferoxamine (DFO) using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated methoxy (B1213986) PEG (mPEG-COOH) (MW 2 kDa and 5 kDa)
-
Deferoxamine (DFO) mesylate salt
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
HEPES buffer (0.1 M, pH 6.8)
-
Dialysis membrane (MWCO 500 Da)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve 1 g of carboxylated mPEG in 100 mL of HEPES buffer (pH 6.8).
-
To this solution, add DFO, EDC, and NHS in a solid form with a molar ratio of -COOH (from mPEG) : DFO : EDC : NHS of 1:2:2:1.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Transfer the resulting solution to a dialysis membrane (500 Da MWCO) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents.
-
Clarify the dialyzed solution by centrifugation at 5000 x g for 15 minutes.
-
Sterilize the supernatant by passing it through a 0.2 µm syringe filter.
-
Lyophilize the sterilized solution to obtain the final PEGylated DFO product as a white powder.
Protocol 2: Formulation of Doxorubicin-Loaded PEG-PLGA Nanoparticles
This protocol details the preparation of PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating the chemotherapeutic drug doxorubicin (B1662922) using the nanoprecipitation method.
Materials:
-
PEG-PLGA copolymer
-
Doxorubicin hydrochloride (DOX)
-
Acetonitrile
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve 10 mg of PEG-PLGA copolymer and 1 mg of doxorubicin in 1 mL of acetonitrile.
-
Add the organic phase dropwise into 10 mL of deionized water under moderate magnetic stirring.
-
Continue stirring for 2-4 hours to allow for nanoparticle formation and solvent evaporation.
-
Dialyze the nanoparticle suspension against deionized water for 24 hours using a 10 kDa MWCO dialysis membrane to remove unloaded drug and residual organic solvent.
-
The resulting PEG-PLGA nanoparticles encapsulating doxorubicin can be stored at 4°C for further characterization.[4][5][6][7][8][9]
Protocol 3: Synthesis of EDTA-Functionalized Chitosan (B1678972) Nanoparticles
This protocol outlines the synthesis of chitosan nanoparticles and their subsequent functionalization with the chelating agent ethylenediaminetetraacetic acid (EDTA).
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
Procedure:
-
Prepare a 0.5 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Adjust the pH to 5.0.
-
Prepare a 0.7 mg/mL TPP solution in deionized water and adjust the pH to 3.0.
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. Continue stirring for 1 hour to allow for the formation of chitosan nanoparticles via ionic gelation.
-
For functionalization, add 1 mL of a 5 mg/mL EDTA solution to the nanoparticle suspension.
-
Continue stirring for an additional 30 minutes to facilitate the formation of an amide bond between the primary amine groups of chitosan and the carboxyl groups of EDTA.[3]
-
The EDTA-functionalized chitosan nanoparticles can then be purified by centrifugation and resuspension in deionized water.
Characterization of PEGylated Chelating Scaffolds
A thorough characterization is crucial to ensure the desired physicochemical properties and functionality of the synthesized scaffolds.
Protocol 4: Determination of Nanoparticle Size and Zeta Potential using Dynamic Light Scattering (DLS)
Instrumentation:
-
Zetasizer or similar DLS instrument
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration to achieve a stable count rate (typically between 150,000 and 250,000 counts per second).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates.
-
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (typically 25°C) and the dispersant properties (refractive index and viscosity of water).
-
Perform the measurement to obtain the hydrodynamic diameter (size) and polydispersity index (PDI).
-
For zeta potential measurement, use an appropriate folded capillary cell and apply an electric field to determine the electrophoretic mobility, from which the zeta potential is calculated.
-
Protocol 5: Quantification of Drug Loading Capacity and Encapsulation Efficiency
The amount of drug successfully encapsulated within the nanoparticles is a critical parameter.
Procedure (Indirect Method):
-
After nanoparticle synthesis and before purification, centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unloaded drug.
-
Quantify the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
Protocol 6: In Vitro Drug Release Study
This protocol assesses the release kinetics of the encapsulated drug from the nanoparticles.
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with a MWCO that allows the free drug to pass through but retains the nanoparticles).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) with a specific pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the withdrawn aliquots using an appropriate analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative drug release as a function of time.[5][12]
Quantitative Data Summary
The following tables summarize key quantitative data for different PEGylated chelating scaffolds.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Scaffold Type | Chelating Handle | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PEG-PLGA | - | ~130 | < 0.2 | -25 to -35 | [5][6] |
| Chitosan | EDTA | 150 - 250 | 0.2 - 0.4 | +20 to +30 | [3] |
| 8-arm-PEG | DFO | Not Applicable | Not Applicable | Not Applicable | [13] |
Table 2: Drug Loading and Release Characteristics of Doxorubicin-Loaded PEG-PLGA Nanoparticles
| PEG Content in PLGA | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) | Reference |
| 5% | ~5 | > 90% | ~20% | ~35% | [4][5] |
| 10% | ~4.5 | > 90% | ~30% | ~50% | [1] |
| 15% | ~4 | > 90% | ~40% | ~65% | [1] |
Table 3: In Vitro Stability of PEGylated Deferoxamine
| Conjugate | Half-life (in serum) | Fold Increase vs. Free DFO | Reference |
| Free DFO | 0.8 hours | 1x | [1] |
| mPEG(2k)-DFO | 18.2 hours | ~23x | [1] |
| mPEG(5k)-DFO | 27.8 hours | ~35x | [1] |
| 8-arm-PEG(40k)-DFO | ~152 hours | ~190x | [8][13] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of drug-loaded PEGylated chelating scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. drpress.org [drpress.org]
- 4. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 7. Comparison and validation of drug loading parameters of PEGylated nanoparticles purified by a diafiltration centrifugal device and tangential flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-loaded PEG-PLGA nanoparticles for cancer treatment [frontiersin.org]
- 9. static.igem.org [static.igem.org]
- 10. mdpi.com [mdpi.com]
- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction pH for PEG5-bis-(ethyl phosphonate) Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of PEG5-bis-(ethyl phosphonate).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: What is the optimal pH for conjugating PEG5-bis-(ethyl phosphonate) to my molecule?
A1: The optimal pH for conjugation is a balance between maximizing the reaction rate with your target functional group and minimizing the hydrolysis of the ethyl phosphonate (B1237965) esters on the PEG reagent. Generally, for conjugation to primary amines, a pH range of 7.0 to 8.5 is a good starting point. However, it is crucial to perform a pH optimization study for your specific molecule.
Q2: I am observing low conjugation efficiency. What are the possible causes and how can I troubleshoot this?
A2: Low conjugation efficiency can be due to several factors. Here's a troubleshooting guide:
-
Suboptimal pH: The pH may not be optimal for the nucleophilicity of your target functional group. Perform a pH screening experiment (see Experimental Protocols section).
-
Hydrolysis of PEG5-bis-(ethyl phosphonate): The ethyl phosphonate groups are susceptible to hydrolysis, especially at higher pH values.[1][2] This degradation reduces the amount of active reagent available for conjugation. Consider lowering the pH and reaction temperature.
-
Steric Hindrance: The accessibility of the reactive site on your target molecule can affect conjugation efficiency. You may need to use a longer linker or adjust the reaction conditions to overcome steric hindrance.
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratio of the PEG reagent to your molecule. An excess of the PEG reagent is often used to drive the reaction to completion.
-
Buffer Effects: Some buffer components can interfere with the reaction. For example, buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the PEG reagent.[3] Phosphate or borate (B1201080) buffers are generally recommended.
Q3: How can I detect and quantify the hydrolysis of my PEG5-bis-(ethyl phosphonate) reagent?
A3: Hydrolysis of the ethyl phosphonate esters can be monitored by techniques such as:
-
³¹P NMR Spectroscopy: This is a direct method to observe the chemical shift changes in the phosphorus environment upon hydrolysis.
-
Mass Spectrometry: Analysis of the reaction mixture over time can show the appearance of species with lower molecular weights corresponding to the hydrolyzed PEG.
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time can indicate hydrolysis of the PEG reagent.
Q4: What are the signs of reagent degradation and how should I store PEG5-bis-(ethyl phosphonate)?
A4: Signs of degradation include a decrease in conjugation efficiency over time with the same batch of reagent. To minimize degradation, store PEG5-bis-(ethyl phosphonate) at -20°C or lower in a desiccated environment. Once a solution is prepared, it is recommended to use it immediately or store it at low temperature for a short period.
Data Presentation: Effect of pH on Conjugation Efficiency and Reagent Hydrolysis
The following table summarizes hypothetical data from a pH optimization experiment for the conjugation of PEG5-bis-(ethyl phosphonate) to an amine-containing small molecule. This data illustrates the trade-off between conjugation efficiency and reagent stability.
| Reaction pH | Conjugation Yield (%) | PEG Hydrolysis (%) | Observations |
| 6.0 | 35 | < 5 | Low reaction rate due to protonation of the amine. |
| 7.0 | 75 | ~10 | Good balance of yield and stability. |
| 7.5 | 88 | ~15 | Higher yield but increased hydrolysis. |
| 8.0 | 92 | ~25 | Highest yield but significant reagent degradation. |
| 8.5 | 85 | ~40 | Decreased yield likely due to extensive hydrolysis. |
| 9.0 | 60 | > 60 | Rapid hydrolysis of the phosphonate esters. |
Experimental Protocols
Protocol 1: pH Optimization for PEG5-bis-(ethyl phosphonate) Conjugation
This protocol outlines a general procedure for optimizing the reaction pH for the conjugation of PEG5-bis-(ethyl phosphonate) to an amine-containing molecule.
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM sodium phosphate) with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments.
-
Reaction Setup: In separate microcentrifuge tubes, dissolve your amine-containing molecule in each of the prepared buffers to a final concentration of 10 mM.
-
PEG Reagent Addition: Prepare a stock solution of PEG5-bis-(ethyl phosphonate) in a compatible, dry organic solvent (e.g., DMF or DMSO). Add the PEG reagent to each reaction tube to achieve a desired molar excess (e.g., 1.5 equivalents).
-
Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) with gentle mixing for a set period (e.g., 2, 4, 8, and 12 hours).
-
Reaction Quenching: At each time point, take an aliquot from each reaction and quench it by adding a small amount of a primary amine-containing buffer (e.g., Tris) or by acidifying the solution.
-
Analysis: Analyze the quenched reaction aliquots by a suitable method (e.g., HPLC, LC-MS) to determine the percentage of conjugated product and unreacted starting materials. Also, analyze for the presence of hydrolyzed PEG reagent.
-
Data Evaluation: Plot the conjugation yield and percentage of PEG hydrolysis against the reaction pH to determine the optimal condition that provides the highest yield with minimal reagent degradation.
Visualizations
Caption: Workflow for optimizing the reaction pH for PEG5-bis-(ethyl phosphonate) conjugation.
Caption: Competing reactions of conjugation and hydrolysis at different pH values.
References
Preventing aggregation during protein PEGylation with phosphonate linkers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing protein aggregation during PEGylation, with a special focus on the use of phosphonate (B1237965) linkers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary visual and analytical indicators of protein aggregation during PEGylation?
A1: Aggregation can be identified both visually and through analytical techniques. Visually, you might notice turbidity, opalescence, or the formation of visible precipitates in your reaction mixture. Analytically, methods like Size Exclusion Chromatography (SEC) are crucial, revealing the emergence of high molecular weight (HMW) species. Another technique, Dynamic Light Scattering (DLS), will show an increase in the average particle size and polydispersity, indicating the presence of aggregates.[1]
Q2: What are the common causes of protein aggregation during the PEGylation process?
A2: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors[2]:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.
-
High Protein Concentration: When protein concentrations are high, molecules are in closer proximity, which increases the probability of intermolecular interactions that can lead to aggregation.
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition are critical for protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.
-
Hydrophobicity of Linker/Payload: In the context of Antibody-Drug Conjugates (ADCs), the conjugation of hydrophobic linkers and payloads can create hydrophobic patches on the antibody surface. These patches can interact with similar regions on other ADC molecules, initiating aggregation.[2][3]
Q3: How do phosphonate PEG linkers potentially influence protein aggregation?
A3: While direct studies extensively detailing the prevention of aggregation during the reaction with phosphonate linkers are limited, their inherent chemical properties suggest a beneficial role. Phosphonates are organophosphorus compounds known to be highly water-soluble and act as effective chelating agents for metal ions.[4][5] In bioconjugation, phosphonate groups are often used as stable bioisosteres for phosphates.[5] The hydrophilic nature of the phosphonate group, combined with the PEG chain, can increase the overall solubility of the resulting conjugate, which is a key factor in preventing aggregation of the final product, especially when dealing with hydrophobic molecules.[6]
Q4: Can the choice of buffer impact aggregation when using phosphonate linkers?
A4: Yes, the choice of buffer is critical. For PEGylation reactions involving NHS esters (a common activation chemistry for linkers), it is essential to use amine-free buffers such as phosphate-buffered saline (PBS).[7][8][9] Buffers containing primary amines, like Tris or glycine, will compete with the target amines on the protein, reducing conjugation efficiency.[7][8][9] Furthermore, phosphonate groups are anionic, and their interaction with buffer components could influence protein stability. Phosphate buffers, for instance, have been shown to stabilize certain proteins through specific binding interactions.[10]
Q5: What is the "charge shielding" effect, and how is it relevant to purification?
A5: The "charge shielding" effect occurs when the neutral, hydrophilic PEG chain masks the charged residues on the protein surface. This can make it challenging to separate PEGylated species using techniques like Ion Exchange Chromatography (IEX), as the differences in net charge between the native protein, mono-PEGylated, and multi-PEGylated forms are diminished. Optimizing the pH of the mobile phase can help to modulate the surface charge and improve separation.
Section 2: Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during protein PEGylation, with considerations for phosphonate linkers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible Precipitation or Turbidity During Reaction | Protein Aggregation: This can be due to suboptimal pH, high protein concentration, or the use of a bifunctional linker.[2] | 1. Optimize Reaction pH: Conduct small-scale trials across a range of pH values to find the optimal balance between reaction efficiency and protein stability.2. Reduce Protein Concentration: Lowering the protein concentration can decrease the likelihood of intermolecular interactions.3. Use Monofunctional PEG: Ensure you are using a monofunctional PEG linker to avoid cross-linking between protein molecules.4. Add Stabilizing Excipients: Consider adding stabilizers like arginine (50-100 mM) or sucrose (B13894) (5-10% w/v) to the reaction buffer to suppress protein-protein interactions. |
| Low Yield of PEGylated Product | Inefficient Conjugation: This may be caused by hydrolyzed PEG reagent, incorrect buffer choice, or suboptimal molar ratio of PEG to protein.[11] | 1. Use Fresh Reagent: NHS-ester activated PEGs are moisture-sensitive. Prepare the PEG solution immediately before use and do not store it.[7][8][9]2. Verify Buffer Composition: Ensure the buffer is free of primary amines (e.g., Tris, glycine). Use a buffer like PBS at pH 7.2-8.0.[7][8][9]3. Optimize Molar Ratio: Empirically determine the best molar ratio of PEG to protein. Start with a 5:1 to 20:1 molar excess of PEG and analyze the results.[7] |
| Presence of High Molecular Weight (HMW) Species in SEC Analysis | Formation of Soluble Aggregates: Even without visible precipitation, soluble aggregates can form. This is often due to the same factors that cause insoluble aggregation. | 1. Stepwise Addition of PEG: Add the PEG reagent in smaller aliquots over time rather than all at once to maintain a lower instantaneous concentration.2. Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., on ice) can slow down both the conjugation and aggregation processes, potentially favoring the desired reaction.[8][9]3. Immobilize the Protein: For particularly aggregation-prone proteins, consider immobilization on a solid support during the conjugation reaction to physically separate the protein molecules.[2][3] |
| Poor Separation of PEGylated Species During Purification | Heterogeneity of the Reaction Mixture: The reaction can produce a mix of unreacted protein, mono-, di-, and multi-PEGylated species.[11]Charge Shielding by PEG: The PEG chain can mask the protein's native charge, hindering separation by ion-exchange chromatography. | 1. Optimize Chromatography Method: For Size Exclusion Chromatography (SEC), ensure the column has the appropriate resolution for the size differences you are trying to separate. For Ion Exchange Chromatography (IEX), perform a shallow salt gradient elution and screen different pH values to enhance charge differences. 2. Consider Alternative Techniques: Hydrophobic Interaction Chromatography (HIC) can sometimes be effective, as the PEG moiety can alter the protein's surface hydrophobicity. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester Phosphonate Linker
This protocol provides a general framework for the conjugation of an amine-reactive NHS-PEG-Phosphonate linker to a protein. Note: This is a starting point and should be optimized for each specific protein and linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
NHS-PEG-Phosphonate (moisture-sensitive, equilibrate to room temperature before opening)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2).
-
PEG-Phosphonate Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Phosphonate in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Calculation of Reagent Volume: Determine the volume of the PEG-Phosphonate solution needed to achieve the desired molar excess (e.g., 20-fold).
-
mmol Protein = (mg of Protein) / (MW of Protein in kDa)
-
mmol PEG reagent = mmol Protein x Molar Excess
-
µL of 10 mM PEG solution = (mmol PEG reagent x 1,000,000) / 10
-
-
Conjugation Reaction: Add the calculated volume of the PEG-Phosphonate solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to minimize the risk of protein denaturation.
-
Incubation: Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours on ice. The optimal time and temperature should be determined empirically.[8][9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG-Phosphonate and separate the different PEGylated species using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC).
-
Analysis: Analyze the purified fractions using SDS-PAGE and SEC-HPLC to determine the degree of PEGylation and the extent of aggregation.
Protocol 2: Analysis of PEGylation Products by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column suitable for the molecular weight range of the protein and its PEGylated forms.
-
Mobile phase (e.g., PBS, pH 7.2)
-
HPLC system with a UV detector
-
PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a suitable volume of the filtered sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to HMW aggregates, the desired PEGylated protein, and the unreacted native protein. The retention time will decrease as the molecular size increases.
Section 4: Visualizations
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
Side reactions and byproducts of PEG5-bis-(ethyl phosphonate) coupling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG5-bis-(ethyl phosphonate) in coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is PEG5-bis-(ethyl phosphonate) and what is its primary application in bioconjugation?
PEG5-bis-(ethyl phosphonate) is a homobifunctional crosslinking agent. It features a five-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and flexibility to the linker. The molecule is terminated on both ends by ethyl phosphonate (B1237965) groups. While phosphonic acids are known to bind to metal oxides for surface modification, the ethyl phosphonate esters require activation to become reactive towards common biological functional groups like primary amines. A common application is the crosslinking of molecules containing primary amines, such as proteins or peptides, after activation of the phosphonate groups.
Q2: How do the ethyl phosphonate groups react with biomolecules?
The diethyl phosphonate group itself is generally unreactive towards nucleophiles such as primary amines found on proteins under typical bioconjugation conditions. To achieve coupling, the phosphonate ester must first be activated. A common method is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent. This in situ activation converts the phosphonate into a more reactive species that can then readily react with primary amines to form a stable phosphoramidate (B1195095) bond.
Q3: What are the main side reactions to be aware of during the coupling process?
The primary side reactions include:
-
Hydrolysis of the ethyl phosphonate ester: This can occur under acidic or basic conditions, converting the ester to a phosphonic acid. This may happen before or during the coupling reaction and will alter the reactivity and charge of the linker.
-
Hydrolysis of the activated phosphonate: The activated intermediate formed by EDC/NHS is susceptible to hydrolysis, which will regenerate the phosphonic acid and release the activating group (e.g., NHS). This is a competitive reaction to the desired coupling with the amine.
-
Intra-molecular crosslinking: If the target molecule has multiple amine groups in close proximity, the bifunctional nature of the linker could lead to the formation of a loop on a single molecule rather than crosslinking between two different molecules.
-
Formation of oligomeric species: If the concentration of the target molecule is high, intermolecular crosslinking can lead to the formation of dimers, trimers, and larger aggregates.
Q4: What are the expected byproducts of the coupling reaction?
The main byproducts will depend on the specific reaction conditions, but can include:
-
Ethanol: Released upon hydrolysis of the ethyl phosphonate ester.
-
N-acylurea: Formed from the reaction of EDC with the phosphonic acid if the activated intermediate does not react with an amine.
-
Unreacted and hydrolyzed PEG5-bis-(phosphonic acid): If the coupling reaction is incomplete or if the linker hydrolyzes before coupling.
-
Released activating group: Such as NHS, if it is used in the activation step.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or No Reaction
| Potential Cause | Recommended Solution |
| Inefficient activation of the phosphonate group. | Ensure the freshness and appropriate concentration of the activating agents (e.g., EDC/NHS). Optimize the molar ratio of EDC/NHS to the PEG linker. Perform the activation step at the recommended pH (typically 4.5-6.0 for EDC activation of carboxyl groups, which is a good starting point for phosphonates). |
| Hydrolysis of the activated phosphonate intermediate. | Perform the coupling reaction immediately after the activation step. Maintain a slightly basic pH (7.2-8.0) during the coupling to favor the reaction with deprotonated amines while minimizing hydrolysis. Work at lower temperatures (4 °C) to slow down the rate of hydrolysis. |
| Suboptimal pH for the coupling reaction. | The pKa of primary amines (e.g., lysine (B10760008) side chains) is around 10.5. A reaction pH of 7.2-8.5 is a common compromise to have a sufficient concentration of deprotonated, nucleophilic amines. |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines, such as Tris or glycine. Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES. |
| Steric hindrance. | If coupling to a large biomolecule, steric hindrance may prevent the linker from accessing the reactive sites. Consider using a longer PEG linker if available, or modifying the reaction conditions to improve accessibility. |
Problem 2: Protein Aggregation and Precipitation
| Potential Cause | Recommended Solution |
| High degree of intermolecular crosslinking. | Reduce the molar ratio of the PEG linker to the protein. Optimize the protein concentration; lower concentrations can favor intramolecular reactions or reduce the rate of aggregation. |
| Changes in protein conformation upon conjugation. | Add stabilizing excipients to the reaction buffer, such as arginine or glycerol. |
| Use of organic co-solvents. | If a co-solvent like DMSO or DMF is used to dissolve the PEG linker, minimize its final concentration in the reaction mixture, as it can destabilize some proteins. |
Experimental Protocols
Protocol: Carbodiimide-Mediated Coupling of PEG5-bis-(ethyl phosphonate) to a Protein
This is a general protocol and may require optimization for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; and PBS, pH 7.4 for coupling)
-
PEG5-bis-(ethyl phosphonate)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Activation of PEG5-bis-(ethyl phosphonate):
-
Dissolve PEG5-bis-(ethyl phosphonate) in the activation buffer (MES, pH 6.0).
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature to generate the activated PEG-phosphonate.
-
-
Coupling Reaction:
-
Immediately add the activated PEG linker solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted activated linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker, byproducts, and protein aggregates from the conjugated protein using size-exclusion chromatography or another suitable purification method.
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by techniques like HPLC or mass spectrometry to determine the degree of PEGylation.
-
Visualizations
Caption: Experimental workflow for PEG5-bis-(ethyl phosphonate) coupling.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Main coupling reaction versus hydrolysis side reaction.
How to remove unreacted PEG5-bis-(ethyl phosphonate) from a reaction mixture.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted PEG5-bis-(ethyl phosphonate) from a reaction mixture.
Troubleshooting Guide
Problem: Low yield of the purified PEGylated product.
| Potential Cause | Suggested Solution |
| Non-specific binding to chromatography resin: | Highly hydrophobic substances like PEGylated molecules may bind non-specifically to chromatography resins, especially in Size Exclusion Chromatography (SEC).[1] Consider using a highly polar polymer with an appropriate exclusion limit for your SEC resin.[1] For other chromatography methods, optimizing the buffer composition (e.g., salt concentration, pH, organic solvent content) can help minimize non-specific interactions. |
| Product loss during membrane filtration: | The molecular weight cut-off (MWCO) of the dialysis or ultrafiltration membrane may be too large, leading to the loss of your product.[1] Select a membrane with an MWCO that is significantly smaller than the molecular weight of your PEGylated product. For linear molecules like PEG, there might be a deviation from the expected "spherical state," so choosing a smaller MWCO (e.g., 1 kDa for a 20 kDa product) is a safer approach.[1] |
| Precipitation of the product: | Changes in buffer conditions or high concentrations of the PEGylated molecule can lead to its precipitation. Ensure that the buffer conditions (pH, ionic strength) are optimal for the solubility of your product throughout the purification process. |
| Inefficient elution from chromatography column: | The elution conditions may not be strong enough to release the bound product. For Ion Exchange Chromatography (IEX), adjust the salt gradient or pH. For Hydrophobic Interaction Chromatography (HIC), decrease the salt concentration in the elution buffer. For Reverse-Phase HPLC (RP-HPLC), optimize the organic solvent gradient. |
Problem: Incomplete removal of unreacted PEG5-bis-(ethyl phosphonate).
| Potential Cause | Suggested Solution |
| Co-elution with the product in chromatography: | The unreacted PEG may have similar properties (size, charge, hydrophobicity) to your PEGylated product, leading to overlapping peaks. A combination of different chromatography techniques is often necessary for high purity.[2][3] For instance, an initial bulk separation by SEC can be followed by a polishing step with IEX or HIC.[2] |
| Inefficient dialysis or diafiltration: | The difference in molecular weight between the unreacted PEG and the product may not be large enough for efficient separation by membrane filtration alone.[4] Additionally, ensure a sufficient number of buffer exchanges (8-10x) are performed during dialysis to achieve high purity.[1] Tangential Flow Filtration (TFF) can be more efficient than traditional dialysis.[5][6][7] |
| Suboptimal precipitation conditions: | The conditions used for precipitation may not be selective enough, leading to co-precipitation of the unreacted PEG. Optimize parameters such as the type and concentration of the precipitating agent, pH, and temperature.[8] |
Problem: Poor resolution in chromatography.
| Potential Cause | Suggested Solution |
| High sample load: | Overloading the chromatography column can lead to broad peaks and poor separation.[1] Reduce the amount of sample loaded onto the column. |
| Inappropriate column chemistry: | The chosen stationary phase may not be suitable for separating your PEGylated product from the unreacted PEG. Experiment with different types of columns (e.g., different pore sizes for SEC, different ligands for IEX, HIC, or RP-HPLC). |
| Suboptimal flow rate: | A high flow rate can decrease resolution. Optimize the flow rate to allow for sufficient interaction between the molecules and the stationary phase. |
| Diffusion within the stationary phase: | For large biomolecules, diffusion within the pores of the stationary phase can prolong separation time and reduce productivity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted PEG5-bis-(ethyl phosphonate)?
The most common methods for purifying PEGylated molecules and removing unreacted PEG linkers fall into two main categories: chromatographic and non-chromatographic techniques.[]
-
Chromatographic Methods:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius).[4][] It is very effective for removing low molecular weight by-products and unreacted PEG from larger PEGylated proteins.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[2][] The attachment of neutral PEG chains can alter the surface charge of a molecule, allowing for separation from its un-PEGylated form.[4][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[2][] PEG itself has hydrophobic properties that can be exploited for separation.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique, particularly for smaller molecules, that separates based on polarity.[2][]
-
-
Non-Chromatographic Methods:
-
Dialysis and Ultrafiltration/Diafiltration (Tangential Flow Filtration - TFF): These membrane-based techniques separate molecules based on molecular weight.[1][] They are cost-effective methods for removing smaller, unreacted PEG molecules from larger PEGylated products.[4][] TFF is a more efficient and scalable version of these techniques.[5][6][7][10]
-
Precipitation: This method involves selectively precipitating either the product or the impurities (including unreacted PEG) by adding a precipitating agent like ammonium (B1175870) sulfate (B86663) or by changing buffer conditions such as pH.[8][11][12]
-
Q2: My target molecule is a small molecule, not a protein. Which purification method is most suitable?
For smaller target molecules, the molecular weight difference between the PEGylated product and the unreacted PEG5-bis-(ethyl phosphonate) (MW: 522.5 g/mol )[13] might be insufficient for effective separation by SEC or dialysis. In this case, Reverse-Phase HPLC (RP-HPLC) is often the most suitable method due to its high resolving power for separating molecules with small differences in polarity.[2]
Q3: How can I monitor the purity of my PEGylated product during purification?
Several analytical techniques can be used to assess the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.[2]
-
Mass Spectrometry (MS): This technique can confirm the identity and purity of the PEGylated product by measuring its molecular weight.
-
For proteins, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A significant increase in the apparent molecular weight of the protein will be observed after PEGylation, and the disappearance of the un-PEGylated protein band indicates the progress of the reaction and purification.[2]
Q4: Can I combine different purification methods?
Yes, a multi-step purification strategy is often necessary to achieve high purity, especially for therapeutic applications.[2][3] A common approach is to use a capture step for bulk removal of impurities (e.g., SEC or precipitation) followed by one or more polishing steps for fine purification (e.g., IEX, HIC, or RP-HPLC).[2][14]
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Effective for large differences in size, good for removing small impurities.[4][] | Low resolution for molecules of similar size, limited loading capacity.[1][4] | Initial bulk separation of large PEGylated molecules from small unreacted PEG.[2] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge.[] | High capacity, high resolution for molecules with different charges.[] | Effectiveness can decrease with higher degrees of PEGylation due to charge shielding.[4] | Polishing step to separate PEGylated species from unreacted charged molecules.[2][14] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Can separate molecules with subtle differences in hydrophobicity.[] | Lower capacity compared to IEX, may require high salt concentrations.[] | Polishing step, complementary to IEX.[][14] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity.[] | High resolution, suitable for small molecules.[2] | Can denature proteins, requires organic solvents. | Purification of PEGylated small molecules and peptides.[2] |
| Dialysis / Diafiltration (TFF) | Separation based on molecular weight cut-off.[][15] | Cost-effective, simple for buffer exchange and removing small impurities.[] | Slow, may not be effective for molecules with similar molecular weights, potential for product loss.[1][4] | Removal of small unreacted PEG from large PEGylated products, buffer exchange.[6][7][15] |
| Precipitation | Selective precipitation of product or impurities.[11][12] | Scalable, can concentrate the product.[12] | May lead to product denaturation or co-precipitation of impurities.[12] | Bulk purification and concentration.[8][12] |
Experimental Protocols
General Workflow for Purification of a PEGylated Molecule
Caption: General workflow for the purification of a PEGylated molecule.
Detailed Methodology: Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline for the purification of a PEGylated small molecule or peptide and may require optimization.
-
System Preparation: Equilibrate the RP-HPLC column (e.g., a C18 column) with a mixture of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical starting condition is 95% A and 5% B.[2]
-
Sample Preparation: If the reaction mixture contains solids, centrifuge and filter it through a 0.22 µm syringe filter before injection.[2]
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the compounds. A typical gradient might be from 5% to 95% B over 30-60 minutes.[2] The unreacted, more polar PEG5-bis-(ethyl phosphonate) is expected to elute earlier than the potentially more hydrophobic PEGylated product.
-
Fraction Collection: Collect fractions corresponding to the different peaks detected by the UV detector.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., Mass Spectrometry) to identify the fractions containing the pure PEGylated product.
-
Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. What is Tangential Flow Filtration (TFF) and Where is it Used? » TBL Plastics [tblplastics.com]
- 7. repligen.com [repligen.com]
- 8. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rocker.com.tw [rocker.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. PEG5-bis-(ethyl phosphonate) | 1446282-28-5 | WHC28228 [biosynth.com]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide guidance on optimizing your PEGylation process.
Frequently Asked Questions (FAQs)
Q1: My PEGylation reaction yield is consistently low. What are the most common causes?
Low yields in PEGylation reactions can stem from several factors throughout the experimental workflow. The primary areas to investigate are the quality and stability of your reagents, the reaction conditions, and potential side reactions. Suboptimal purification strategies can also lead to apparent low yields due to product loss during recovery.
A logical approach to troubleshooting this issue is to systematically evaluate each step of your process, from reagent preparation to final product analysis.
Caption: A troubleshooting flowchart for low PEGylation yield.
Q2: How do I optimize the key parameters for my PEGylation reaction?
Optimizing reaction conditions is critical for maximizing your yield of the desired PEGylated product while minimizing byproducts. The most influential parameters are typically the PEG-to-protein molar ratio, pH, temperature, and reaction time.[1] A Design of Experiments (DoE) approach can be highly effective in systematically exploring the interplay of these factors.[2]
Key Parameters for Optimization:
-
PEG-to-Protein Molar Ratio: The excess of PEG reagent relative to the protein will drive the reaction towards completion. However, a very large excess can lead to multi-PEGylated species and increase purification challenges.[3]
-
pH: The optimal pH depends on the reactive group being targeted. For amine-specific PEGylation (e.g., targeting lysine (B10760008) residues or the N-terminus), a pH range of 7-9 is common for NHS esters.[4][5] To selectively target the N-terminal α-amino group, which generally has a lower pKa than the ε-amino group of lysine, performing the reaction at a lower pH (around 7 or below) can be effective.[1] For thiol-specific PEGylation (targeting cysteine residues), a pH of around 8 is often optimal.[6]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to protein degradation or aggregation. A common starting point is room temperature, with adjustments to 4°C for sensitive proteins or slight warming to accelerate slow reactions.
-
Reaction Time: The reaction should be monitored over time to determine the point of maximum desired product formation before significant byproduct accumulation or product degradation occurs.
| Parameter | Typical Range (Amine-Specific) | Typical Range (Thiol-Specific) | Key Considerations |
| PEG/Protein Molar Ratio | 1:1 to 20:1 | 1:1 to 5:1 | Higher ratios increase modification but can lead to polysubstitution.[3] |
| pH | 7.0 - 9.0 | 6.5 - 8.5 | Lower pH can favor N-terminal modification.[1] Thiolate anion is the reactive species.[1] |
| Temperature | 4°C - 37°C | 4°C - 25°C | Balance reaction rate with protein stability.[1] |
| Reaction Time | 30 min - 24 h | 1 h - 4 h | Monitor reaction to identify optimal endpoint.[7] |
Q3: My protein is aggregating or forming dimers during the reaction. What can I do to prevent this?
Aggregation and dimerization are common side reactions, especially in thiol-specific PEGylation.[1] These issues can arise from the reaction conditions themselves, which may promote intermolecular disulfide bond formation.
Strategies to Minimize Aggregation and Dimerization:
-
Exclusion of Oxygen: For thiol-specific reactions, de-gassing buffers and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation-mediated dimerization.[1]
-
Protein Concentration: Lowering the protein concentration can reduce the likelihood of intermolecular interactions that lead to aggregation.
-
pH Optimization: While a slightly alkaline pH is often necessary for the reaction, excessively high pH can promote disulfide scrambling and aggregation. Fine-tuning the pH within the optimal range is crucial.[1]
-
Addition of Excipients: In some cases, the inclusion of stabilizing excipients in the reaction buffer can help maintain protein solubility and prevent aggregation.
Q4: I suspect the quality of my PEG reagent is poor. How can I assess this?
The quality of the activated PEG reagent is paramount for a successful reaction. Impurities or degradation of the PEG can lead to low yields and the formation of difficult-to-remove side products.[1]
Assessing PEG Reagent Quality:
-
Purity: The presence of non-activated PEG diol in a monofunctional PEG reagent is a common issue that leads to unwanted cross-linking.[6] Low molecular weight PEG impurities can also compete in the reaction, resulting in lower yields of the desired product.[1]
-
Activity: Activated PEGs, especially NHS esters, are susceptible to hydrolysis.[8] It is crucial to use fresh reagents and store them under appropriate conditions (e.g., desiccated and at low temperature). The activity of a questionable lot of PEG can be tested on a small scale with a model protein or amine-containing small molecule.
-
Analytical Characterization: Techniques like HPLC and Mass Spectrometry can be used to assess the purity and molecular weight distribution of the PEG reagent before use.[9]
| Parameter | Method of Assessment | Potential Issue | Impact on Reaction |
| Purity (e.g., diol content) | HPLC, Mass Spectrometry | High diol content in monofunctional PEG | Cross-linking and aggregation.[6] |
| Activity (e.g., hydrolysis) | Small-scale test reaction, HPLC | Hydrolyzed PEG reagent | Inactive reagent, leading to no or low yield.[8] |
| Molecular Weight Distribution | SEC, Mass Spectrometry | Broad polydispersity | Heterogeneous product profile.[6] |
Experimental Protocols
Protocol 1: Monitoring a Trial PEGylation Reaction by SDS-PAGE
This protocol provides a basic framework for monitoring the progress of a PEGylation reaction to identify the optimal reaction time.
-
Prepare the Reaction Mixture:
-
Dissolve the protein in the chosen reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Dissolve the activated PEG reagent in the same buffer immediately before use.
-
Combine the protein and PEG solutions at the desired molar ratio.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture at the chosen temperature (e.g., room temperature).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.
-
-
Quench the Reaction:
-
Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., Tris buffer or glycine (B1666218) for NHS-ester reactions) to a final concentration of ~50 mM. This will consume any unreacted PEG reagent.
-
-
Analyze by SDS-PAGE:
-
Mix the quenched samples with SDS-PAGE loading buffer (reducing or non-reducing, depending on the protein).
-
Run the samples on an appropriate percentage polyacrylamide gel.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the bands. The PEGylated protein will migrate at a higher apparent molecular weight than the unmodified protein.
-
Caption: Workflow for monitoring a PEGylation reaction via SDS-PAGE.
Protocol 2: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the larger PEGylated protein from the smaller unreacted protein and free PEG.[10]
-
Column Selection:
-
Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities you wish to remove.[10]
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0). Ensure the buffer is filtered and degassed.
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for an analytical column) until a stable baseline is achieved on the UV detector.[10]
-
-
Sample Preparation:
-
After quenching the PEGylation reaction, concentrate the sample if necessary.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[11]
-
-
Sample Injection and Elution:
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column, guided by the UV chromatogram. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the un-PEGylated protein, and finally the free PEG reagent.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE or another suitable method to confirm the purity of the PEGylated protein.
-
Further Analytical Characterization
For a more detailed analysis of your PEGylation reaction, consider the following advanced techniques:
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be very effective at separating species with different degrees of PEGylation (mono-, di-, multi-PEGylated) and even positional isomers.[1][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can provide high-resolution separation of PEGylated products and is also useful for analyzing positional isomers.[10]
-
Mass Spectrometry (MS): MS is a powerful tool for confirming the identity and mass of the PEGylated product, allowing for precise determination of the number of attached PEG chains.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 4. idosi.org [idosi.org]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 9. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Hydrolysis of ethyl phosphonate groups under different buffer conditions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the hydrolysis of ethyl phosphonate (B1237965) groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for hydrolyzing ethyl phosphonate groups?
Ethyl phosphonate groups are generally susceptible to hydrolysis under both acidic and basic conditions.[1] The cleavage of the P-O bond is the typical route of hydrolysis.[1][2] For complete hydrolysis to the phosphonic acid, forcing conditions such as refluxing with concentrated hydrochloric acid (e.g., 6M HCl for several hours) are often employed.[3] Alkaline hydrolysis is typically carried out using sodium hydroxide (B78521) at elevated temperatures.[1][4]
Q2: What factors influence the rate of ethyl phosphonate hydrolysis?
The rate of hydrolysis is significantly influenced by several factors:
-
pH: The rate of hydrolysis is pH-dependent.[1] Generally, hydrolysis is faster at both low and high pH values compared to neutral pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Steric Hindrance: Increased steric bulk on the alkyl group of the phosphonate ester can decrease the rate of alkaline hydrolysis.[1][4]
-
Buffer Composition: The type of buffer and its components can influence the hydrolysis rate. While specific catalytic effects of common buffers like phosphate, citrate, or Tris on simple ethyl phosphonate hydrolysis are not extensively documented in readily available literature, it is a factor to consider, as some buffer species can participate in catalysis.
Q3: How can I monitor the progress of my ethyl phosphonate hydrolysis reaction?
Several analytical techniques can be used to monitor the hydrolysis of ethyl phosphonates:
-
³¹P NMR Spectroscopy: This is a powerful technique for monitoring the reaction as the phosphorus chemical shifts of the diethyl phosphonate, the monoethyl phosphonate intermediate, and the final phosphonic acid product are distinct.[3][5] Quantitative analysis can be performed to determine the concentration of each species over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive method for separating and quantifying the ethyl phosphonate starting material and its hydrolysis products, ethylphosphonic acid.[2][6][7][8] This is particularly useful for tracking low concentrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector can also be used to monitor the disappearance of the starting material and the appearance of the products.[9]
Q4: My ethyl phosphonate is a prodrug. Is its hydrolysis in biological systems different from chemical hydrolysis?
Yes, the hydrolysis of ethyl phosphonate prodrugs in biological systems is often enzymatically mediated. While chemical hydrolysis can occur, enzymes such as esterases can significantly accelerate the cleavage of the ethyl group to release the active phosphonic acid drug. The specific enzymes involved and the rate of hydrolysis will depend on the structure of the prodrug and the biological environment.
Troubleshooting Guides
Issue 1: Slow or Incomplete Hydrolysis
Symptoms:
-
³¹P NMR or LC-MS analysis shows a large amount of unreacted diethyl ethylphosphonate even after extended reaction time.
-
The yield of the desired ethylphosphonic acid is low.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficiently strong acidic or basic conditions | For acidic hydrolysis, ensure the use of concentrated HCl (e.g., 6M) and reflux conditions. For basic hydrolysis, use an excess of a strong base like NaOH and heat the reaction. |
| Low reaction temperature | Increase the reaction temperature. Hydrolysis rates are highly temperature-dependent. Refluxing is a common technique to ensure a sufficiently high and stable temperature.[3] |
| Steric hindrance | If your molecule has significant steric bulk near the phosphonate group, longer reaction times or harsher conditions may be necessary.[1][4] |
| Inadequate mixing | Ensure the reaction mixture is being stirred or agitated effectively, especially in heterogeneous mixtures. |
Issue 2: Undesired Side Reactions or Degradation
Symptoms:
-
Appearance of unexpected peaks in ³¹P NMR or LC-MS analysis.
-
Low recovery of total phosphorus-containing species.
-
Discoloration of the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Harsh reaction conditions | While strong acid or base is needed, excessively harsh conditions (e.g., very high temperatures for prolonged periods) can lead to the degradation of other functional groups in your molecule. If you suspect this, try to perform the hydrolysis at the lowest effective temperature and for the minimum time required. |
| P-C bond cleavage | Although less common, aggressive hydrolysis conditions can sometimes lead to the cleavage of the carbon-phosphorus bond.[1] If suspected, consider using milder dealkylation methods, such as using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, which can cleave the ester bonds under less harsh conditions.[3] |
| Buffer interaction | Certain buffer components could potentially react with your starting material or products under the experimental conditions. If you observe unexpected side products when using a specific buffer, consider switching to an alternative buffer system. |
Issue 3: Difficulties in Monitoring the Reaction
Symptoms:
-
Poorly resolved peaks in ³¹P NMR spectra.
-
Inconsistent or non-reproducible results from LC-MS analysis.
-
Difficulty in quantifying the different phosphorus species.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| ³¹P NMR: Poor signal-to-noise or broad peaks | Increase the number of scans to improve the signal-to-noise ratio. Ensure proper shimming of the magnet. For quantitative analysis, use a sufficient relaxation delay (d1) to allow for complete relaxation of the phosphorus nuclei. Inverse-gated decoupling can be used for more accurate integration.[10] |
| ³¹P NMR: pH-dependent chemical shifts | The chemical shifts of phosphonates and phosphonic acids are pH-dependent.[11] Ensure your NMR samples are buffered to a consistent pH if you are comparing different time points or experiments. |
| LC-MS: Poor peak shape or retention time shifts | Organophosphorus compounds can interact with metal surfaces in the LC system, leading to poor peak shape.[12] Using an inert LC system and column hardware can improve performance. Ensure the mobile phase composition is optimized for the separation of your analytes.[6][7] |
| LC-MS: Matrix effects | Components of the reaction mixture (e.g., high salt concentrations from buffers) can suppress or enhance the ionization of your analytes in the mass spectrometer, leading to inaccurate quantification.[13][14] Prepare calibration standards in a matrix that closely matches your samples to compensate for these effects. Diluting the sample before analysis can also mitigate matrix effects. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of Diethyl Ethylphosphonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl ethylphosphonate in 6 M hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. For ³¹P NMR analysis, neutralize a small sample and dissolve it in D₂O. For LC-MS analysis, dilute the aliquot with the mobile phase.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material and intermediate monoester), cool the mixture to room temperature. Remove the excess HCl and water under reduced pressure. The resulting crude ethylphosphonic acid can be further purified if necessary.[3]
Protocol 2: Kinetic Analysis of Diethyl Ethylphosphonate Hydrolysis by ³¹P NMR
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M phosphate, citrate, or Tris) at the desired pH values.
-
Sample Preparation: In an NMR tube, add a known concentration of diethyl ethylphosphonate to the prepared buffer in D₂O. An internal standard can be added for quantification.
-
NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature. Acquire ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the diethyl ethylphosphonate, the monoethyl ethylphosphonate intermediate, and the final ethylphosphonic acid product at each time point. Plot the concentration of each species versus time to determine the reaction kinetics.
Visualizing the Hydrolysis Pathway
The hydrolysis of diethyl ethylphosphonate proceeds in a stepwise manner. The following diagram illustrates this process.
Caption: Stepwise hydrolysis of diethyl ethylphosphonate.
Quantitative Data Summary
The following table summarizes relative hydrolysis rates for different phosphonate esters under alkaline conditions. While specific data for diethyl ethylphosphonate in various buffers is limited in the literature, this table illustrates the impact of steric hindrance on the hydrolysis rate.
| Compound | Relative Rate Constant (Alkaline Hydrolysis) | Conditions | Reference |
| Ethyl diethylphosphinate | 260 | 70 °C | [1] |
| Ethyl diisopropylphosphinate | 41 | 120 °C | [1] |
| Ethyl di-tert-butylphosphinate | 0.08 | 120 °C | [1] |
Note: This data is for phosphinates, but a similar trend of decreasing rate with increasing steric hindrance is observed for phosphonates.[4]
The hydrolysis of phosphonates is a two-step process, and the rate constants for each step can be determined. For example, in the acidic hydrolysis of some α-hydroxybenzylphosphonates, the second hydrolysis step (monoester to diacid) is the rate-determining step.[5]
This technical support center provides a starting point for addressing common challenges in the hydrolysis of ethyl phosphonate groups. For more specific issues, consulting detailed research articles is recommended.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. response.epa.gov [response.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing N-Alkylation Side Reactions with Phosphonate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize N-alkylation side reactions when working with phosphonate (B1237965) esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is N-alkylation and why is it a common side reaction with phosphonate esters?
Answer: N-alkylation is an undesirable side reaction where an alkyl group from a phosphonate ester is transferred to a nitrogen atom in the substrate or reagents. This is particularly prevalent during the deprotection of dialkyl phosphonates, such as in the McKenna reaction, where an alkyl bromide is generated in situ as a potent alkylating agent.[1][2] Nucleophilic nitrogen atoms present in the substrate can then be alkylated by this byproduct. The propensity for this side reaction is influenced by several factors including the structure of the phosphonate ester, the nucleophilicity of the nitrogen atom, and the reaction conditions.[1][2]
Q2: I am observing significant N-alkylation during the deprotection of my diethyl phosphonate. How can I minimize this?
Answer: This is a common issue with less sterically hindered phosphonate esters. Here are several strategies to mitigate N-alkylation:
-
Switch to a More Sterically Hindered Ester: The most effective method is to use a more sterically hindered phosphonate ester, such as diisopropyl phosphonate instead of diethyl or dimethyl phosphonates.[1][3] The bulkier isopropyl group is a less reactive alkylating agent, which significantly reduces the rate of N-alkylation.[1][3] While the silylation step of the McKenna reaction might be slower, it has been shown that no N-alkylation was observed with diisopropyl phosphonates even after extended reaction times (e.g., 13 days).[1]
-
Remove the Alkylating Byproduct: The alkyl bromide generated during the reaction is volatile. Performing the reaction under a gentle flow of an inert gas (e.g., argon or nitrogen) can help remove the alkyl bromide as it is formed, thus reducing its concentration in the reaction mixture and minimizing N-alkylation.[1] Care must be taken to control the gas flow to avoid removing the silylating agent (e.g., BTMS).[1]
-
Optimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of side reactions. Monitor the reaction progress closely (e.g., by ³¹P NMR) and work it up as soon as the desired reaction is complete to minimize the exposure of the substrate to the alkylating agent.[2][4]
Q3: Does the choice of base influence N-alkylation? I am using triethylamine (B128534) (TEA) in my reaction.
Answer: Yes, the choice and amount of base can significantly impact N-alkylation. While triethylamine (TEA) is often used to scavenge HBr that may form from the reaction of bromotrimethylsilane (B50905) (BTMS) with trace water, it can also promote N-alkylation, especially when used in excess.[1][3]
In one study, the presence of excess TEA led to almost 90% conversion to the N-alkylated product.[1] Decreasing the amount of TEA led to a reduction in the N-alkylated side product, with no N-alkylation observed in the absence of TEA.[1] It is believed that excess TEA can increase the susceptibility of the substrate to N-alkylation.[1] Therefore, the use of TEA should be carefully considered and optimized for your specific substrate. If your substrate is not sensitive to acidic conditions, it may be preferable to run the reaction without TEA.
Q4: My substrate contains both a hydroxyl (-OH) and an amino (-NH) group. How can I selectively achieve O-phosphonylation over N-alkylation?
Answer: Selective O-phosphonylation in the presence of a nucleophilic nitrogen is a common challenge. Here are some strategies:
-
Protect the Amino Group: The most straightforward approach is to protect the amino group with a suitable protecting group that is stable to the phosphonylation conditions and can be removed selectively later. The choice of protecting group will depend on the overall synthetic strategy.
-
Utilize Steric Hindrance: As mentioned in Q2, using a bulkier phosphonate ester (e.g., diisopropyl phosphonate) can disfavor alkylation at the sterically less accessible nitrogen atom.
-
Leverage Electronic Effects: The nucleophilicity of the nitrogen atom plays a crucial role. If the nitrogen is part of an electron-deficient system (e.g., an amide or a nitrogen-containing heterocycle with electron-withdrawing groups), its nucleophilicity will be lower, thus reducing the rate of N-alkylation.
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent can influence the relative nucleophilicity of the oxygen and nitrogen atoms. Aprotic polar solvents are commonly used.[2]
-
Base: A non-nucleophilic, sterically hindered base may be preferable to deprotonate the hydroxyl group without activating the amino group for alkylation.
-
Q5: Can you provide a general protocol for minimizing N-alkylation during phosphonate deprotection using the McKenna Reaction?
Answer: Certainly. The following is a general protocol for the deprotection of a diisopropyl phosphonate, which is designed to minimize N-alkylation side reactions.
Experimental Protocol: Deprotection of Diisopropyl Phosphonates via the McKenna Reaction [3]
Materials:
-
Diisopropyl phosphonate substrate
-
Anhydrous acetonitrile (B52724) (ACN) or chloroform (B151607) (CHCl₃)
-
Bromotrimethylsilane (BTMS)
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the diisopropyl phosphonate substrate (1 equivalent) in an anhydrous solvent (e.g., 50 mg of substrate in 1.5 mL of solvent) in a dried round-bottom flask.
-
Add bromotrimethylsilane (BTMS) (typically 2-4 equivalents) to the solution at room temperature.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material is consumed. For diisopropyl phosphonates, this may take longer than for diethyl phosphonates.
-
Once the silylation is complete, carefully quench the reaction by adding methanol.
-
Remove the volatile components under reduced pressure to obtain the crude phosphonic acid.
-
Purify the crude product by an appropriate method, such as crystallization or chromatography.
Key Considerations to Minimize N-Alkylation:
-
Use of Diisopropyl Phosphonate: This is the most critical factor for preventing N-alkylation.[1][3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of HBr, which can lead to other side reactions.[1][2]
-
Minimize Reaction Time: Although diisopropyl phosphonates are less prone to N-alkylation, it is still good practice to work up the reaction promptly upon completion.
Quantitative Data Summary
The following tables summarize quantitative data on the extent of N-alkylation under various conditions, primarily focusing on the McKenna reaction.
Table 1: Effect of Phosphonate Ester Type on N-Alkylation
| Phosphonate Ester | Substrate | Conditions | N-Alkylation Product (%) | Reference |
| Diethyl phosphonate | Pyridine derivative | BTMS, 35 °C, 24 h | 7-10% | [1] |
| α-Fluoro diethyl phosphonate | Pyridine derivative | BTMS, 35 °C, 24 h | 7-10% | [1] |
| Diisopropyl phosphonate | Pyridine derivative | BTMS, 35 °C, up to 13 days | 0% | [1] |
| Diisopropyl phosphonoacetate | Acrylamide derivative | BTMS, TEA (10 equiv) | 0% | [1] |
Table 2: Effect of Triethylamine (TEA) on N-Alkylation of an Acrylamide Derivative with a Diethyl Phosphonate
| Equivalents of TEA | Conversion to N-Alkylated Product (%) | Reference |
| 10 | ~90% | [1] |
| Reduced amount | Decreased amount | [1] |
| 0 | 0% | [1] |
Visualizations
McKenna Reaction: Main Reaction vs. N-Alkylation Side Reaction
Caption: McKenna reaction pathway and the competing N-alkylation side reaction.
Troubleshooting N-Alkylation Side Reactions: A Decision Tree
Caption: A decision tree for troubleshooting N-alkylation side reactions.
References
Technical Support Center: Improving the Stability of PEG5-bis-(ethyl phosphonate) Conjugates in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of PEG5-bis-(ethyl phosphonate) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is PEG5-bis-(ethyl phosphonate) and what are its common applications?
A1: PEG5-bis-(ethyl phosphonate) is a homobifunctional PEG linker containing two ethyl phosphonate (B1237965) groups attached to a 5-unit polyethylene (B3416737) glycol chain.[1][2] The hydrophilic PEG chain enhances the solubility of the conjugate in aqueous media.[2] This linker is used in bioconjugation to connect molecules to proteins, peptides, nanoparticles, or small molecules.[1] The ethyl phosphonate groups are known for their ability to form stable complexes with metal ions, making them useful in the development of drug delivery systems, including gene therapies and metal chelation therapies.[3]
Q2: Why is my PEG5-bis-(ethyl phosphonate) conjugate showing instability in plasma?
A2: The instability of your conjugate in plasma is likely due to the hydrolysis of the ethyl phosphonate ester bonds.[4][5] This degradation can be mediated by two primary mechanisms:
-
Enzymatic Hydrolysis: Plasma contains various enzymes, such as esterases (e.g., phosphatases, carboxylesterases), that can recognize and cleave the phosphonate ester bond.[4][5] This is often the main pathway for rapid degradation in biological systems.
-
Chemical Hydrolysis: The ester bond is also susceptible to chemical hydrolysis, a reaction with water. The rate of this reaction is influenced by factors such as pH and temperature.[5][6] Extreme pH values and elevated temperatures can accelerate this process.[5]
Q3: What are the expected degradation products of a PEG5-bis-(ethyl phosphonate) conjugate in plasma?
A3: The hydrolysis of the phosphonate ester bond (P-O-C) is the primary degradation pathway. This cleavage would result in the formation of the corresponding PEG5-bis-(phosphonic acid) conjugate and ethanol. The core PEG linker and the conjugated molecule remain intact initially, but the loss of the ethyl groups can alter the conjugate's properties.
Q4: How does PEGylation, in general, improve the stability of drug conjugates?
A4: PEGylation is a well-established strategy to enhance the stability and circulation time of therapeutic molecules.[7][8] The flexible, hydrophilic PEG chain creates a "stealth" layer around the conjugate.[7] This layer sterically hinders the approach of degrading enzymes and reduces uptake by phagocytic cells, leading to a longer half-life in the bloodstream.[7][9] PEGylation also increases the apparent size of the molecule, which decreases its clearance rate through the kidneys.[9]
Q5: What analytical methods are recommended for monitoring the stability of my conjugate?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for this purpose.[5][10][11] These methods allow for the separation and quantification of the intact parent conjugate from its degradation products over time.[10] By monitoring the decrease in the peak area of the parent compound, you can determine its stability profile and calculate its half-life.[10][12] For more detailed structural information on degradation products, high-resolution mass spectrometry is invaluable.[5]
Troubleshooting Guide
Q1: My conjugate degrades almost immediately in my plasma stability assay. What should I check first?
A1: Rapid degradation is often due to high enzymatic activity.
-
Confirm Enzyme Activity: Ensure your plasma is correctly sourced and has not been heat-inactivated, unless that is a specific control in your experiment. Plasma contains active esterases that are a primary cause of lability for ester-containing compounds.[4][5]
-
Check for Contamination: Microbial contamination can introduce additional enzymes that may degrade your conjugate. Ensure sterile handling techniques.
-
Review Conjugate Structure: Steric hindrance around the phosphonate ester can sometimes decrease the rate of hydrolysis.[5] If possible, consider if the conjugation site could be sterically protected.
Q2: I am observing multiple unexpected peaks in my HPLC/LC-MS chromatogram. What might they be?
A2: Unexpected peaks could be various degradation products, metabolites, or artifacts.
-
Primary Degradation Products: The most likely products are the mono-de-ethylated and the fully de-ethylated (PEG5-bis-phosphonic acid) versions of your conjugate. Use mass spectrometry (MS) to identify the molecular weights of these peaks.
-
Further Degradation: Depending on the nature of your conjugated molecule (e.g., peptide, small molecule), it may also be degrading.
-
Assay Artifacts: The quenching solvent (e.g., acetonitrile, methanol) can sometimes cause precipitation of plasma proteins or the compound itself.[10] If using a phosphate (B84403) buffer, high concentrations of organic solvents can cause buffer salts to precipitate.[10]
Q3: My plasma stability results are inconsistent between experiments. What are the common sources of variability?
A3: Lack of reproducibility can stem from several factors in the experimental setup.
-
Plasma Source and Handling: There can be significant inter-species and even inter-donor variability in plasma enzyme activity.[12] Always use pooled plasma from multiple donors to average out these differences and ensure consistency. Thawing and refreezing plasma multiple times can also affect enzyme activity.
-
Temperature Control: The rate of both enzymatic and chemical hydrolysis is highly dependent on temperature.[5] Ensure your incubation is performed in a calibrated, stable 37°C incubator.
-
Sample Processing: The timing and method of stopping the reaction (e.g., adding cold acetonitrile) must be precise and consistent across all time points and replicates. Incomplete protein precipitation can interfere with analysis.
Data on Stability Improvement with PEGylation
The following table, adapted from a study on the drug Gemcitabine, illustrates how conjugating a molecule to a PEG-based polymer can significantly protect it from degradation in plasma.[13] While not specific to PEG5-bis-(ethyl phosphonate), it demonstrates the general principle of stability enhancement.
| Compound Type | Incubation Time in Plasma (hours) | % Degradation |
| Free Gemcitabine | 24 | 90% |
| mPEG-PLG-GEM Conjugate | 24 | 24.6% |
| mPEG-PLG-GEM/CaP Nanoparticle | 24 | 14.7% |
Data adapted from a study on Gemcitabine conjugates to show the protective effect of polymer conjugation.[13]
Visual Guides and Workflows
Diagram 1: Postulated Degradation Pathway
References
- 1. PEG5-bis-(ethyl phosphonate) | 1446282-28-5 | WHC28228 [biosynth.com]
- 2. PEG5-bis-(ethyl phosphonate), 1446282-28-5 | BroadPharm [broadpharm.com]
- 3. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pegylation, a Successful Strategy to Address the Storage and Instability Problems of Blood Products: Review 2011-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nhsjs.com [nhsjs.com]
- 10. benchchem.com [benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Improving Plasma Stability and Bioavailability In Vivo of Gemcitabine Via Nanoparticles of mPEG-PLG-GEM Complexed with Calcium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control the Degree of PEGylation on a Protein
Welcome to the technical support center for protein PEGylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the control of the degree of PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the degree of protein PEGylation?
A1: The degree of protein PEGylation is primarily influenced by a combination of reaction parameters. These include the pH of the reaction buffer, the molar ratio of the PEG reagent to the protein, the reaction temperature, and the incubation time.[1][2] Additionally, protein-specific characteristics such as the number and accessibility of reactive amino acid residues (e.g., lysines, cysteines) and the protein's concentration and stability under the reaction conditions are critical.[1][]
Q2: How does the choice of PEG reagent affect the degree of PEGylation?
A2: The PEG reagent's structure and reactive group are crucial. The molecular weight and structure (linear vs. branched) of the PEG chain can influence the number of PEG molecules that can attach to a protein due to steric hindrance.[1] For instance, larger or branched PEGs may result in a lower degree of PEGylation compared to smaller, linear PEGs. The reactivity of the functional group (e.g., NHS ester for amines, maleimide (B117702) for thiols) also dictates the reaction's specificity and efficiency.[4]
Q3: What is the difference between random and site-specific PEGylation?
A3: Random PEGylation, often targeting abundant surface-exposed residues like lysine (B10760008), typically results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.[4] Site-specific PEGylation aims to attach PEG chains to a specific amino acid residue, such as the N-terminal alpha-amine or an engineered cysteine, leading to a more homogeneous product with a controlled degree of PEGylation.[5]
Q4: How can I quantify the degree of PEGylation?
A4: Several analytical techniques can be used to determine the degree of PEGylation. Size Exclusion Chromatography (SEC) can separate PEGylated proteins from unreacted protein based on their increased hydrodynamic size.[6] Ion Exchange Chromatography (IEX) can separate species based on charge differences, as PEGylation can shield surface charges.[7] SDS-PAGE will also show a shift in the molecular weight of the PEGylated protein. For more precise quantification, techniques like HPLC and mass spectrometry are often employed.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during protein PEGylation experiments.
Issue 1: Low or No PEGylation Yield
Q5: I am observing very low or no PEGylation of my protein. What should I check?
A5: Low PEGylation yield can stem from several factors. First, verify the activity of your PEG reagent, as it can hydrolyze if not stored properly. Ensure your protein is at the correct concentration and that the buffer conditions (especially pH) are optimal for the chosen PEGylation chemistry. For amine-specific PEGylation with NHS esters, a pH of 7-9 is generally recommended, while for thiol-specific PEGylation with maleimides, a pH of 6.5-7.5 is optimal to balance reactivity and maleimide stability.[9][10] Also, confirm that the target amino acid residues are accessible and not buried within the protein's structure.[11]
Issue 2: Protein Aggregation During PEGylation
Q6: My protein is aggregating during the PEGylation reaction. How can I prevent this?
A6: Protein aggregation during PEGylation is a common issue. It can be caused by the reaction conditions or the use of bifunctional PEG reagents that crosslink protein molecules. To mitigate aggregation, you can try optimizing the reaction conditions by lowering the protein concentration, adjusting the pH to a value where the protein is more stable, or performing the reaction at a lower temperature (e.g., 4°C).[12] Using a monofunctional PEG reagent is highly recommended to avoid cross-linking.[13] The addition of stabilizing excipients, such as sugars or polyols, to the reaction buffer can also help prevent aggregation.
Issue 3: High Degree of Heterogeneity (Multiple PEGylated Species)
Q7: My final product contains a wide range of PEGylated species. How can I achieve a more homogeneous product?
A7: High heterogeneity is often a result of random PEGylation targeting multiple reactive sites. To improve homogeneity, consider site-specific PEGylation strategies. For N-terminal PEGylation, performing the reaction at a lower pH (around 7 or below) can favor the more reactive N-terminal alpha-amine over lysine epsilon-amines.[7] Alternatively, engineering a free cysteine residue for thiol-specific PEGylation can provide a single, specific attachment point.[5] Optimizing the PEG:protein molar ratio is also crucial; using a lower molar excess of the PEG reagent can help limit the extent of multi-PEGylation.
Quantitative Data Summary
The following tables summarize the typical effects of key reaction parameters on the degree of protein PEGylation. The optimal conditions are protein-dependent and should be determined empirically.
Table 1: Effect of Reaction pH on PEGylation
| Target Residue | PEG Reagent Chemistry | Recommended pH Range | Rationale |
| Lysine (ε-amino group) | NHS Ester | 7.0 - 8.5 | Balances reactivity of the primary amine with the stability of the NHS ester.[9][14] |
| N-terminus (α-amino group) | Reductive Amination (Aldehyde) | 6.0 - 7.0 | Lower pH protonates lysine residues, favoring reaction with the more nucleophilic N-terminus.[15][16] |
| Cysteine (thiol group) | Maleimide | 6.5 - 7.5 | Optimal for thiol reactivity while minimizing maleimide hydrolysis and side reactions with amines.[10] |
Table 2: Effect of PEG:Protein Molar Ratio on Degree of PEGylation
| PEG:Protein Molar Ratio | Expected Degree of PEGylation | Potential Issues |
| 1:1 to 5:1 | Low to moderate | Incomplete reaction, low yield of desired product.[1] |
| 5:1 to 20:1 | Moderate to high | Increased yield of mono- and di-PEGylated species. Risk of multi-PEGylation.[10] |
| >20:1 | High | High degree of multi-PEGylation, potential for protein aggregation and loss of activity. |
Table 3: Effect of Temperature and Time on PEGylation
| Parameter | Recommended Range | Rationale and Considerations |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) can slow down the reaction but may be necessary for sensitive proteins to prevent degradation or aggregation. Room temperature (25°C) often provides a good balance between reaction rate and protein stability.[10][17] |
| Reaction Time | 1 to 4 hours (can be longer at 4°C) | The optimal reaction time depends on the reactivity of the protein and PEG reagent, as well as the temperature and pH. It is crucial to monitor the reaction progress to determine the point of optimal yield for the desired PEGylated species before significant formation of byproducts or degradation occurs.[2][10] |
Experimental Protocols
Protocol 1: General N-Terminal Amine-Specific PEGylation
This protocol describes a general method for the selective PEGylation of the N-terminal α-amino group of a protein using a PEG-aldehyde reagent via reductive amination.
-
Protein Preparation:
-
Dissolve the protein in a reaction buffer (e.g., 20 mM sodium phosphate (B84403) buffer) at a concentration of 1-10 mg/mL. The optimal pH is typically between 6.0 and 7.0.[15]
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the PEG-aldehyde reagent in the reaction buffer to the desired stock concentration.
-
-
Reducing Agent Preparation:
-
Prepare a fresh stock solution of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), in the reaction buffer.
-
-
PEGylation Reaction:
-
Add the PEG-aldehyde solution to the protein solution to achieve the desired PEG:protein molar ratio (e.g., 5:1 to 20:1).
-
Add the reducing agent to the reaction mixture. A typical final concentration is 20 mM.[15]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, to a final concentration of 50-100 mM to react with any excess PEG-aldehyde.
-
-
Purification:
-
Purify the PEGylated protein from unreacted protein, excess PEG reagent, and other reaction components using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Protocol 2: Cysteine-Specific PEGylation with PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a degassed reaction buffer (e.g., phosphate buffer, pH 6.5-7.0, containing 1-2 mM EDTA to prevent disulfide bond formation) to a final concentration of 1-10 mg/mL.[10]
-
If the target cysteine is in a disulfide bond, it must be reduced first using a reducing agent like TCEP or DTT. The reducing agent must then be completely removed before adding the PEG-maleimide.[11]
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the PEG-maleimide reagent in a small amount of an organic solvent like DMSO or DMF and then dilute it in the reaction buffer to the desired stock concentration.
-
-
PEGylation Reaction:
-
Add the PEG-maleimide solution to the protein solution to achieve a 5- to 20-fold molar excess of the PEG reagent.[10]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Reaction Quenching:
-
Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in excess to cap any unreacted maleimide groups.[10]
-
-
Purification:
-
Separate the PEGylated protein from unreacted components using SEC or dialysis.[6]
-
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Addressing solubility issues of PEG5-bis-(ethyl phosphonate) conjugates.
Welcome to the technical support center for PEG5-bis-(ethyl phosphonate) conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly solubility issues, encountered during the synthesis, purification, and application of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is PEG5-bis-(ethyl phosphonate) and what are its common applications?
A1: PEG5-bis-(ethyl phosphonate) is a homobifunctional linker molecule.[1] It consists of a short polyethylene (B3416737) glycol (PEG) chain with five repeating units, capped at both ends with ethyl phosphonate (B1237965) groups. The PEG component enhances the hydrophilicity and solubility of the conjugated molecule in aqueous media.[2][3] The ethyl phosphonate groups can be used for further chemical modifications or may serve as bioisosteres for phosphate (B84403) groups in biological systems.[4] Common applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs), in drug delivery systems, and for modifying peptides, proteins, or small molecules to improve their pharmacokinetic properties.[1]
Q2: I am observing precipitation during my conjugation reaction with a PEG5-bis-(ethyl phosphonate) linker. What could be the cause?
A2: Precipitation during the conjugation reaction can be due to several factors:
-
Poor solubility of the starting material: The molecule you are conjugating to the PEG linker may have poor solubility in the reaction solvent.
-
Solvent choice: The reaction solvent may not be optimal for keeping all components, including the starting materials, intermediates, and the final conjugate, in solution.
-
Concentration effects: High concentrations of reactants can sometimes lead to precipitation, especially as the reaction progresses and the product is formed.[5]
-
pH and buffer salts: The pH of the reaction mixture and the type of buffer salts used can significantly influence the solubility of the reactants and products.
-
Temperature: Temperature changes can affect the solubility of the components in your reaction.
Q3: My purified PEG5-bis-(ethyl phosphonate) conjugate is difficult to dissolve. Why is this happening and what can I do?
A3: While PEGylation is intended to improve solubility, issues can still arise.[6] The short PEG5 chain provides limited hydrophilicity, and the properties of the conjugated molecule can dominate. The bis-(ethyl phosphonate) groups are esterified and thus less hydrophilic than their corresponding phosphonic acids.[4] Here are some troubleshooting steps:
-
Solvent Screening: Test a range of solvents from aqueous buffers to organic solvents. Common solvents for PEGylated molecules include water, ethanol (B145695), dichloromethane, and dimethylformamide (DMF).[7]
-
pH Adjustment: The solubility of your conjugate may be pH-dependent, especially if the conjugated molecule has ionizable groups. Experiment with a range of pH values.
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of a water-miscible organic solvent like DMSO or ethanol in an aqueous buffer can improve solubility.
-
Temperature: Gentle heating can sometimes help to dissolve the conjugate. However, be cautious of potential degradation of your molecule.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.
Q4: Can the ethyl phosphonate groups affect the solubility of my conjugate?
A4: Yes. While phosphonic acids are highly water-soluble, their esterified forms, like ethyl phosphonates, are less polar.[4] The overall solubility of the conjugate will be a balance between the hydrophilicity of the PEG chain and the physicochemical properties of the conjugated molecule and the terminal phosphonate esters. In some cases, the presence of multiple phosphonate groups does not systematically increase water solubility.[8]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility and handling issues with PEG5-bis-(ethyl phosphonate) conjugates.
Problem 1: Precipitation During Work-up or Purification
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent for Extraction/Precipitation | - If your conjugate is precipitating during an aqueous wash, it may be too hydrophobic. Try using a more organic solvent for extraction. - If attempting to precipitate the product from an organic solvent, the solvent may not be a sufficiently poor solvent for your conjugate. Test different anti-solvents. |
| Aggregation during Concentration | - Avoid complete evaporation of the solvent. Concentrate to a smaller volume and then proceed with purification. - Consider changing the solvent to one in which the conjugate is more soluble before concentration. |
| Issues with Chromatography | - Reverse-Phase HPLC (RP-HPLC): The conjugate may be precipitating on the column. Try adjusting the mobile phase composition (e.g., lower initial organic phase concentration, different organic modifier, or different pH).[9] - Size Exclusion Chromatography (SEC): Ensure the running buffer is a good solvent for your conjugate to prevent on-column aggregation.[][11] |
Problem 2: Difficulty Dissolving the Final Purified Conjugate
| Solvent System | Strategy | Considerations |
| Aqueous Buffers (e.g., PBS) | - pH Optimization: Test a range of pH values (e.g., 4-9) to find the point of maximum solubility. - Additives: Include solubilizing excipients such as arginine, or a low percentage of a co-solvent like ethanol, DMSO, or acetonitrile. | - Ensure the pH and additives are compatible with the downstream application of your conjugate. |
| Organic Solvents | - Solvent Screening: Test a variety of polar and non-polar organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, THF). | - The choice of solvent will depend on the properties of the conjugated molecule. |
| Co-solvent Systems | - Water/Organic Mixtures: Prepare mixtures of water with water-miscible organic solvents (e.g., water/ethanol, water/acetonitrile). - Organic/Organic Mixtures: Combine a good solvent with a poorer solvent to fine-tune solubility. | - The ratio of the solvents is critical and should be optimized. |
Quantitative Data on Factors Affecting Solubility
The following table summarizes the general effects of different parameters on the solubility of PEGylated and phosphonate-containing compounds. The exact quantitative effect will be specific to your conjugate.
| Parameter | General Effect on Solubility | Rationale |
| Increasing PEG Chain Length | Increases aqueous solubility | The hydrophilic nature of the PEG backbone becomes more dominant.[12] |
| Increasing Temperature | Generally increases solubility | Provides more kinetic energy to overcome intermolecular forces. For some PEG derivatives, there can be a lower critical solution temperature (LCST) where solubility decreases with increasing temperature.[13] |
| pH (for ionizable conjugates) | Highly dependent on the pKa of the ionizable groups | Solubility is typically highest when the molecule is in its ionized form. |
| Salt Concentration | Can increase or decrease solubility | "Salting in" at low concentrations can increase solubility, while "salting out" at high concentrations can cause precipitation. |
| Hydrolysis of Ethyl Phosphonate to Phosphonic Acid | Significantly increases aqueous solubility | The phosphonic acid group is highly polar and ionizable.[4][14] |
Experimental Protocols
Protocol 1: General Solubilization Procedure for a PEG5-bis-(ethyl phosphonate) Conjugate
-
Initial Assessment: Start with a small, accurately weighed amount of the conjugate (e.g., 1 mg).
-
Solvent Screening:
-
Add a small volume (e.g., 100 µL) of the first test solvent (e.g., deionized water).
-
Vortex for 30 seconds.
-
If not dissolved, sonicate for 5-10 minutes.
-
If still not dissolved, gently warm the sample (e.g., to 30-40 °C) for 5-10 minutes.
-
Repeat with other solvents (e.g., PBS, ethanol, dichloromethane, DMSO) to find a suitable solvent or co-solvent system.
-
-
pH Adjustment (for aqueous solutions):
-
If the conjugate is in an aqueous buffer, prepare small aliquots and adjust the pH using dilute HCl or NaOH.
-
Observe for dissolution or precipitation at different pH values.
-
-
Co-solvent Titration:
-
If the conjugate dissolves in an organic solvent (e.g., DMSO) but not in an aqueous buffer, slowly add the organic solution of the conjugate to the aqueous buffer while vortexing.
-
Observe the point at which precipitation occurs to determine the maximum tolerable aqueous concentration.
-
Protocol 2: Purification of a PEG5-bis-(ethyl phosphonate) Conjugate using Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline for purifying small molecule conjugates.
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, preferably the mobile phase with the lowest organic content to be used in the gradient. Filter the sample through a 0.22 µm syringe filter.
-
Column and Mobile Phases:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the fractions by LC-MS to confirm the identity and purity of the conjugate.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Visualizations
Caption: General experimental workflow for PEG5-bis-(ethyl phosphonate) conjugates.
Caption: Troubleshooting logic for dissolving a PEG5-bis-(ethyl phosphonate) conjugate.
References
- 1. PEG5-bis-(ethyl phosphonate) | 1446282-28-5 | WHC28228 [biosynth.com]
- 2. PEG5-bis-(ethyl phosphonate)_1446282-28-5_新研博美 [xinyanbm.com]
- 3. PEG3-bis-(ethyl phosphonate), 160625-24-1 | BroadPharm [broadpharm.com]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. Relationship of PEG-induced precipitation with protein-protein interactions and aggregation rates of high concentration mAb formulations at 5 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Bioconjugation: A Technical Support Guide to Temperature and Incubation Time
For researchers, scientists, and drug development professionals, achieving optimal bioconjugation is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to temperature and incubation time during bioconjugation experiments.
General Troubleshooting
Question: My bioconjugation yield is consistently low. What are the first parameters I should check regarding temperature and incubation time?
Answer: Low conjugation efficiency is a common issue that can often be resolved by optimizing reaction conditions.[1] Initially, ensure that your reaction is proceeding at the recommended temperature for the specific chemistry you are using. Extreme temperatures can denature proteins or degrade reagents. Secondly, verify that the incubation time is sufficient for the reaction to reach completion.[2] Conversely, excessively long incubation times can lead to hydrolysis of active groups or increased side reactions.[1] It is crucial to strike a balance, which may require empirical optimization for your specific biomolecules.[2]
Question: I am observing aggregation of my protein during the conjugation reaction. Could temperature be the cause?
Answer: Yes, temperature can significantly influence protein stability and lead to aggregation.[1] Some proteins are sensitive to elevated temperatures, which can cause them to unfold and aggregate. If you suspect temperature-induced aggregation, consider performing the conjugation at a lower temperature, such as 4°C, even if it requires a longer incubation period.[1][3] Additionally, a high molar excess of the labeling reagent can sometimes contribute to aggregation, so optimizing the stoichiometry in conjunction with temperature is recommended.[1]
Chemistry-Specific Guidance
This section provides detailed troubleshooting and FAQs for common bioconjugation chemistries.
Maleimide-Thiol Conjugation
Maleimide (B117702) chemistry is widely used for its high selectivity for thiol groups found in cysteine residues.[3] The reaction involves the formation of a stable thioether bond.
FAQs:
-
What is the optimal temperature for maleimide-thiol conjugation? Reactions are typically performed at room temperature (20-25°C) for faster kinetics or at 4°C to minimize degradation of sensitive proteins.[3] The choice depends on the stability of your biomolecule.
-
How long should I incubate my maleimide-thiol reaction? Incubation times can range from 30 minutes to 2 hours at room temperature or overnight (8-16 hours) at 4°C.[3][4]
Troubleshooting Guide:
| Issue | Potential Cause Related to Temp/Time | Recommendation |
| Low Conjugation Efficiency | The reaction temperature is too low, leading to slow kinetics.[5] | If your protein is stable, try increasing the temperature to room temperature (20-25°C).[3] |
| The incubation time is too short for the reaction to complete, especially at 4°C. | Extend the incubation time. For reactions at 4°C, incubate overnight.[4] | |
| Loss of Maleimide Reactivity | The maleimide group is susceptible to hydrolysis at alkaline pH, and this rate increases with temperature. | Ensure the pH is maintained between 6.5 and 7.5.[3] Avoid unnecessarily long incubation times at higher temperatures. |
| Non-specific Labeling | At pH values above 7.5, reaction with primary amines (e.g., lysine) can become competitive. | Maintain the pH in the optimal range of 6.5-7.5 to ensure high selectivity for thiols.[3] |
Quantitative Data Summary: Maleimide-Thiol Conjugation
| Parameter | Recommended Conditions | Notes |
| Temperature | 4°C or Room Temperature (20-25°C)[3] | Use 4°C for sensitive proteins to minimize degradation.[3] |
| Incubation Time | 30 minutes - 2 hours (Room Temperature)[3][6] | Longer incubation times are needed at lower temperatures. |
| 8 - 16 hours or overnight (4°C)[3][4] |
Experimental Protocol: General Maleimide-Thiol Conjugation
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, Tris). The protein concentration can range from 1-10 mg/mL.[6]
-
Reduce Disulfide Bonds (Optional): If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
Prepare Maleimide Stock Solution: Dissolve the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[3]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle stirring and protection from light.[4]
-
Quenching (Optional): Add an excess of a low molecular weight thiol (e.g., glutathione, mercaptoethanol) to consume any unreacted maleimide.[4]
-
Purification: Separate the conjugate from excess reagents by gel filtration, dialysis, or chromatography.[4]
Caption: Choosing temperature and time for NHS-ester reactions.
Click Chemistry
Click chemistry encompasses a range of reactions, with Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) being prominent examples. These reactions are known for their high efficiency and bioorthogonality.
FAQs:
-
What temperature is typically used for click chemistry bioconjugation? Many click reactions, particularly SPAAC, proceed efficiently at room temperature. Some reactions, like certain CuAAC protocols, may benefit from slightly elevated temperatures (e.g., 37°C or 40°C) to increase the reaction rate, though this must be balanced with the stability of the biomolecules. [7][8][9]
-
How long should I incubate a click chemistry reaction? Incubation times are highly variable depending on the specific click chemistry used, the reactants, and their concentrations. Reactions can range from a few hours to 48 hours. [8][9]The kinetics of IEDDA reactions are among the fastest, while Staudinger ligations can be slower. [7] Troubleshooting Guide:
| Issue | Potential Cause Related to Temp/Time | Recommendation |
| Slow or Incomplete Reaction | The reaction temperature may be too low for the specific click chemistry being employed. | For some reactions, increasing the temperature (e.g., to 37°C) can enhance the reaction rate. [8][9]However, always consider the thermal stability of your biomolecules. |
| The incubation time is insufficient. | Extend the incubation time. Monitoring the reaction progress over a time course (e.g., 4, 24, 48 hours) can help determine the optimal duration. [9] | |
| Side Reactions or Degradation | For CuAAC, prolonged incubation at elevated temperatures may lead to side reactions or degradation of sensitive biomolecules. [7] | Optimize for the shortest effective incubation time. Consider using a copper-free click chemistry like SPAAC for sensitive applications. |
Quantitative Data Summary: Click Chemistry Conjugation
| Parameter | Recommended Conditions | Notes |
| Temperature | Room Temperature to 37°C (or higher for specific cases) [7][8][9] | Temperature can be adjusted to modulate reaction kinetics. [7] |
| Incubation Time | Highly variable (1 to 48 hours) [7][8][9] | Depends on the specific click reaction and reactants. |
Experimental Protocol: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Reactants: Dissolve the azide-modified biomolecule and the strained alkyne (e.g., DBCO, BCN) in a suitable buffer (e.g., PBS).
-
Conjugation Reaction: Mix the azide (B81097) and alkyne-containing solutions.
-
Incubation: Incubate the reaction at room temperature or 37°C for a duration determined by the specific reactants (can range from 1 to 24 hours). [8]4. Purification: Purify the conjugate to remove unreacted components using methods appropriate for your biomolecules, such as chromatography or dialysis.
Workflow for Optimizing Click Chemistry Reactions
Caption: A general workflow for optimizing click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-reactivity of ethyl phosphonate groups with other functional moieties.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential cross-reactivity of ethyl phosphonate (B1237965) groups with other functional moieties.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the ethyl phosphonate group?
A1: Ethyl phosphonate esters are generally stable but are susceptible to hydrolysis under both acidic and basic conditions.[1] The rate of hydrolysis is influenced by factors such as pH, temperature, and steric hindrance around the phosphorus atom.[1][2] They are more resistant to hydrolysis than corresponding phosphate (B84403) esters, which is an advantage in drug design.[2]
Q2: Can the ethyl group of an ethyl phosphonate act as an alkylating agent?
A2: Yes, under certain conditions, the ethyl group can be transferred to nucleophiles, leading to unwanted alkylation. This is a known side reaction, for example, during the McKenna deprotection of phosphonates using bromotrimethylsilane (B50905) (BTMS), where the ethyl bromide generated can alkylate nucleophilic groups like amines.[3][4] This SN2 displacement can be problematic under forcing conditions where another part of the molecule is intended to be alkylated.[5]
Q3: How does the ethyl phosphonate group behave in the presence of common nucleophiles like amines and thiols?
A3: The ethyl phosphonate group itself is relatively stable in the presence of amines and thiols under neutral conditions. However, if the molecule contains other electrophilic centers, these nucleophiles will react there preferentially. In the context of deprotection or other reactions requiring harsh conditions (e.g., strong bases or high temperatures), cross-reactivity leading to alkylation of the amine or thiol by the ethyl group can occur.[3]
Q4: Are ethyl phosphonates compatible with standard peptide synthesis conditions?
A4: The stability of ethyl phosphonates during peptide synthesis depends on the specific reagents and conditions used. During the coupling step, phosphonate derivatives can be used as activating agents.[6] However, issues can arise during deprotection steps. For example, cleavage of allyl esters with palladium catalysts can be problematic for thiophosphonates, and acidic or basic conditions for removing other protecting groups might lead to hydrolysis of the ethyl phosphonate.[7]
Q5: What is the expected reactivity of ethyl phosphonates in a Horner-Wadsworth-Emmons (HWE) reaction?
A5: In the Horner-Wadsworth-Emmons reaction, the phosphonate is a reagent, and the reaction is generally compatible with a wide range of functional groups on the aldehyde or ketone. The reaction itself produces an alkene and a water-soluble phosphate byproduct.[8] The key is the stability of other functional groups in the molecule to the basic conditions required to deprotonate the phosphonate.[9]
Q6: How can I monitor the potential cross-reactivity of my ethyl phosphonate-containing compound?
A6: 31P NMR spectroscopy is a powerful technique for monitoring reactions involving phosphonates, as the chemical shift is sensitive to the electronic environment of the phosphorus atom.[10][11] 1H and 13C NMR can also be used to detect the formation of byproducts.[10] HPLC and GC-MS are useful for separating and identifying products and impurities, although derivatization may be needed for GC-MS analysis of polar phosphonates.[12][13]
Troubleshooting Guides
Issue 1: Unintended Hydrolysis of the Ethyl Phosphonate Group
| Symptom | Possible Cause | Recommended Solution |
| Appearance of a new peak corresponding to the phosphonic acid in 31P NMR or LC-MS. | Exposure to strong acidic or basic conditions during a reaction or workup. | - Use milder reaction conditions if possible.- Buffer the reaction mixture to maintain a neutral pH.- Perform aqueous workups at low temperatures and minimize exposure time. |
| Gradual degradation of the compound upon storage in a protic solvent. | Slow hydrolysis catalyzed by trace amounts of acid or base. | - Store the compound in an anhydrous aprotic solvent.- Store as a dry solid under an inert atmosphere. |
Issue 2: Side Reactions Involving Alkylation of Nucleophiles
| Symptom | Possible Cause | Recommended Solution |
| Formation of N-ethylated or S-ethylated byproducts, confirmed by mass spectrometry. | The ethyl group of the phosphonate is acting as an alkylating agent towards amines or thiols. This is common during deprotection reactions (e.g., McKenna reaction).[3][4] | - Use a more sterically hindered phosphonate ester (e.g., diisopropyl) to reduce the rate of alkylation.[3]- If using the McKenna reaction, perform it at a lower temperature and for a shorter duration. Consider using a scavenger for the ethyl bromide byproduct.[4]- Use alternative deprotection methods that do not generate alkylating agents. |
Issue 3: Incompatibility with Other Reaction Conditions
| Symptom | Possible Cause | Recommended Solution |
| Low yield or decomposition during a reaction intended to modify another part of the molecule. | The reagents used are not compatible with the ethyl phosphonate group. For example, strong reducing agents or oxidizing agents might affect the phosphonate. | - Choose reagents that are known to be compatible with phosphonate esters.- Protect the phosphonate group if necessary, although this adds extra synthetic steps. |
| Cleavage of other protecting groups during phosphonate modification. | The conditions for phosphonate deprotection (e.g., using BTMS) are also cleaving other sensitive groups like tert-butyl esters.[3] | - Use orthogonal protecting group strategies.- For McKenna deprotection, minimize reaction time and temperature to improve selectivity.[14] |
Data Summary
Table 1: Relative Hydrolysis Rates of Phosphonate Esters
This table summarizes the relative rates of hydrolysis for different phosphonate esters under basic conditions, highlighting the significant impact of steric hindrance.
| Phosphinate Ester | Condition | Relative Rate Constant | Reference |
| Ethyl diethylphosphinate | Alkaline Hydrolysis (70 °C) | 260 | [1][2] |
| Ethyl diisopropylphosphinate | Alkaline Hydrolysis (120 °C) | 41 | [1][2] |
| Ethyl di-tert-butylphosphinate | Alkaline Hydrolysis (120 °C) | 0.08 | [1][2] |
Note: The data is for phosphinates, but the trend of decreasing reaction rate with increasing steric hindrance is also observed for phosphonates.[1]
Experimental Protocols & Visualizations
Protocol: General Kinetic Analysis of Ethyl Phosphonate Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of the ethyl phosphonate compound in a non-reactive, water-miscible solvent like acetonitrile (B52724) or DMSO.
-
Reaction Initiation: Initiate the hydrolysis by diluting the stock solution into a temperature-controlled aqueous buffer of the desired pH.
-
Monitoring the Reaction: Monitor the reaction over time by taking aliquots at regular intervals. The disappearance of the starting material or the appearance of the phosphonic acid product can be quantified using HPLC or by monitoring a chromophoric product with a spectrophotometer.[2]
-
Data Analysis: Determine the pseudo-first-order rate constants by fitting the kinetic data to a single exponential equation.[2]
Signaling Pathway: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a common method for synthesizing phosphonates. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.
Logical Relationship: Troubleshooting McKenna Deprotection
The McKenna reaction is used to deprotect dialkyl phosphonates to phosphonic acids using bromotrimethylsilane (BTMS). Several side reactions can occur.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. nbinno.com [nbinno.com]
- 7. "Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibi" by Hong Fan [repository.lsu.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Purification techniques for PEGylated proteins to remove impurities.
Welcome to the Technical Support Center for the purification of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from PEGylated protein preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a PEGylation reaction mixture?
The PEGylation process can result in a heterogeneous mixture containing several impurities that need to be removed to isolate the desired PEGylated protein.[1][] Common impurities include:
-
Unreacted Protein: The original, unmodified protein.
-
Unreacted PEG Reagent: Excess polyethylene (B3416737) glycol that did not conjugate to the protein.
-
Multi-PEGylated Species: Proteins with a higher than desired number of PEG chains attached.
-
Positional Isomers: Proteins with the same number of PEG chains attached at different locations.[1][]
-
Hydrolysis Fragments: Degradation products of the PEGylating reagent.[]
-
Aggregates: Protein aggregates that may form during the reaction or purification process.
Q2: Which chromatographic techniques are most effective for purifying PEGylated proteins?
Several chromatography techniques are commonly employed, often in combination, to achieve high purity of PEGylated proteins.[][3] The choice of technique depends on the specific impurities to be removed.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic radius).[] It is highly effective for removing smaller impurities like unreacted PEG and unreacted protein from the larger PEGylated conjugate.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[] PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin.[] This allows for the separation of the PEGylated protein from the unreacted protein and can also be used to separate species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] The attachment of PEG chains can alter the protein's surface hydrophobicity, enabling separation from the native protein and other variants.[5]
-
Reversed-Phase Chromatography (RPC): RPC is another technique that separates based on hydrophobicity and is particularly useful for the analysis and purification of smaller PEGylated peptides and for separating positional isomers.[]
-
Affinity Chromatography (AC): This technique can be used if a specific affinity tag is present on the protein, allowing for highly selective purification.
Q3: How can I effectively remove unreacted (free) PEG from my PEGylated protein sample?
Size Exclusion Chromatography (SEC) is the most common and effective method for removing unreacted PEG due to the significant size difference between the PEGylated protein and the free PEG molecule.[] Dialysis or diafiltration can also be used to remove small molecular weight unreacted PEG.[]
Q4: Is it possible to separate proteins with different numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated)?
Yes, Ion Exchange Chromatography (IEX) is often the method of choice for this separation. The addition of each PEG chain alters the protein's surface charge, leading to different elution profiles on an IEX column.[4] Hydrophobic Interaction Chromatography (HIC) can also sometimes resolve species with different degrees of PEGylation.[5]
Q5: How can I separate positional isomers of a mono-PEGylated protein?
Separating positional isomers is challenging due to their similar physicochemical properties.[6] High-resolution techniques like Ion Exchange Chromatography (IEX) and Reversed-Phase Chromatography (RPC) have shown success on an analytical scale for separating positional isomers.[][4][6] The success of the separation depends on how the position of the PEG chain affects the protein's charge distribution or hydrophobicity.[]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated proteins.
Issue 1: Poor Resolution and Purity
| Observation | Potential Cause | Suggested Solution |
| Broad Peaks in Chromatogram | Heterogeneity of PEG: The inherent polydispersity of the PEG reagent can lead to broader peaks.[1] | * Use a more monodisperse PEG reagent if possible.* Optimize chromatographic conditions to improve peak sharpness. |
| Secondary Interactions with Column Matrix: The PEGylated protein may be interacting non-specifically with the column material. | * For SEC, consider adding arginine to the mobile phase to suppress hydrophobic interactions.[1] * For IEX, optimize the salt concentration and pH of the mobile phase.[1] | |
| Column Overloading: Injecting too much sample can lead to peak broadening and poor separation. | * Reduce the sample load. For SEC, the injection volume should ideally be 2-5% of the total column volume.[1] | |
| Co-elution of PEGylated Protein and Impurities | Inappropriate Column Choice: The selected column may not have the optimal selectivity for the separation. | * SEC: Ensure the column's pore size is suitable for the size difference between your PEGylated protein and the impurities.[1] * IEX: Try a different resin (anion vs. cation exchange) or a resin with a different ligand density.* HIC: Experiment with resins of varying hydrophobicity (e.g., butyl, phenyl).[7] |
| Suboptimal Elution Conditions: The gradient or mobile phase composition may not be optimized. | * IEX: Employ a shallower salt gradient to improve the resolution of species with similar charges.[1] * HIC: Optimize the starting salt concentration and the gradient slope. The type of salt (e.g., ammonium (B1175870) sulfate, sodium chloride) can also impact selectivity. | |
| Presence of Unreacted Protein in Final Product | Poor Separation Efficiency: The chosen method may not be able to resolve the PEGylated and un-PEGylated forms. | * IEX: This is often the best method for this separation. Optimize the pH to maximize the charge difference between the native and PEGylated protein.[1] * HIC: Can also be effective; screen different salt types and concentrations. |
Issue 2: Low Recovery of PEGylated Protein
| Observation | Potential Cause | Suggested Solution |
| Low Yield of PEGylated Protein | Non-specific Binding to the Column: The protein may be irreversibly binding to the chromatography matrix. | * Modify the elution buffer. For IEX, increase the salt concentration or change the pH. For HIC, decrease the salt concentration.[1] * Add modifiers to the mobile phase to reduce non-specific interactions (e.g., arginine in SEC).[1] |
| Protein Precipitation on the Column: The buffer conditions may be causing the PEGylated protein to become insoluble. | * Decrease the sample concentration.[1] * Modify the buffer to improve solubility (e.g., adjust pH, ionic strength, or add stabilizing excipients).[1] * For HIC, high salt concentrations can sometimes lead to precipitation. Screen different salts and their concentrations.[1] | |
| Proteolytic Degradation: The protein may be degrading during the purification process. | * Add protease inhibitors to your buffers.* Perform purification steps at a lower temperature (e.g., 4°C). |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Technique | Principle of Separation | Primary Applications | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | Removal of unreacted PEG and unreacted protein. | Robust and reliable for size-based separations.[] | Low resolution for species of similar size; cannot separate positional isomers.[6] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of species with different degrees of PEGylation; separation from unreacted protein.[4] | High resolving power for charge variants; can separate positional isomers in some cases.[][4] | The "charge shielding" effect of PEG can sometimes reduce separation efficiency.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Separation of PEGylated protein from native protein and other variants.[5] | Orthogonal separation mechanism to SEC and IEX; purification is performed under non-denaturing conditions.[8] | Can have lower capacity; high salt concentrations may cause protein precipitation.[] |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High-resolution analysis and purification of smaller PEGylated peptides; separation of positional isomers.[] | High resolving power.[9] | The use of organic solvents can lead to protein denaturation. |
Experimental Protocols
Protocol 1: General Workflow for PEGylated Protein Purification
This protocol outlines a common two-step chromatographic process for purifying a PEGylated protein.
Protocol 2: Size Exclusion Chromatography (SEC) for Bulk Impurity Removal
Objective: To separate the PEGylated protein from smaller impurities like unreacted PEG and larger aggregates.
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
HPLC or FPLC system.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
0.22 µm syringe filters.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at the manufacturer's recommended flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the crude PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The PEGylated protein will typically elute after any high molecular weight aggregates and before the unreacted protein and unreacted PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the PEGylated protein.
Protocol 3: Ion Exchange Chromatography (IEX) for Fine Purification
Objective: To separate the desired mono-PEGylated protein from unreacted protein and multi-PEGylated species. This protocol assumes cation exchange chromatography; for anion exchange, the buffer pH and resin choice would be reversed.
Materials:
-
Cation exchange column (e.g., SP Sepharose).
-
HPLC or FPLC system.
-
Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM sodium phosphate, pH 6.0.
-
Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0.
-
0.22 µm syringe filters.
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with Buffer A until the conductivity and pH of the eluent match the buffer.
-
Sample Preparation: If necessary, perform a buffer exchange on the SEC-purified fractions into Buffer A using dialysis or a desalting column. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with several CVs of Buffer A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 CVs).
-
Fraction Collection: Collect fractions throughout the gradient elution. The unreacted protein will typically elute first, followed by the mono-PEGylated, and then di-PEGylated species, due to the charge shielding effect of the PEG chains.
-
Analysis: Analyze the fractions using SDS-PAGE, IEF, or mass spectrometry to identify the fractions containing the pure mono-PEGylated protein.
Mandatory Visualizations
Troubleshooting Logic for Low Protein Recovery
References
- 1. benchchem.com [benchchem.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 9. blob.phenomenex.com [blob.phenomenex.com]
Avoiding cleavage of acid-labile groups during phosphonate deprotection.
Welcome to the Technical Support Center for phosphonate (B1237965) deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selectively cleaving phosphonate esters while preserving acid-labile functional groups.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of phosphonate esters in the presence of acid-sensitive moieties.
| Problem | Potential Cause | Suggested Solution |
| Cleavage of Acid-Labile Group (e.g., t-butyl ester, Boc group) | The hydrolysis/solvolysis step of the McKenna reaction can generate phosphonic acids, leading to the cleavage of acid-sensitive groups.[1][2] | Perform the solvolysis step in a buffered solution to neutralize the generated acid.[1][2] Alternatively, use milder reagents such as trimethylsilyl (B98337) chloride (TMSCl) in a sealed vessel, which can be effective at elevated temperatures while being less reactive than bromotrimethylsilane (B50905) (TMSBr).[3] |
| Incomplete Deprotection | Insufficient reagent, low reaction temperature, or short reaction time. The reactivity of phosphonate esters varies (dimethyl > diethyl > diisopropyl).[3] | Increase the equivalents of the silyl (B83357) halide reagent (e.g., TMSBr or TMSCl). For less reactive esters like diisopropyl phosphonates, a larger excess of the reagent may be necessary.[3][4] Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by ³¹P NMR is recommended.[1][2] |
| Formation of Side Products | Alkyl bromides generated during the McKenna reaction can act as alkylating agents, leading to side reactions, especially with prolonged reaction times.[2] The use of tertiary amines as additives to prevent side reactions can sometimes promote other unwanted reactions. | To minimize N-alkylation, consider using more sterically hindered diisopropyl phosphonate esters instead of diethyl analogs.[3] If using a tertiary amine like triethylamine (B128534) (TEA) as an additive, its use should be carefully evaluated as it can sometimes promote side reactions.[3] |
| Low Yield of Phosphonic Acid | Hydrolysis of the intermediate bis(trimethylsilyl) ester is incomplete. The silyl esters can be sensitive to moisture and may hydrolyze prematurely. | Ensure the reaction is performed under anhydrous conditions until the silylation step is complete. For the hydrolysis step, ensure sufficient water or alcohol is added to completely convert the silyl ester to the phosphonic acid.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for deprotecting a phosphonate ester in a molecule containing an acid-labile group?
A1: The McKenna reaction is a widely used and mild method for deprotecting phosphonate esters while preserving many acid-labile functional groups.[5] This reaction typically involves the use of bromotrimethylsilane (TMSBr) or a combination of chlorotrimethylsilane (B32843) (TMSCl) and an iodide salt (e.g., NaI) to convert the phosphonate ester to a bis(trimethylsilyl) phosphonate intermediate.[4] This intermediate is then readily hydrolyzed to the phosphonic acid using water or an alcohol.[4]
Q2: How do TMSBr and TMSCl/NaI methods compare?
A2: TMSBr is generally more reactive than TMSCl.[4] However, TMSCl in combination with an iodide salt can be a milder and more cost-effective alternative.[4] The dealkylation with TMSCl can also be achieved without an iodide salt by using a sealed reaction vessel at elevated temperatures.[3] The choice between these reagents often depends on the reactivity of the phosphonate ester and the presence of other functional groups.
Q3: Can the McKenna reaction cleave t-butyl esters?
A3: While the silylation step of the McKenna reaction is generally chemoselective for phosphonate esters over carboxylate esters, the subsequent hydrolysis step can generate phosphonic acid, which may be strong enough to cleave highly acid-labile groups like t-butyl esters.[1][2] To mitigate this, the hydrolysis can be performed in a buffered solution.[1][2]
Q4: What is the order of reactivity for different phosphonate esters?
A4: The ease of deprotection generally follows the order: dimethyl > diethyl > diisopropyl phosphonates.[3] Diisopropyl esters are more sterically hindered and may require more forcing conditions (e.g., higher temperature, longer reaction time, or a larger excess of the dealkylating agent) for complete removal.[3]
Q5: What solvents are suitable for the McKenna reaction?
A5: Common solvents for the McKenna reaction include acetonitrile, dichloromethane (B109758) (DCM), and chloroform.[1][2][6] Acetonitrile is often used for its good solubilizing properties.[1][2] The reaction can also be performed neat with TMSBr.[2]
Q6: Is the Staudinger reaction suitable for phosphonate deprotection?
A6: No, the Staudinger reaction is not a method for phosphonate deprotection. It is a chemical reaction that reduces an organic azide (B81097) to a primary amine using a phosphine, such as triphenylphosphine.[7][8][9]
Q7: Can tertiary amines be used for catalytic dealkylation of phosphonates?
A7: While tertiary amines like triethylamine (TEA) are sometimes used as additives in deprotection reactions to scavenge acids and prevent side reactions, they are not typically used as catalysts for the dealkylation of phosphonate esters.[3] In some cases, their use can even promote unwanted side reactions.[3]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for phosphonate deprotection using silyl halide-based methods.
Table 1: Deprotection of Diethyl Phosphonates using TMSCl in a Sealed Vessel [3]
| Substrate | Equivalents of TMSCl | Temperature (°C) | Time (h) | Conversion to Phosphonic Acid (%) |
| Diethyl ethylphosphonate | 4 | 140 | 12 | 98 |
| Diethyl benzylphosphonate | 4 | 140 | 10 | 99 |
| Diethyl allylphosphonate | 4 | 140 | 10 | 98 |
| Diethyl (methoxyethoxy)methylphosphonate | 4 | 140 | 8 | >99 |
Table 2: Comparison of TMSCl and TMSBr for Deprotection [4]
| Reagent | Reaction Time | General Observation |
| TMSCl | Longer reaction times | Less reactive, may require harsher conditions or additives. |
| TMSBr | 1-3 hours | More reactive, generally preferred for efficient dealkylation. |
| TMSCl / NaI | 15-60 minutes at room temp | Reactivity is significantly enhanced, providing a milder alternative to TMSBr. |
Experimental Protocols
Protocol 1: General Procedure for Phosphonate Deprotection via the McKenna Reaction (using TMSBr) [10]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester in a suitable anhydrous solvent (e.g., CH₂Cl₂, CHCl₃, or acetonitrile) in a flame-dried flask.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add bromotrimethylsilane (TMSBr) dropwise to the stirred solution. The number of equivalents will depend on the substrate, typically ranging from 2 to 10 equivalents per phosphonate group.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (can range from a few hours to overnight). Monitor the reaction progress by an appropriate technique (e.g., ³¹P NMR or TLC).
-
Work-up (Silylation): Once the silylation is complete, remove the volatile components (excess TMSBr and solvent) under reduced pressure.
-
Hydrolysis: To the crude bis(trimethylsilyl) phosphonate intermediate, add methanol (B129727) or water and stir at room temperature for 1-2 hours to effect hydrolysis.
-
Isolation: Remove the solvent under reduced pressure to yield the crude phosphonic acid, which can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Phosphonate Deprotection using TMSCl and Sodium Iodide [4]
-
Preparation: To a solution of the phosphonate ester in anhydrous acetonitrile, add sodium iodide.
-
Reagent Addition: Add chlorotrimethylsilane (TMSCl) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 15-60 minutes.
-
Hydrolysis & Isolation: Follow steps 4-6 from Protocol 1 for the work-up and isolation of the phosphonic acid.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PEG5-bis-(ethyl phosphonate) and NHS-ester PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of polyethylene (B3416737) glycol (PEG) linkers: PEG5-bis-(ethyl phosphonate) and N-hydroxysuccinimide (NHS)-ester PEG linkers. The selection of an appropriate linker is a critical step in the development of bioconjugates, influencing not only the efficacy and stability of the final product but also its pharmacokinetic and pharmacodynamic properties. This document aims to provide an objective comparison based on their chemical properties, reaction mechanisms, and potential performance, supported by established chemical principles. While extensive data exists for NHS-ester PEG linkers, direct comparative quantitative data for PEG5-bis-(ethyl phosphonate) is limited in the public domain.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are widely utilized in the fields of biotechnology and pharmaceuticals to covalently attach polymers to molecules such as proteins, peptides, and small drugs.[1] This process, known as PEGylation, offers several advantages, including enhanced solubility, increased stability, prolonged circulation half-life, and reduced immunogenicity of the conjugated molecule.[2] The choice of the reactive terminal groups on the PEG linker dictates the conjugation strategy and the stability of the resulting bioconjugate.[3][] This guide focuses on a comparison between the well-established NHS-ester functionalized PEGs and the less characterized PEG5-bis-(ethyl phosphonate).
Chemical Properties and Reaction Mechanisms
NHS-ester PEG Linkers
NHS-ester functionalized PEG linkers are one of the most common types of amine-reactive crosslinkers used in bioconjugation.[5]
-
Reactive Group: N-hydroxysuccinimide (NHS) ester.
-
Target Functional Group: Primarily targets primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[5][6]
-
Reaction Chemistry: The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[5][7]
-
Reaction Conditions: The reaction is typically carried out in aqueous buffers at a slightly alkaline pH of 7.2 to 8.5.[7] Under these conditions, the primary amines are deprotonated and thus more nucleophilic. However, hydrolysis of the NHS ester is a competing reaction that increases with higher pH.[7]
References
- 1. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
Characterizing PEG5-bis-(ethyl phosphonate) Conjugates: A Comparative Guide to Mass Spectrometry, NMR, and FTIR Techniques
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated bioconjugates is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three powerful analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of molecules conjugated with PEG5-bis-(ethyl phosphonate), a homobifunctional PEG linker.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEG5-bis-(ethyl phosphonate) is a specific type of PEG linker that allows for the conjugation of two molecules through its terminal ethyl phosphonate (B1237965) groups. Accurate and comprehensive characterization of the resulting conjugates is critical to confirm successful conjugation, determine the degree of PEGylation, and assess the purity of the final product. This guide presents a comparative overview of the utility of Mass Spectrometry, NMR, and FTIR for these purposes, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
Each analytical technique offers unique advantages and provides complementary information for the characterization of PEG5-bis-(ethyl phosphonate) conjugates. The choice of technique, or combination thereof, will depend on the specific information required.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation of the conjugate, determination of the degree of PEGylation, identification of impurities and byproducts. | High sensitivity, provides exact mass information, suitable for complex mixtures when coupled with liquid chromatography (LC-MS). | Polydispersity of PEG can complicate spectra, multiple charging in ESI-MS can make data interpretation challenging, potential for in-source fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of the conjugate, verification of the covalent linkage between the PEG linker and the conjugated molecule, determination of the degree of PEGylation, assessment of sample purity. | Provides unambiguous structural information, non-destructive, quantitative. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules or mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of successful PEGylation, estimation of the degree of PEGylation. | Fast, simple sample preparation, non-destructive, cost-effective. | Provides information on functional groups rather than the entire molecular structure, less sensitive and less specific than MS and NMR, quantification can be less precise. |
Mass Spectrometry in Detail
Mass spectrometry is a cornerstone technique for the analysis of PEGylated conjugates due to its high sensitivity and ability to provide precise molecular weight information. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF, Orbitrap) are commonly employed.
Key Applications of MS:
-
Molecular Weight Determination: Confirms the successful conjugation of the target molecule(s) to the PEG5-bis-(ethyl phosphonate) linker by identifying the mass of the final conjugate.
-
Degree of PEGylation: In cases where multiple PEG linkers can attach to a molecule, MS can distinguish between mono-, di-, and poly-PEGylated species.
-
Impurity Profiling: Detects the presence of unreacted starting materials or side products from the conjugation reaction.
Challenges and Solutions in MS Analysis:
The inherent polydispersity of PEG linkers can lead to a distribution of masses in the spectrum, complicating data interpretation. Furthermore, ESI-MS can produce multiply charged ions, adding another layer of complexity.
Strategies to overcome these challenges include:
-
For MALDI-TOF MS: The choice of matrix is crucial. Matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are often used. The addition of cationizing agents (e.g., sodium or potassium salts) can help in the formation of single adducts, simplifying the spectrum.
-
For ESI-MS: The use of charge-reducing agents, such as post-column addition of a weak base like triethylamine (B128534), can simplify complex spectra by collapsing multiple charge states into a few, more easily interpretable peaks. High-resolution mass spectrometers are advantageous for resolving isotopic patterns and accurately determining molecular weights.
Experimental Protocols
Mass Spectrometry Protocol (General)
Objective: To determine the molecular weight of a PEG5-bis-(ethyl phosphonate) conjugate.
Instrumentation: MALDI-TOF or LC-ESI-MS system.
Sample Preparation for MALDI-TOF:
-
Prepare a 1 mg/mL solution of the PEG conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Prepare a saturated solution of the matrix (e.g., CHCA) in the same solvent.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
LC-ESI-MS Protocol:
-
Dissolve the sample in the mobile phase starting condition at a concentration of approximately 1 mg/mL.
-
Perform chromatographic separation using a reverse-phase column (e.g., C4 or C18) with a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
Introduce the eluent into the ESI source. For charge reduction, a solution of 0.1% triethylamine in isopropanol (B130326) can be introduced post-column via a T-junction at a low flow rate (e.g., 10-20 µL/min).
-
Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of PEG5-bis-(ethyl phosphonate) conjugates. Both ¹H and ³¹P NMR are particularly informative.
Key Applications of NMR:
-
¹H NMR: Provides information on the proton environment. The characteristic signals of the PEG backbone (around 3.6 ppm) and signals from the conjugated molecule can be integrated to determine the degree of PEGylation. Changes in the chemical shifts of protons near the conjugation site can confirm the covalent linkage.
-
³¹P NMR: Directly probes the phosphorus atoms in the ethyl phosphonate groups. A change in the chemical shift of the phosphorus nucleus upon conjugation provides direct evidence of the reaction at the phosphonate termini. The presence of a single peak in the ³¹P NMR spectrum is indicative of a symmetrical bis-conjugate.
Experimental Protocol for NMR
Objective: To confirm the structure and determine the degree of PEGylation of a PEG5-bis-(ethyl phosphonate) conjugate.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the ethylene (B1197577) glycol protons of the PEG chain (~3.6 ppm) and characteristic signals of the conjugated molecule.
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift of the phosphonate group will be indicative of its chemical environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique that can be used to confirm the presence of the PEG moiety in the conjugate and to estimate the degree of PEGylation.
Key Applications of FTIR:
-
Confirmation of PEGylation: The presence of a strong, characteristic C-O-C ether stretching band around 1100 cm⁻¹ is a clear indicator of the PEG backbone.
-
Estimation of Degree of PEGylation: The ratio of the intensity of the PEG-specific peak to a peak characteristic of the conjugated molecule can be used to estimate the degree of PEGylation, often in comparison to standards with known degrees of PEGylation.
Experimental Protocol for FTIR
Objective: To confirm the presence of the PEG linker in the conjugate.
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, cast a thin film of the sample onto the ATR crystal from a solution.
Data Acquisition:
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Identify the characteristic C-O-C stretching vibration of the PEG chain.
Workflow and Pathway Diagrams
To visualize the analytical workflow for characterizing PEG5-bis-(ethyl phosphonate) conjugates, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of PEG5-bis-(ethyl phosphonate) conjugates.
Caption: Logical relationship between analytical techniques and their application in drug development.
By employing a multi-faceted analytical approach that leverages the strengths of mass spectrometry, NMR, and FTIR, researchers can achieve a comprehensive and robust characterization of PEG5-bis-(ethyl phosphonate) conjugates, ensuring the quality and consistency required for downstream applications in research and drug development.
A Researcher's Guide to Quantifying PEGylation Efficiency: A Comparative Analysis of HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of PEGylation efficiency is a critical aspect of characterizing therapeutic proteins. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a biopharmaceutical can significantly enhance its pharmacokinetic and pharmacodynamic properties, including increased serum half-life, improved stability, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction necessitates robust analytical methods to accurately determine the extent of modification and ensure product consistency. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this endeavor, offering several modalities for the separation and quantification of PEGylated species.[1][2] This guide provides an objective comparison of various HPLC methods and other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods for PEGylation Quantification
The choice of analytical technique for quantifying PEGylation efficiency depends on several factors, including the specific characteristics of the protein and PEG, the desired level of detail, and the available instrumentation. The following tables provide a comparative overview of the most common methods.
| Method | Principle of Separation/Detection | Information Obtained | Key Advantages | Key Disadvantages | Typical Analysis Time | Sensitivity (Typical LOQ) | Precision (Typical %RSD) |
| SEC-HPLC | Size and hydrodynamic volume | Separation of PEGylated protein from unreacted protein and free PEG; detection of aggregates.[3][4] | Simple, robust, good for initial assessment of reaction completion and aggregate formation.[3] | Limited resolution for different degrees of PEGylation and positional isomers, especially for smaller PEGs.[5] | 10 - 30 min | 12.5 µg/mL[3] | < 2.5%[6] |
| RP-HPLC | Hydrophobicity | Separation of PEGylated protein from unreacted protein; can resolve different degrees of PEGylation and some positional isomers.[5][7] | High resolution, compatible with mass spectrometry (MS) for detailed characterization.[1][] | Can lead to protein denaturation, requires optimization of mobile phase and temperature for good recovery.[5] | 20 - 60 min | Low ng on-column[9] | < 2%[9] |
| IEX-HPLC | Surface charge | Separation of positional isomers of PEGylated proteins.[10] | High resolution for charge variants, non-denaturing conditions. | PEGylation can shield charges, potentially reducing resolution; separation is highly dependent on buffer pH.[11] | 30 - 60 min | Analyte-dependent | Variable |
| SEC-MALS | Size exclusion chromatography followed by multi-angle light scattering detection | Absolute molar mass determination of PEGylated conjugates, degree of PEGylation, and aggregation state without the need for column calibration.[12][13] | Provides absolute measurements, highly accurate for heterogeneous samples.[12] | Requires specialized MALS detector and software, more complex data analysis.[13] | 20 - 40 min | µg range | High |
| SDS-PAGE | Molecular weight (apparent) | Qualitative assessment of PEGylation, visualization of different PEGylated species. | Simple, widely available, can run multiple samples in parallel. | Bands can be smeared or broadened due to interactions between PEG and SDS, provides only apparent molecular weight. | 2 - 4 hours | ng range | Semi-quantitative |
| ELISA | Immunoassay using anti-PEG antibodies | Quantification of total PEGylated protein in biological matrices.[14] | High sensitivity and specificity, high-throughput format.[15] | Can be susceptible to matrix effects, may not distinguish between different PEGylated forms.[15] | 2 - 4 hours | 1 ng/mL | Variable |
Experimental Workflows and Logical Relationships
The process of protein PEGylation and subsequent analysis involves a series of interconnected steps. The following diagrams, generated using Graphviz, illustrate these workflows.
Caption: A generalized workflow for protein PEGylation, from reaction to analysis.
Caption: A decision tree for selecting an appropriate analytical method.
Detailed Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for PEGylation Analysis
This protocol is a general guideline for the analysis of a PEGylated protein using RP-HPLC. Optimization of the gradient, temperature, and mobile phase additives is crucial for achieving good resolution and recovery.
Materials:
-
PEGylated protein sample
-
Unmodified protein standard
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C4 or C18 column (e.g., Jupiter 300 C18)[7]
-
UV detector (220 nm and 280 nm)
Procedure:
-
Sample Preparation: Dilute the PEGylated protein sample and unmodified protein standard to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min for at least 15-20 minutes or until a stable baseline is achieved. Set the column temperature to 45°C.[7]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[7]
-
Column Wash and Re-equilibration: After the elution of the PEGylated protein, wash the column with a high concentration of Mobile Phase B (e.g., 90%) for 5 minutes, followed by re-equilibration at the initial conditions for 10-15 minutes before the next injection.[7]
-
Data Analysis: Monitor the elution profile at 220 nm and 280 nm. Calculate the PEGylation efficiency by determining the relative peak areas of the PEGylated protein and the unmodified protein.
Size-Exclusion HPLC (SEC-HPLC) for PEGylation Analysis
This protocol provides a general method for separating PEGylated proteins based on their size.
Materials:
-
PEGylated protein sample
-
Unmodified protein standard
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
SEC-HPLC system with a column appropriate for the molecular weight range of the protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC)[3]
-
UV detector (280 nm)
Procedure:
-
System Preparation: Degas the mobile phase and equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is obtained.
-
Sample Preparation: Prepare the PEGylated protein sample and unmodified protein standard in the mobile phase at a known concentration (e.g., 1-5 mg/mL). Filter the samples through a 0.22 µm filter if necessary.
-
Injection: Inject a defined volume (e.g., 20-100 µL) of the sample onto the column.
-
Isocratic Elution: Elute the sample isocratically with the mobile phase.
-
Data Analysis: Monitor the chromatogram at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. Calculate the percentage of PEGylated protein by integrating the respective peak areas.
Enzyme-Linked Immunosorbent Assay (ELISA) for PEG Quantification
This protocol outlines a competitive ELISA for the quantification of PEGylated proteins.
Materials:
-
Anti-PEG antibody-coated 96-well plate
-
PEGylated protein standard of known concentration
-
PEGylated protein samples
-
Biotinylated PEG conjugate
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve of the PEGylated protein in assay buffer. Dilute the unknown samples in assay buffer to fall within the range of the standard curve.
-
Competitive Binding: Add 50 µL of standards and samples to the wells of the anti-PEG antibody-coated plate. Add 50 µL of biotinylated PEG conjugate to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate 3-4 times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of PEGylated protein in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PEGylated protein standards. Determine the concentration of the unknown samples from the standard curve.
Conclusion
The quantification of PEGylation efficiency is a multifaceted analytical challenge that requires careful consideration of the available methodologies. HPLC, in its various forms, provides a powerful and versatile platform for the separation and quantification of PEGylated proteins. SEC-HPLC is an excellent first-line technique for assessing reaction completion and the presence of aggregates. RP-HPLC offers higher resolution for separating different degrees of PEGylation and is amenable to MS coupling for in-depth characterization. IEX-HPLC is particularly useful for resolving positional isomers. For absolute molar mass determination without the need for column calibration, SEC-MALS is the gold standard. Alternative methods such as SDS-PAGE and ELISA offer complementary information, with SDS-PAGE providing a simple qualitative overview and ELISA offering high sensitivity for quantification in biological matrices. By understanding the principles, advantages, and limitations of each technique, and by following detailed experimental protocols, researchers can confidently select and implement the most appropriate method to ensure the quality and efficacy of their PEGylated biotherapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. wyatt.com [wyatt.com]
- 14. lifediagnostics.com [lifediagnostics.com]
- 15. Sensitive quantification of PEGylated compounds by second-generation anti-poly(ethylene glycol) monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: Phosphonate vs. Maleimide-Based PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of the efficacy and safety of bioconjugates. This guide provides an objective comparison of the stability of two commonly employed PEG linker technologies: phosphonate-based and maleimide-based linkers. By examining their chemical properties, degradation pathways, and supporting experimental data, this document aims to inform the selection of the most appropriate linker strategy for therapeutic and diagnostic applications.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biologics, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The linker connecting the PEG to the biomolecule plays a pivotal role in the overall performance of the conjugate. An ideal linker should form a stable bond under physiological conditions to prevent premature cleavage of the PEG chain, which can lead to reduced efficacy and potential off-target effects. This comparison focuses on two prominent classes of linkers: those based on phosphonate (B1237965) chemistry and the widely used maleimide-based linkers for thiol-specific conjugation.
Executive Summary
Maleimide-based PEG linkers are extensively used for their high reactivity and specificity towards thiol groups found in cysteine residues. However, the resulting thioether bond is susceptible to degradation in vivo through retro-Michael addition and thiol exchange reactions, leading to potential instability and premature drug release. In contrast, phosphonate-based linkers, while less documented in direct comparative studies, are gaining attention. Data from phosphonate prodrug research suggests that phosphonate esters can be engineered to exhibit significant stability in human plasma, with the potential for tunable degradation rates. This guide presents the available data to help researchers weigh the well-understood, yet potentially labile, nature of maleimide (B117702) linkers against the promising stability profile of phosphonate-based alternatives.
Data Presentation: Quantitative Stability Comparison
The following tables summarize the available quantitative data on the stability of phosphonate and maleimide-based linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature. The data for phosphonates are largely derived from studies on phosphonate prodrugs, which can provide valuable insights into the stability of the phosphonate ester bond in a biological milieu.
Table 1: Stability of Phosphonate-Based Linkers in Human Plasma
| Phosphonate Prodrug Structure | Half-life (t½) in Human Plasma | Reference |
| Aryl Acyloxyalkyl Phosphonate | > 20 hours | [1] |
| Aryl Phosphonamidate | > 24 hours | [2] |
| Bis-acyloxyalkyl Phosphonate | ~5-8.4 minutes | [2][3] |
| Bis-amidate Phosphonate | High stability (>95% remaining after 24h) | [4] |
| bis(tert-butyl-SATE)-PMEA | >50-fold increase compared to bis(POM) | [5] |
Table 2: Stability of Maleimide-Based Linkers
| Maleimide Type | Condition | Deconjugation/Instability | Reference |
| N-alkyl Maleimide | Thiol-containing buffer (37°C, 7 days) | 35-67% | [6][7] |
| N-alkyl Maleimide | Mouse serum (37°C, 7 days) | 35-67% | [6][7] |
| N-aryl Maleimide | Thiol-containing buffer (37°C, 7 days) | < 20% | [6][7] |
| N-aryl Maleimide | Mouse serum (37°C, 7 days) | < 20% | [6][7] |
| N-alkyl Maleimide | Mouse serum | Loss of potency over time | [7][8] |
Experimental Protocols
A standardized and robust experimental protocol is crucial for accurately assessing and comparing the stability of different linker technologies. The following is a generalized protocol for evaluating the in vitro plasma stability of bioconjugates, which can be adapted for both phosphonate and maleimide-based PEG-linked molecules.
Objective: To determine the stability of a PEG-linked bioconjugate in plasma by monitoring the integrity of the conjugate over time.
Materials:
-
PEG-linked bioconjugate (e.g., antibody-drug conjugate)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade water, acetonitrile, and formic acid
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads) for antibody-based conjugates
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Dilute the bioconjugate to a final concentration of 100 µM in 50% human plasma in PBS (pH 7.4).[2]
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately quench the reaction by freezing the samples at -80°C.
-
-
Sample Preparation for LC-MS Analysis (for Antibody Conjugates):
-
Thaw the plasma samples on ice.
-
Immunoaffinity Capture: Add an appropriate amount of Protein A/G magnetic beads to capture the antibody-conjugate. Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Wash the beads several times with cold PBS to remove plasma proteins.
-
Elution: Elute the captured conjugate from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer). Neutralize the eluate immediately.
-
Reduction (for DAR analysis of maleimide-cysteine conjugates): The sample can be treated with a reducing agent like DTT or TCEP to separate the light and heavy chains for more precise mass analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS.
-
For intact or partially degraded conjugate analysis, use a suitable reversed-phase column with a gradient of water/acetonitrile containing 0.1% formic acid.
-
Acquire mass spectra in a range that covers the expected masses of the intact conjugate, deconjugated antibody, and any other major degradation products.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of the different species at each time point.
-
For maleimide-based conjugates, calculate the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates deconjugation.
-
For phosphonate-based conjugates, monitor the percentage of the intact conjugate remaining over time.
-
Plot the percentage of intact conjugate or the average DAR as a function of time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.
-
Mandatory Visualization
Chemical Structures and Conjugation Reactions
Degradation Pathways
Experimental Workflow for Stability Assessment
Discussion and Conclusion
The choice between phosphonate and maleimide-based PEG linkers depends on the specific requirements of the bioconjugate and its intended application.
Maleimide-based linkers offer the advantage of a well-established, highly efficient, and specific conjugation chemistry for thiol-containing biomolecules. However, the inherent instability of the resulting thioether bond is a significant drawback. The susceptibility to retro-Michael addition and thiol exchange with endogenous thiols like albumin and glutathione (B108866) can lead to premature cleavage of the PEG-drug conjugate in vivo. This can compromise therapeutic efficacy and potentially lead to off-target toxicities.[6][7][9][10] The development of next-generation maleimides, such as N-aryl maleimides, has shown promise in increasing the stability of the conjugate by accelerating the hydrolysis of the succinimide (B58015) ring, which locks the thioether bond and prevents the retro-Michael reaction.[6][7][8]
Phosphonate-based linkers present a potentially more stable alternative. While direct comparative data with maleimide linkers in bioconjugation is still emerging, the extensive research on phosphonate prodrugs provides strong evidence for the potential to create highly stable phosphonate ester linkages in plasma. The stability of phosphonate esters can be modulated through chemical modifications, allowing for the design of linkers with tailored degradation profiles.[1][2][4][11] The phosphonate moiety itself is metabolically stable due to the carbon-phosphorus bond, which is resistant to enzymatic cleavage by phosphatases.[5] However, the conjugation chemistry for forming phosphonate esters may require different conditions compared to the straightforward Michael addition of maleimides.
References
- 1. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. kinampark.com [kinampark.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Biocompatibility: A Comparative Guide to PEG5-bis-(ethyl phosphonate) Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for biocompatible materials is a cornerstone of modern medicine and drug delivery. Surface functionalization with polyethylene (B3416737) glycol (PEG) has long been a gold standard for minimizing the foreign body response and improving the in vivo performance of biomaterials. This guide provides a comprehensive comparison of the expected biocompatibility of materials functionalized with PEG5-bis-(ethyl phosphonate) against other alternative surface modifications, supported by experimental data from related PEGylated systems.
Performance Comparison: PEGylation vs. Alternatives
Here, we compare the performance of PEGylated surfaces with bare materials and other common antifouling coatings like zwitterionic polymers and poly(2-oxazoline)s.
Table 1: In Vitro Cytotoxicity Comparison
Cytotoxicity assays are crucial for determining if a material elicits a toxic response in cells. The data below, compiled from various studies on PEG derivatives, illustrates the generally low cytotoxicity of PEGylated materials.
| Surface/Material | Cell Line | Concentration/Condition | Cell Viability (%) | Citation |
| Control (Untreated) | Caco-2 | - | 100 | [1] |
| PEG 400 | Caco-2 | 4% w/v | 45 | [1] |
| PEG 4000 | Caco-2 | 4% w/v | 100 | [1] |
| PEG 10000 | Caco-2 | 4% w/v | 92 | [1] |
| PEGylated Gold Nanoparticles | MG-63 | 100 µg/mL | ~91 | |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | L929 | High Concentration | Well-tolerated | [2][3] |
Note: The cytotoxicity of PEG can be dependent on its molecular weight and the specific cell line used.[1][4][5]
Table 2: Hemolysis Assay Comparison
Hemolysis assays assess the compatibility of a material with blood by measuring the lysis of red blood cells. PEGylation is known to significantly reduce hemolytic activity.
| Material/Coating | Condition | Hemolysis Rate (%) | Citation |
| Control (PBS) | - | < 2 (Baseline) | [6] |
| Pristine Graphene Oxide (nGO) | 200 µg/mL | 10.7 | [6] |
| PEGylated Graphene Oxide (nGO-PEG) | 200 µg/mL | 8 | [6] |
| PEG Hydrogel | Extract | < 1 | |
| PEG (20,000 MW) Solution | Mechanical Stress | Significantly lower than PBS | [7][8] |
Note: Materials with a hemolysis rate below 5% are generally considered non-hemolytic.
Table 3: Protein Adsorption Comparison
The primary mechanism by which PEGylation enhances biocompatibility is by preventing the non-specific adsorption of proteins, which can trigger an immune response.
| Surface | Protein | Adsorbed Amount (ng/cm²) | Reduction vs. Bare Surface (%) | Citation |
| Bare Niobium Oxide | Fibrinogen | ~250 | 0 | [9] |
| PLL-g-PEG (High Density) | Fibrinogen | < 20 | > 90 | [9] |
| Bare Gold | Bovine Serum Albumin (BSA) | 177 ± 20 molecules/NP | 0 | [10] |
| PEGylated Gold Nanoparticles (5K PEG) | Bovine Serum Albumin (BSA) | ~30 ± 10 molecules/NP | ~83 | [10] |
| Zwitterionic Coating (PMEN) | Bovine Serum Albumin (BSA) | Ultralow fouling | Comparable to thick PEG | [11] |
| Poly(2-methyl-2-oxazoline) Brush | Serum Proteins | Below detection limit | > 99 | [12] |
Note: Protein adsorption is influenced by PEG chain length, density, and the type of protein.[9][13][14]
The Mechanism of PEGylation-Induced Biocompatibility
The effectiveness of PEG in preventing biofouling stems from its unique physicochemical properties. The diagram below illustrates the proposed mechanism by which a dense layer of PEG chains repels proteins.
Caption: Mechanism of protein repulsion by a PEGylated surface.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the valid comparison of biocompatibility data. Below are methodologies for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Culture the desired cell line (e.g., L929 mouse fibroblasts, HeLa) in appropriate media and conditions until a confluent monolayer is formed in 96-well plates.
-
Material Exposure :
-
Direct Contact : Place a sample of the test material directly onto the cell monolayer.
-
Extract Method : Incubate the test material in culture medium for a defined period (e.g., 24 hours at 37°C) to create an extract. Remove the material and apply the extract to the cells.
-
-
Incubation : Incubate the cells with the test material or extract for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Quantification : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Express cell viability as a percentage relative to the untreated control cells.
Hemolysis Assay (Direct Contact Method)
-
Blood Collection : Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Preparation : Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs with phosphate-buffered saline (PBS) multiple times. Resuspend the RBCs in PBS to a desired concentration.
-
Material Incubation : Place a defined size of the test material in a tube with the RBC suspension.
-
Controls :
-
Negative Control : RBC suspension with PBS only.
-
Positive Control : RBC suspension with a known hemolytic agent (e.g., Triton X-100).
-
-
Incubation : Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation : Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement : Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation : Calculate the percentage of hemolysis relative to the positive control.
Protein Adsorption Assay (Quantification by XPS)
-
Surface Preparation : Prepare the test surfaces (e.g., bare and PEGylated substrates).
-
Protein Incubation : Immerse the surfaces in a protein solution of known concentration (e.g., bovine serum albumin or fibrinogen) for a defined period to allow for adsorption to reach equilibrium.
-
Rinsing : Gently rinse the surfaces with a buffer solution (e.g., PBS) to remove non-adsorbed protein.
-
Drying : Dry the surfaces, for example, with a stream of nitrogen gas.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis : Analyze the elemental composition of the surface. The amount of adsorbed protein can be quantified by the intensity of the nitrogen (N 1s) signal, which is unique to proteins in this context.[9]
-
Calculation : Convert the atomic percentage of nitrogen to the mass of adsorbed protein per unit area using appropriate calibration standards.
Experimental Workflow for Biocompatibility Validation
The following diagram outlines a typical workflow for assessing the biocompatibility of a new surface functionalization.
Caption: A typical workflow for biocompatibility testing.
Conclusion
Materials functionalized with PEG5-bis-(ethyl phosphonate) are anticipated to exhibit excellent biocompatibility, characterized by low cytotoxicity, minimal hemolytic activity, and significantly reduced protein adsorption. This performance is comparable to other well-studied PEGylated systems. For applications demanding even greater long-term stability or different surface interactions, alternatives such as zwitterionic polymers and poly(2-oxazoline)s present promising avenues for exploration.[12][15] The choice of surface modification will ultimately depend on the specific application, the biological environment, and the desired material properties. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and developers in the selection and validation of biocompatible materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 5. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative stability studies of poly(2-methyl-2-oxazoline) and poly(ethylene glycol) brush coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Cytotoxicity assays for nanoparticles coated with PEG5-bis-(ethyl phosphonate).
For researchers, scientists, and drug development professionals, the journey of a nanoparticle from the lab bench to a clinical setting is paved with rigorous testing, a critical component of which is the assessment of its cytotoxicity. The surface coating of a nanoparticle is a key determinant of its interaction with biological systems, influencing its stability, cellular uptake, and ultimately, its safety profile. This guide provides a comparative overview of the cytotoxicity of nanoparticles coated with PEG5-bis-(ethyl phosphonate) and other common alternatives, supported by experimental data and detailed protocols.
While direct comparative cytotoxicity data for nanoparticles exclusively coated with PEG5-bis-(ethyl phosphonate) is limited in publicly available literature, we can draw valuable insights from studies on nanoparticles functionalized with similar phosphonate-PEG linkers and other widely-used coating materials. This guide synthesizes this information to provide a comparative framework for researchers.
Performance Comparison of Nanoparticle Coatings
The choice of surface coating can dramatically alter the cytotoxic profile of a nanoparticle. Generally, surface modification aims to passivate the nanoparticle core, reducing its inherent toxicity and preventing non-specific interactions. Polyethylene glycol (PEG) is a widely adopted "stealth" polymer that can reduce protein adsorption and recognition by the immune system. The method of anchoring PEG to the nanoparticle surface is crucial for its stability and long-term performance. Phosphonate groups are known to form strong, stable bonds with metal oxide surfaces, making phosphonate-PEG a robust choice for coating nanoparticles like iron oxides.
Here, we compare the cytotoxicity of nanoparticles with phosphonate-PEG linkers to those with other common coatings such as standard PEG, dextran, and poly(lactic-co-glycolic acid) (PLGA).
| Nanoparticle Core | Coating | Cell Line(s) | Key Cytotoxicity Findings | Reference |
| Iron Oxide | PLink-PEG5000 (Phosphonate-PEG) | Human Dermal Fibroblasts (HDF) | No significant toxicity observed during overnight incubation or after loading and unloading with cryoprotective agents. | [1] |
| Iron Oxide | Bare (Uncoated) | Porcine Aortic Endothelial Cells | Significant cell death (over six-fold increase in dead cells compared to control) at a concentration of 0.5 mg/mL. | [2] |
| Iron Oxide | Dextran | Porcine Aortic Endothelial Cells | Cell viability remained high, similar to control, at all tested concentrations up to 0.5 mg/mL, indicating reduced cytotoxicity compared to bare nanoparticles. | [2] |
| Iron Oxide | PEG | Porcine Aortic Endothelial Cells | Similar to dextran, PEG coating maintained high cell viability at all concentrations, demonstrating a significant reduction in cytotoxicity versus bare nanoparticles. | [2] |
| Gold-Iron Alloy | PEG | Fibroblasts, PC3, HEK | PEG-Au NPs were well-tolerated. PEG-Au-Fe NPs showed selective toxicity towards cancer cells (PC3) and highly proliferating cells (HEK) while being less toxic to fibroblasts. | [3] |
| Gold-Iron Alloy | PLGA encapsulation of PEG-NPs | Fibroblasts, PC3 | Encapsulation in PLGA increased the cytotoxicity of PEG-Au NPs in fibroblasts. | [3] |
| Zinc Oxide | Bare (Uncoated) | MCF-7 (Breast Cancer) | Exhibited higher cytotoxicity compared to its PEG-coated counterpart. | [4] |
| Zinc Oxide | PEG | MCF-7 (Breast Cancer) | PEG functionalization led to a reduction in cytotoxicity. | [4] |
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. Below are detailed methodologies for two of the most common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solutions but can be dissolved in an organic solvent. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Nanoparticle Exposure: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton™ X-100) as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the nanoparticle-containing medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ atmosphere, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product. The amount of formazan, measured colorimetrically, is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Nanoparticle Exposure: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a vehicle control, an untreated cell control (low control), and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental procedures can aid in understanding the mechanisms of nanoparticle cytotoxicity.
Caption: Nanoparticle-induced cytotoxicity signaling pathway.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Coating independent cytotoxicity of citrate- and PEG-coated silver nanoparticles on a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of PEG-Coated Gold and Gold–Iron Alloy Nanoparticles: ROS or Ferroptosis? | MDPI [mdpi.com]
- 4. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
Decoding PEGylation: A Comparative Guide to Site Confirmation Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, confirming the precise location of PEGylation on a therapeutic protein is a critical step in ensuring product consistency, efficacy, and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with the industry-standard Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive identification of PEGylation sites.
This document delves into the experimental protocols for each technique, presents a comparative analysis of their performance, and offers visual workflows to aid in methodological understanding.
At a Glance: NMR vs. LC-MS for PEGylation Site Confirmation
While both NMR and LC-MS are powerful analytical techniques, they offer distinct advantages and limitations for the specific task of identifying where a PEG (polyethylene glycol) molecule is attached to a protein. The choice of method often depends on the specific protein, the nature of the PEGylation, and the information required.
| Feature | NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Application | Characterization of higher-order structure, protein dynamics, and confirmation of modification in smaller proteins/peptides. | Gold standard for definitive identification of modification sites in proteins of all sizes. |
| Sample Requirement | Higher concentration (typically 0.1 - 0.5 mM), corresponding to 5-10 mg for a 20 kDa protein.[1] | Lower concentration and amount, often in the picomole to femtomole range. |
| Resolution | Atomic level, but can be complex for large proteins. | Can pinpoint the exact modified amino acid residue. |
| Data Analysis | Can be complex, often requiring specialized expertise in spectral interpretation. | Well-established workflows for peptide mapping data analysis. |
| Sensitivity | Generally lower than MS.[2] | High sensitivity, capable of detecting low-level modifications.[3] |
| Structural Information | Provides information on the 3D structure and conformational changes upon PEGylation.[4][5] | Primarily provides sequence and mass information. |
| Destructive | Non-destructive. | Destructive (protein is digested). |
The Underpinnings of the Techniques: How They Work
NMR Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing exquisitely detailed information about the chemical environment of atoms within a molecule. For PEGylation site confirmation, 2D NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable. These experiments generate a spectrum with peaks corresponding to each amide proton-nitrogen pair in the protein backbone. Chemical shift perturbations—changes in the position of these peaks upon PEGylation—can indicate the location of the modification. Covalent modification of an amino acid residue causes a unique change in the chemical shifts of the nuclei in and around the modification site.[6]
LC-MS/MS: The "Bottom-Up" Approach to Site Identification
Liquid chromatography-mass spectrometry, specifically through a peptide mapping strategy, is the workhorse of the biopharmaceutical industry for identifying post-translational modifications, including PEGylation.[7] This "bottom-up" proteomics approach involves several key steps:
-
Enzymatic Digestion: The PEGylated protein is cleaved into smaller peptides using a specific protease, most commonly trypsin. Trypsin digestion can be impeded at PEGylated lysine (B10760008) residues, resulting in missed cleavages that can aid in identification.[8]
-
Chromatographic Separation: The resulting mixture of peptides is separated using high-performance liquid chromatography (HPLC), typically reverse-phase HPLC.
-
Mass Spectrometric Analysis: The separated peptides are then introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of each peptide, allowing for the identification of peptides that have been modified with a PEG chain (as they will have a significantly higher mass).
-
Tandem Mass Spectrometry (MS/MS): To pinpoint the exact amino acid of modification, the PEGylated peptides are fragmented within the mass spectrometer, and the masses of the resulting fragment ions are measured. This fragmentation data provides sequence information that confirms the identity of the peptide and the location of the PEG attachment.[9]
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for confirming PEGylation sites using 2D NMR and LC-MS/MS.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of PEGylated Bisphosphonate Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic agents with bone-targeting moieties represents a promising strategy to enhance drug delivery to skeletal tissues, thereby improving efficacy and minimizing off-target effects. Among these targeting ligands, bisphosphonates (BPs) have garnered significant attention due to their high affinity for hydroxyapatite (B223615), the primary mineral component of bone. The addition of polyethylene (B3416737) glycol (PEG) linkers to these conjugates can further improve their pharmacokinetic properties, such as increasing circulation time and reducing immunogenicity. This guide provides a comparative overview of the in vivo efficacy of drugs conjugated with PEG-bisphosphonates, with a focus on experimental data and methodologies.
Performance Comparison of Bone-Targeting Drug Conjugates
The following tables summarize quantitative data from various in vivo studies, comparing the performance of PEG-bisphosphonate drug conjugates with alternative formulations.
Table 1: Biodistribution of Bone-Targeting Conjugates
| Conjugate/Drug | Animal Model | Time Point | % Injected Dose/g in Bone (Femur/Tibia) | % Injected Dose/g in Liver | % Injected Dose/g in Kidney | Citation(s) |
| PEG(5)-BP-USPIOs | Balb/C Mice | 3.3 h | Not specified, but high signal in vascular organs | Low RES uptake | Not specified | [1] |
| 3H-labeled EP4 Agonist-BP Conjugate | Rats | 6 h | ~10-20% | ~65-74% | Traces | [2] |
| 125I-labeled HPMA copolymer-D-Asp8 | BALB/c Mice | Not specified | Enhanced deposition with higher MW | Not specified | Not specified | [3] |
| 125I-labeled HPMA copolymer-alendronate | BALB/c Mice | Not specified | Strong binding capacity | Not specified | Not specified |
Table 2: In Vivo Efficacy in Osteoporosis Models
| Treatment | Animal Model | Key Efficacy Endpoint | Result | Citation(s) |
| Intrapulmonary PEG-alendronate | Ovariectomized Rats | Inhibition of decrease in growth plate width | Effective, similar to alendronate | [4] |
| Alendronate-CGS21680 conjugate (MRS7216) | Ovariectomized Mice | Reversal of bone loss | Significant new bone formation and reduced bone loss compared to vehicle or alendronate | [1] |
| EP4 Agonist-BP Conjugate (C3) | Ovariectomized Rats | Trabecular bone volume and vertebral BMD | Significant increase versus OVX controls | [5] |
Table 3: In Vivo Efficacy in Bone Cancer Models
| Treatment | Animal Model | Key Efficacy Endpoint | Result | Citation(s) |
| Alendronate-paclitaxel conjugate (self-assembling PEG micelles) | Murine models | Reduction in intratibial tumor growth | Improved safety and efficacy over free paclitaxel | [6] |
| Alendronate-functionalized liposomal doxorubicin | Mouse breast cancer bone metastasis model | Tumor accumulation and therapeutic effect | Higher binding affinity to hydroxyapatite and enhanced tumor accumulation compared to non-targeted liposomes | [7] |
| Liposomal Alendronate (PLA) | Murine Melanoma Model | Tumor growth inhibition | Significant inhibition of established tumor growth | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments in the field of bone-targeted drug delivery.
Orthotopic Osteosarcoma Mouse Model for Efficacy Studies
This model is instrumental in evaluating the therapeutic efficacy of bone-targeting drug conjugates against primary bone tumors.
-
Cell Culture: Human osteosarcoma cell lines (e.g., 143B, Saos-2) are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Immunodeficient mice (e.g., nude mice, NOD-SCID) are used to prevent rejection of human tumor cells.
-
Intratibial Injection: A suspension of osteosarcoma cells (typically 1-2 x 105 cells in a small volume of PBS or Matrigel) is injected directly into the tibial medullary cavity of anesthetized mice.
-
Tumor Growth Monitoring: Tumor progression is monitored non-invasively using methods such as bioluminescence imaging (for luciferase-expressing cell lines) or X-ray imaging to observe bone destruction. Tumor volume can also be measured with calipers if a palpable mass forms.
-
Treatment Administration: Once tumors are established, animals are randomized into treatment groups. The PEG-bisphosphonate drug conjugate, control formulations (e.g., unconjugated drug, vehicle), are administered, typically via intravenous injection.
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition, measured by changes in tumor volume or bioluminescent signal over time. Secondary endpoints can include survival analysis and histological examination of tumors and surrounding bone tissue upon study completion.
Ovariectomy (OVX)-Induced Osteoporosis Model
This model is widely used to mimic postmenopausal osteoporosis and to evaluate the efficacy of bone-anabolic or anti-resorptive agents.
-
Animal Model: Adult female rats or mice are used.
-
Surgical Procedure: Animals are anesthetized, and a bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Induction of Osteoporosis: The animals are allowed a period of several weeks (typically 4-12 weeks) for significant bone loss to occur.
-
Treatment: Animals are then treated with the PEG-bisphosphonate conjugate or control substances.
-
Efficacy Evaluation: Bone mineral density (BMD) is a key parameter, often measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT). Histomorphometric analysis of bone sections can provide detailed information on bone formation and resorption parameters. Mechanical testing of bones (e.g., femur, vertebrae) can also be performed to assess bone strength.
In Vivo Biodistribution Study Using SPECT/CT
This technique allows for the non-invasive, quantitative assessment of the distribution of radiolabeled drug conjugates in the body over time.
-
Radiolabeling: The PEG-bisphosphonate conjugate is labeled with a gamma-emitting radionuclide, such as Technetium-99m (99mTc).
-
Animal Administration: The radiolabeled conjugate is administered to animals (typically mice or rats) via intravenous injection.
-
SPECT/CT Imaging: At various time points post-injection, the animals are anesthetized and imaged using a preclinical SPECT/CT scanner. The SPECT component detects the gamma rays emitted from the radiolabel, providing information on the conjugate's location, while the CT component provides an anatomical reference.
-
Image Analysis: The SPECT and CT images are co-registered, allowing for the visualization and quantification of the conjugate's accumulation in different organs and tissues, particularly the bones.
-
Ex Vivo Biodistribution: For more precise quantification, at the end of the imaging study, animals are euthanized, and major organs and tissues are collected, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams illustrate key concepts and workflows in the study of PEG-bisphosphonate drug conjugates.
Caption: Mechanism of bone targeting and drug release.
Caption: In vivo efficacy study workflow.
References
- 1. Novel alendronate-CGS21680 conjugate reduces bone resorption and induces new bone formation in post-menopausal osteoporosis and inflammatory osteolysis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and biodistribution studies of a bone-targeting drug delivery system based on N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental osteonecrosis: development of a model in rodents administered alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution and Pharmacokinetic Studies of Bone-Targeting N-(2-Hydroxypropyl)methacrylamide Copolymer–Alendronate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of PEGylated Proteins: A Comparative Guide
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, or PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can extend the circulating half-life, improve stability, and reduce the immunogenicity of the protein itself. However, the PEG moiety can, in some instances, be recognized by the immune system, leading to the formation of anti-PEG antibodies. These antibodies can have significant clinical ramifications, including accelerated drug clearance, loss of efficacy, and hypersensitivity reactions.[1][2] This guide provides a comparative overview of the key factors influencing the immunogenicity of PEGylated proteins, methodologies for their assessment, and a summary of immunogenicity data for selected approved drugs.
Factors Influencing the Immunogenicity of PEGylated Proteins
The potential for a PEGylated protein to elicit an immune response is not uniform and is influenced by a combination of factors related to the PEG molecule, the conjugated protein, and patient-specific characteristics. Understanding these factors is crucial for the design of less immunogenic biotherapeutics.
| Factor Category | Influencing Factor | Impact on Immunogenicity |
| PEG-Related | Molecular Weight | Higher molecular weight PEGs (> 5000 Da) are generally more immunogenic.[3][4] |
| Structure | Branched PEGs may offer better shielding of protein epitopes, potentially reducing immunogenicity compared to linear PEGs of the same molecular weight.[3][4] | |
| Terminal Group | The commonly used methoxy (B1213986) group (mPEG) can be hydrophobic and may contribute to increased immunogenicity in some cases.[4] | |
| Conjugation Chemistry | Site-specific PEGylation is generally less immunogenic than random conjugation, as it results in a more homogeneous product and is less likely to alter the protein's native structure and expose new epitopes.[4] | |
| Protein-Related | Origin of Protein | Proteins from non-human sources are more likely to induce a strong immune response compared to human or humanized proteins.[5] |
| Impurities & Aggregates | The presence of protein aggregates or impurities from the manufacturing process can significantly increase the risk of an immune response.[3] | |
| Patient & Treatment-Related | Route of Administration | Subcutaneous administration may be more likely to elicit an immune response compared to intravenous administration due to engagement with skin-resident immune cells.[4] |
| Dosing Regimen | Higher doses or more frequent administration can increase the likelihood of an immune response.[4] | |
| Pre-existing Antibodies | A significant percentage of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics and other consumer products, which can impact the efficacy and safety of a subsequently administered PEGylated drug.[2][5][6] |
Comparative Immunogenicity of Approved PEGylated Drugs
Direct comparison of immunogenicity between different PEGylated drugs is challenging due to variations in clinical trial design, patient populations, and assay methodologies. However, the following table summarizes the reported incidence of anti-drug antibodies (ADAs) for several commercially available PEGylated proteins.
| Drug Name (Brand Name®) | Drug Class | Incidence of Anti-Drug Antibodies (ADA) | Incidence of Anti-PEG Antibodies | Key Findings & Notes |
| Pegfilgrastim (Neulasta®) | PEGylated Granulocyte Colony-Stimulating Factor | Low incidence of treatment-induced, non-neutralizing antibodies. | A study of a biosimilar showed the majority of ADAs were directed against the PEG moiety. | No filgrastim-specific neutralizing antibodies were detected in a study comparing a biosimilar to the reference product.[1] |
| Peginterferon alfa-2b (PegIntron®) | PEGylated Interferon | Not specified, but a related product (Pegasys) had a 5.0% incidence of neutralizing antibodies in one study. | Not specified. | A comparative study of a biosimilar (Pegberon) showed a 0.7% incidence of neutralizing antibodies.[1] |
| Certolizumab pegol (Cimzia®) | PEGylated Fab' fragment | 7% of 1509 rheumatoid arthritis patients developed antibodies, with 3% having neutralizing activity in vitro. | Not explicitly reported, but the PEG moiety may be related to increases in APTT. | Concomitant use of methotrexate (B535133) was associated with a lower rate of neutralizing antibody formation.[1] |
Immunogenicity Assessment Workflow
A tiered approach is recommended for assessing the immunogenicity of PEGylated proteins, as outlined by regulatory agencies like the FDA.[2][7][8] This involves screening for all binding antibodies, confirming their specificity, and then characterizing their properties, including neutralizing potential.
Caption: A tiered approach to immunogenicity testing for PEGylated proteins.
Mechanism of Accelerated Blood Clearance (ABC)
One of the most significant clinical consequences of an anti-PEG antibody response is the Accelerated Blood Clearance (ABC) phenomenon.[2][6][9] This is typically mediated by anti-PEG IgM antibodies induced after the first dose, which then rapidly opsonize and clear subsequent doses of the PEGylated drug from circulation.
Caption: Mechanism of anti-PEG IgM-mediated Accelerated Blood Clearance (ABC).
Experimental Protocols
Accurate detection and characterization of anti-drug antibodies are critical for assessing immunogenicity. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and cell-based neutralizing antibody (NAb) assays.
Anti-PEG Antibody Detection by ELISA
ELISA is a widely used method for screening and confirming the presence of anti-PEG antibodies.[1] The following is a generalized protocol for an indirect ELISA to detect anti-PEG IgG and IgM.
Materials:
-
High-binding 96-well microplates
-
PEGylated protein or PEG-BSA conjugate (for coating)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent (e.g., Blocking Buffer)
-
Patient serum/plasma samples, positive and negative controls
-
Detection Antibody: HRP-conjugated anti-human IgG or anti-human IgM
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute the PEGylated antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Dilute patient samples, positive controls, and negative controls in Sample Diluent (a common starting dilution is 1:100).[10] Add 100 µL of diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG or IgM detection antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.[11]
-
Washing: Repeat the wash step, increasing the number of washes to 5-6 times to ensure removal of unbound detection antibody.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.[10]
Antibody Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on antibody-antigen interactions, including association (k_a) and dissociation (k_d) rates, from which the affinity constant (K_D) can be calculated.[12][13]
Principle: The PEGylated drug (ligand) is immobilized on a sensor chip surface. A solution containing the anti-drug antibody (analyte) is flowed over the surface. The binding of the antibody to the drug causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.
Generalized Protocol:
-
Ligand Immobilization: The PEGylated drug is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is typically prepared in parallel to subtract non-specific binding.
-
Analyte Injection (Association): A series of dilutions of the purified anti-drug antibody or patient serum are injected at a constant flow rate over the ligand- and reference-coated surfaces for a defined period. This allows for the monitoring of the binding (association) phase.
-
Buffer Flow (Dissociation): Following the analyte injection, buffer is flowed over the chip. The decrease in signal corresponds to the dissociation of the antibody from the immobilized drug and is monitored during this dissociation phase.
-
Surface Regeneration: A regeneration solution (e.g., low pH glycine-HCl) is injected to remove the bound antibody from the ligand, preparing the surface for the next sample injection.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding using the reference cell data. The association and dissociation curves are then fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the k_a, k_d, and K_D values.
Neutralizing Antibody (NAb) Detection by Cell-Based Assay
Cell-based assays are considered the most biologically relevant method for detecting neutralizing antibodies (NAbs) as they measure the ability of an antibody to inhibit the drug's mechanism of action.[14][15] The specific design of the assay depends on the drug's function.
Example: NAb Assay for a PEGylated Growth Factor (e.g., PEG-Filgrastim) This assay is based on the ability of NAbs to inhibit the proliferation of a growth factor-dependent cell line.[16]
Principle: The NFS-60 cell line proliferates in response to Granulocyte-Colony Stimulating Factor (G-CSF), the active component of Filgrastim.[16] NAbs in a patient sample will bind to PEG-Filgrastim and prevent it from stimulating cell proliferation. The reduction in proliferation is proportional to the amount of NAbs present.
Generalized Protocol:
-
Cell Culture: Culture the NFS-60 cell line according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors.
-
Sample Pre-incubation: Dilute patient serum samples and pre-incubate them with a fixed, sub-optimal concentration of the PEG-Filgrastim drug product. This allows any NAbs present in the serum to bind to the drug.
-
Cell Treatment: Add the pre-incubated drug-serum mixture to the washed NFS-60 cells in a 96-well plate. Include controls such as cells with drug only (maximum proliferation) and cells with media only (baseline proliferation).
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Readout: Measure cell proliferation/viability using a suitable reagent (e.g., Resazurin, CellTiter-Glo®). The signal (e.g., fluorescence or luminescence) is proportional to the number of viable cells.
-
Data Analysis: Compare the signal from patient samples to a cut-point established using samples from drug-naïve individuals. A signal below the cut-point indicates the presence of neutralizing antibodies. The results are typically reported as a titer, which is the highest dilution of the sample that can still inhibit the drug's activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. fda.gov [fda.gov]
- 9. Accelerated blood clearance of PEGylated nanoparticles induced by PEG-based pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4adi.com [4adi.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. fda.gov [fda.gov]
- 13. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 14. q2labsolutions.com [q2labsolutions.com]
- 15. celerion.com [celerion.com]
- 16. celerion.com [celerion.com]
Validating the Metal-Chelating Ability of Phosphonate-Modified Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective functionalization of surfaces with metal-chelating agents is paramount for applications ranging from biosensing and drug delivery to catalysis and environmental remediation. Among the various chelating moieties, phosphonates have emerged as a robust alternative to more traditional functional groups like carboxylates, primarily due to their strong and stable interactions with a wide range of metal ions. This guide provides a comprehensive overview of the key experimental techniques used to validate the metal-chelating ability of phosphonate-modified surfaces, offering a comparative analysis with other surface modifications and presenting supporting experimental data.
This guide will delve into the experimental protocols for X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Contact Angle Goniometry, and Atomic Force Microscopy (AFM). It will also present a quantitative comparison of the metal binding performance of phosphonate-modified surfaces against carboxylate-modified alternatives.
Comparative Analysis of Metal Chelation: Phosphonates vs. Carboxylates
Phosphonate-modified surfaces generally exhibit superior metal-chelating capabilities compared to their carboxylate-counterparts. Theoretical and experimental studies have shown that phosphonates form stronger and more stable bonds with metal oxides.[1][2] This enhanced binding is attributed to the multidentate coordination potential of the phosphonate (B1237965) group.[3]
| Surface Modification | Metal Ion | Adsorption Capacity (mg/g) | Reference Material | Source |
| Phosphonate-modified Hydroxyapatite | Pb(II) | >160 (approx.) | Hydroxyapatite | [4] |
| Zr-Phytate (Phosphonate-based) | Pb(II) | 427 | Zr(HPO4)2 | [5] |
| Exfoliated Copper Phosphonate | Pb(II) | Enhanced capability | Bulk material | [6] |
| Carboxylate-based MOF (Al-BDC) | Pb(II) | 429 | MOF | [5] |
| Carboxylate-based MOF (Cu-BTC) | Pb(II) | 333 | MOF | [5] |
| Carboxylate-based MOF (Zn-BTC) | Pb(II) | 312 | MOF | [5] |
This table summarizes the maximum adsorption capacities for Pb(II) ions on various phosphonate and carboxylate-functionalized materials, demonstrating the competitive performance of phosphonate-based surfaces.
Experimental Workflow for Validation
The validation of metal-chelating ability on phosphonate-modified surfaces typically follows a multi-step experimental workflow. This process begins with the surface modification, followed by exposure to a metal ion solution, and concludes with a series of analytical techniques to confirm and quantify the metal chelation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of surface modification and metal chelation. Below are the protocols for the key analytical techniques.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Objective: To confirm the presence of phosphonate groups on the surface and to detect changes in the chemical environment upon metal ion binding.
Methodology:
-
Sample Preparation: The phosphonate-modified substrate, both before and after exposure to the metal ion solution, is mounted on an XPS sample holder. Ensure the surface is clean and free of contaminants.
-
Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.
-
Data Acquisition:
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution scans are then performed for the elements of interest, such as P 2p, O 1s, C 1s, and the specific metal ion's core level (e.g., Cu 2p, Pb 4f, Fe 2p).
-
-
Data Analysis:
-
The binding energies of the detected photoelectrons are determined. The presence of a P 2p peak confirms the phosphonate functionalization.
-
A shift in the binding energy of the P 2p and O 1s peaks after metal ion exposure indicates the formation of a metal-oxygen-phosphorus (M-O-P) bond, confirming chelation.[2] An increase in binding energy is often observed due to the electron-withdrawing effect of the metal ion.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful analytical technique for determining the elemental composition of a wide variety of materials at trace and ultra-trace levels.
Objective: To quantify the amount of metal ions bound to the phosphonate-modified surface.
Methodology:
-
Sample Preparation (Digestion):
-
The phosphonate-modified surface, after incubation with the metal ion solution and thorough rinsing, is digested to bring the bound metal ions into a liquid solution.
-
A common method is acid digestion using a strong acid, such as nitric acid (HNO₃), often assisted by microwave heating to ensure complete dissolution.[1][4][7][8][9]
-
-
Instrument Setup: The digested sample solution is introduced into the ICP-MS instrument. The high-temperature argon plasma atomizes and ionizes the elements in the sample.
-
Data Acquisition: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for each element.
-
Data Analysis:
-
A calibration curve is generated using standard solutions of the metal ion of interest at known concentrations.
-
The concentration of the metal ion in the digested sample solution is determined by comparing its signal intensity to the calibration curve.
-
The total amount of bound metal can then be calculated and is often expressed in units of mass per unit area of the surface (e.g., µg/cm²) or mass per unit mass of the adsorbent material (e.g., mg/g).
-
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface. It is a simple and effective method to probe changes in surface chemistry and wettability.
Objective: To qualitatively assess the successful modification of the surface with phosphonate groups and the subsequent change in surface properties upon metal chelation.
Methodology:
-
Sample Preparation: The substrate is placed on the goniometer stage. Measurements are taken on the unmodified substrate, the phosphonate-modified substrate, and the surface after metal ion chelation.
-
Measurement:
-
A small droplet of a probe liquid (typically deionized water) is gently dispensed onto the surface.
-
A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.
-
-
Data Analysis:
-
Software is used to measure the contact angle from the captured image.
-
A significant change in the contact angle after phosphonate modification indicates a change in the surface chemistry. A further change after exposure to the metal ion solution can suggest the binding of the metal ions.
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical information of surfaces at the nanoscale.
Objective: To visualize the morphology of the phosphonate-modified surface and to observe any changes in the surface topography after metal ion chelation.
Methodology:
-
Sample Preparation: The sample is mounted on an AFM puck. For imaging self-assembled monolayers, an atomically flat substrate like mica or silicon is often used.[9][10]
-
Imaging:
-
A sharp tip attached to a cantilever is scanned across the sample surface.
-
The deflection of the cantilever due to the forces between the tip and the sample is measured by a laser and photodiode system.
-
Tapping mode is often preferred for imaging soft molecular layers to minimize sample damage.
-
-
Data Analysis:
-
The AFM software generates a 3D topographical map of the surface.
-
Changes in surface roughness and the appearance of new features after metal ion incubation can provide visual evidence of metal chelation.
-
Conclusion
Validating the metal-chelating ability of phosphonate-modified surfaces requires a multi-faceted approach employing a suite of complementary analytical techniques. XPS provides definitive evidence of the chemical binding between the phosphonate groups and the metal ions. ICP-MS offers precise quantification of the bound metal, allowing for the determination of the surface's binding capacity. Contact angle goniometry serves as a rapid and straightforward method to confirm surface modification, while AFM provides nanoscale visualization of the surface morphology. By employing these techniques in a systematic workflow, researchers can confidently characterize and optimize their phosphonate-modified surfaces for a wide array of applications in science and technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azonano.com [azonano.com]
- 10. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]
A Head-to-Head Battle: Homobifunctional vs. Heterobifunctional PEG Linkers in Crosslinking Applications
In the realms of drug delivery, diagnostics, and proteomics, the covalent linkage of biomolecules is a cornerstone technique. Polyethylene glycol (PEG) linkers have emerged as indispensable tools for this purpose, offering improved solubility, biocompatibility, and pharmacokinetic profiles of the resulting conjugates. The choice between a homobifunctional and a heterobifunctional PEG linker is a critical decision that dictates the strategy and outcome of a bioconjugation reaction. This guide provides an objective comparison of these two classes of linkers, supported by performance data and detailed experimental protocols to aid researchers in making an informed choice for their specific needs.
Core Differences: A Tale of Two Ends
The fundamental distinction between homobifunctional and heterobifunctional PEG linkers lies in their reactive termini. Homobifunctional linkers possess two identical reactive groups, designed to react with the same functional group on a biomolecule.[1][2] In contrast, heterobifunctional linkers feature two different reactive groups, enabling sequential and controlled conjugation of two distinct molecular entities.[3][4] This structural difference has profound implications for the control, efficiency, and outcome of the crosslinking reaction.
Homobifunctional linkers are often employed for intramolecular crosslinking or the polymerization of monomers.[4] However, their use in conjugating two different biomolecules can lead to a mixture of products, including undesirable homodimers and polymers, which can complicate purification and reduce the yield of the desired conjugate.[5]
Heterobifunctional linkers, with their orthogonal reactive ends, facilitate a more controlled, two-step conjugation process.[5][6] This sequential approach significantly minimizes the formation of unwanted byproducts, leading to a more homogeneous and well-defined final product with a higher yield.[5]
Performance Showdown: A Quantitative Comparison
The choice of linker directly impacts key performance parameters of a bioconjugation reaction, including yield, purity, and the stability of the final conjugate. The following tables summarize typical performance data for the conjugation of a model protein using homobifunctional and heterobifunctional PEG linkers.
Table 1: Comparison of Reaction Efficiency and Product Purity
| Parameter | Homobifunctional Linker (e.g., NHS-PEG-NHS) | Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) |
| Reaction Type | One-pot | Two-step, sequential |
| Typical Yield of Desired Conjugate | 20-40% | 60-80% |
| Purity of Final Conjugate | Moderate (often contains homodimers and polymers) | High (minimal unwanted byproducts) |
| Reaction Control | Low | High |
Table 2: Characteristics of the Resulting Conjugates
| Characteristic | Homobifunctional Linker Conjugate | Heterobifunctional Linker Conjugate |
| Product Homogeneity | Heterogeneous mixture | Homogeneous and well-defined |
| Purification Difficulty | High (requires stringent methods to separate byproducts) | Moderate (simpler purification process) |
| Linkage Stability | Dependent on the reactive groups (e.g., amide bond is highly stable) | Dependent on the reactive groups (e.g., amide and thioether bonds are stable)[3] |
Visualizing the Crosslinking Strategies
The distinct mechanisms of homobifunctional and heterobifunctional crosslinking can be visualized to better understand the reaction pathways and potential outcomes.
Caption: Homobifunctional crosslinking can lead to homodimerization and polymerization.
Caption: Heterobifunctional crosslinking allows for a controlled, two-step conjugation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for protein-protein conjugation using both a homobifunctional and a heterobifunctional PEG linker.
Protocol 1: Protein Crosslinking with a Homobifunctional NHS-Ester PEG Linker
This protocol outlines a general procedure for crosslinking proteins using a homobifunctional N-hydroxysuccinimide (NHS) ester PEG linker, which targets primary amines.[1]
Materials:
-
Protein A and Protein B
-
Bis-NHS-(PEG)n crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7-8
-
Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M glycine
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
Crosslinker Preparation: Immediately before use, prepare a 250 mM stock solution of the Bis-NHS-(PEG)n crosslinker in the organic solvent.[1] Do not prepare stock solutions for storage as the NHS-ester is susceptible to hydrolysis.[7]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein mixture to achieve a final concentration of 1 mM (a 10-fold molar excess).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the reaction products using SDS-PAGE and other relevant analytical techniques to assess the extent of crosslinking and the distribution of products.
Protocol 2: Two-Step Protein Conjugation with a Heterobifunctional NHS-Ester/Maleimide (B117702) PEG Linker
This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing a free sulfhydryl group (Protein B) using a heterobifunctional NHS-PEG-Maleimide linker.[8][9]
Materials:
-
Protein A (with accessible primary amines)
-
Protein B (with at least one free sulfhydryl group)
-
Mal-(PEG)n-NHS Ester crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Activation of Protein A with the NHS-Ester
-
Protein A Preparation: Dissolve Protein A in the Conjugation Buffer at a concentration of 0.1 mM.
-
Crosslinker Addition: Add a 10- to 50-fold molar excess of the Mal-(PEG)n-NHS Ester to the Protein A solution.[9]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Purification of Activated Protein A: Remove the excess crosslinker using a desalting column equilibrated with the Conjugation Buffer.
Step 2: Conjugation of Activated Protein A to Protein B
-
Protein B Preparation: Ensure Protein B has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Combine the purified, maleimide-activated Protein A with Protein B in a molar ratio that is optimal for the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to quench unreacted maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate chromatographic methods to remove any unreacted proteins.
-
Analysis: Analyze the purity and composition of the final conjugate using SDS-PAGE, mass spectrometry, and other relevant techniques.
Caption: Workflow comparison of homobifunctional and heterobifunctional crosslinking.
Conclusion and Recommendations
Both homobifunctional and heterobifunctional PEG linkers are valuable tools in the bioconjugation toolbox. Homobifunctional linkers can be a suitable choice for applications where a simple, one-pot reaction is desired and the subsequent purification challenges of a heterogeneous product mixture can be addressed.
However, for applications requiring a high degree of control, purity, and yield, such as the development of antibody-drug conjugates (ADCs) and other targeted therapies, heterobifunctional PEG linkers are generally the preferred choice.[5] The ability to perform sequential, orthogonal conjugations minimizes the formation of undesirable byproducts and results in a more defined and stable bioconjugate.[5] The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Homobifunctional PEG [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Maze: A Comparative Guide to Analytical Methods for Determining Degree of Substitution on PEGylated Molecules
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount. The degree of substitution (DoS)—the average number of polyethylene (B3416737) glycol (PEG) chains conjugated to a molecule—critically influences the therapeutic's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the leading analytical methods for determining DoS, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The covalent attachment of PEG to therapeutic molecules, or PEGylation, is a cornerstone of modern drug delivery, enhancing stability, prolonging circulation half-life, and reducing immunogenicity. However, the inherent heterogeneity of the PEGylation reaction necessitates robust analytical methods to quantify the DoS accurately. This guide delves into the principles, performance, and protocols of the most common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Colorimetric Assays.
Comparative Performance of Analytical Methods
The selection of an analytical method for determining the DoS of PEGylated molecules hinges on a variety of factors, including the nature of the molecule, the required precision and accuracy, available instrumentation, and sample throughput. The following table summarizes the key quantitative performance parameters of the most widely used techniques.
| Method | Principle | Sample Throughput | Precision (RSD) | Accuracy | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Quantitative analysis of the integral ratio of PEG-specific proton signals to molecule-specific proton signals. | Low to Medium | < 5% | High | Absolute, quantitative method; provides structural information. | Requires high sample concentration and purity; overlapping signals can be problematic. |
| FTIR Spectroscopy | Quantification based on the intensity of the characteristic C-O-C stretching vibration of the PEG backbone. | High | < 10% | Moderate to High | Rapid, non-destructive, and reagent-free; applicable to a wide range of molecules.[1] | Indirect method; requires careful calibration; less sensitive than other methods. |
| Mass Spectrometry (MALDI-TOF, ESI) | Determination of the mass difference between the native and PEGylated molecule to calculate the number of attached PEG chains. | Medium | N/A | High | High mass accuracy and resolution; provides information on the distribution of PEGylated species and site of attachment.[2][3] | Polydispersity of PEG can complicate spectra; not inherently quantitative without standards. |
| HPLC (SEC, RP-HPLC, IEX) | Separation of PEGylated species from the un-PEGylated molecule and free PEG, followed by quantification of peak areas. | High | < 5% | High | High precision and reproducibility; well-established and robust; can be automated.[4] | Indirect method; resolution can be challenging for complex mixtures; requires method development. |
| Colorimetric Assays (Barium/Iodide) | Formation of a colored complex between PEG and an indicator reagent, with the absorbance proportional to the PEG concentration. | High | < 15% | Moderate | Simple, inexpensive, and high-throughput; suitable for routine screening.[5] | Indirect method; potential for interference from other sample components; sensitivity can be low. |
Experimental Workflow for DoS Determination
The general workflow for determining the degree of substitution on a PEGylated molecule involves several key stages, from the initial PEGylation reaction to the final data analysis. The specific analytical method employed will dictate the precise experimental steps within this workflow.
Caption: General workflow for determining the degree of substitution.
Detailed Experimental Protocols
¹H NMR Spectroscopy Protocol
¹H NMR spectroscopy offers a direct and quantitative method for determining the DoS by comparing the integral of the characteristic repeating ethylene (B1197577) oxide protons of PEG (-OCH₂CH₂-) with a well-resolved proton signal from the parent molecule.[6][7]
Sample Preparation:
-
Purify the PEGylated protein to remove any unreacted PEG.
-
Lyophilize the purified sample to remove water.
-
Dissolve a known amount of the lyophilized PEGylated protein (typically 1-5 mg) in a known volume (e.g., 0.5 mL) of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate (B1217596) (TSP) for D₂O) for accurate quantification.
Instrumental Parameters:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate solvent suppression techniques if necessary.
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic PEG proton signal (typically a sharp singlet around 3.6 ppm).
-
Integrate a well-resolved, non-exchangeable proton signal from the parent molecule.
-
Calculate the DoS using the following formula:
DoS = (Integral of PEG protons / Number of PEG protons per chain) / (Integral of molecule protons / Number of molecule protons)
FTIR Spectroscopy Protocol
FTIR spectroscopy provides a rapid, non-destructive method for quantifying the DoS based on the strong and characteristic absorbance of the C-O-C ether stretch of the PEG backbone.[1]
Sample Preparation:
-
Prepare a calibration curve using known concentrations of the PEG reagent mixed with the un-PEGylated molecule.
-
For solid samples, prepare KBr pellets by mixing a known amount of the lyophilized sample with dry KBr powder and pressing it into a transparent disk.
-
For liquid samples, a known concentration of the PEGylated molecule in a suitable solvent can be analyzed using an attenuated total reflectance (ATR) accessory.
Instrumental Parameters:
-
Record the FTIR spectra in the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
Record a background spectrum of the pure KBr pellet or the solvent for background subtraction.
Data Analysis:
-
Identify the characteristic C-O-C stretching band of PEG, which typically appears as a strong, sharp peak around 1100 cm⁻¹.
-
Measure the area or height of this peak.
-
Determine the concentration of PEG in the unknown sample by comparing its peak area/height to the calibration curve.
-
Calculate the DoS based on the known molecular weights of the PEG and the parent molecule.
Mass Spectrometry (MALDI-TOF) Protocol
MALDI-TOF MS is a powerful tool for determining the molecular weight of the PEGylated conjugate, from which the DoS can be calculated. It can also reveal the distribution of different PEGylated species.[2][8]
Sample Preparation:
-
Desalt and purify the PEGylated protein sample to remove interfering salts and detergents.
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Mix the sample solution with the matrix solution on a MALDI target plate and allow it to air dry (dried-droplet method).
Instrumental Parameters:
-
Acquire mass spectra in positive ion linear or reflectron mode, depending on the mass range and required resolution.
-
Calibrate the instrument using standards of known molecular weights that bracket the expected mass of the PEGylated protein.
-
Optimize the laser power to achieve good signal intensity with minimal fragmentation.
Data Analysis:
-
Determine the average molecular weight of the un-PEGylated protein and the PEGylated protein from the mass spectra.
-
The mass difference between the PEGylated and un-PEGylated protein corresponds to the total mass of the attached PEG chains.
-
Calculate the DoS by dividing the total mass of the attached PEG by the molecular weight of a single PEG chain.
-
The presence of multiple peaks in the mass spectrum of the PEGylated sample indicates a distribution of species with different numbers of attached PEG chains.
HPLC (Size-Exclusion Chromatography) Protocol
SEC-HPLC is a widely used method to separate PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic volume.[4][9]
Sample Preparation:
-
Dissolve the PEGylation reaction mixture or purified product in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
Instrumental Parameters:
-
Use a size-exclusion column with a pore size appropriate for the molecular weight range of the analytes.
-
The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) at a constant flow rate.
-
Detection is commonly performed using a UV detector at 280 nm (for proteins) and/or a refractive index (RI) detector (for PEG).
Data Analysis:
-
Identify the peaks corresponding to the PEGylated protein, un-PEGylated protein, and free PEG based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas of the different species.
-
The degree of PEGylation can be estimated from the relative peak areas of the PEGylated and un-PEGylated protein. For a more accurate quantification, a calibration curve can be generated using standards of known concentrations.
Colorimetric Assay (Barium/Iodide) Protocol
This simple and rapid colorimetric assay is based on the formation of a colored complex between PEG and a barium-iodide reagent.[10][11][12]
Reagent Preparation:
-
Barium Chloride Solution: Prepare a 5% (w/v) solution of BaCl₂ in 1 N HCl.
-
Iodine Solution: Prepare a 0.05 M iodine solution in potassium iodide.
Assay Procedure:
-
Prepare a standard curve using known concentrations of the PEG reagent.
-
To a set of microcentrifuge tubes, add a defined volume of the standards and the unknown PEGylated sample.
-
Add the barium chloride solution to each tube and mix.
-
Add the iodine solution to each tube, mix, and incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 535 nm) using a spectrophotometer or plate reader.
Data Analysis:
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of PEG in the unknown sample from the standard curve.
-
Calculate the DoS based on the measured PEG concentration and the known concentration of the parent molecule.
Logical Relationships in Method Selection
The choice of an appropriate analytical method is often guided by a series of considerations related to the research stage, the nature of the sample, and the specific information required.
Caption: Decision tree for selecting a suitable analytical method.
By carefully considering the strengths and limitations of each analytical technique, researchers can confidently select the most appropriate method to accurately determine the degree of substitution of their PEGylated molecules, ensuring the quality, consistency, and efficacy of these important therapeutics.
References
- 1. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 2. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. covalx.com [covalx.com]
- 9. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. CN108267590B - PEG (polyethylene glycol) combination number detection method of PEG modified protein - Google Patents [patents.google.com]
A Comparative Guide to the Long-Term Stability of PEG5-bis-(ethyl phosphonate) in Biological Buffers
For researchers and professionals in drug development, the stability of linker molecules is paramount to ensuring the efficacy and safety of therapeutic and diagnostic agents. PEG5-bis-(ethyl phosphonate) is a homobifunctional polyethylene (B3416737) glycol (PEG) linker valued for its ability to increase the solubility and bioavailability of conjugated molecules.[1][2][3] This guide provides an objective comparison of its long-term stability in common biological buffers against relevant alternatives, supported by established chemical principles and data from analogous systems.
The core structure of PEG5-bis-(ethyl phosphonate) features hydrophilic PEG chains terminating in ethyl phosphonate (B1237965) groups.[2] While the carbon-phosphorus (C-P) bond characteristic of phosphonates is exceptionally stable against chemical and enzymatic degradation, the ethyl ester linkages (P-O-C) are susceptible to hydrolysis.[3][4] This hydrolysis is a critical factor in the long-term stability of the molecule in aqueous biological environments.
Comparative Stability Analysis
The stability of PEG5-bis-(ethyl phosphonate) is benchmarked against two primary alternatives: its hydrolyzed counterpart, PEG5-bis-(phosphonic acid), and non-PEGylated bisphosphonates. The key differentiating factor is the terminal group, which dictates the molecule's interaction with the biological medium and its susceptibility to degradation.
| Feature | PEG5-bis-(ethyl phosphonate) | PEG5-bis-(phosphonic acid) | Non-PEGylated Bisphosphonates (e.g., Alendronate) |
| Primary Degradation Pathway | Hydrolysis of ethyl ester bonds | Generally stable; degradation of PEG chain is slow | Minimal degradation of core P-C-P structure |
| Expected Long-Term Stability | Moderate; dependent on pH, temperature, and enzymatic activity. The ethyl ester is the point of failure. | High; the phosphonic acid group is stable. PEG backbone degradation is slow. | Very High; known for long-term retention and stability in vivo. |
| Key Stability-Influencing Factors | pH (acid/base catalyzed hydrolysis), presence of phosphodiesterases.[5][6] | Oxidative conditions that can degrade the PEG chain.[7] | pH and buffer concentration can affect bone mineral binding affinity. |
| Solubility in Aqueous Buffers | High, due to the hydrophilic PEG linker.[1] | High, due to the PEG linker and charged phosphonate group. | Varies; generally lower than PEGylated counterparts. |
| Common Applications | Prodrug strategies, nanoparticle functionalization, temporary masking of charged groups. | Nanoparticle stabilization, surface modification, metal chelation.[8][9] | Bone-targeting drugs and therapies. |
| In Vivo Circulation | Expected to be longer than non-PEGylated versions due to the "stealth" effect of PEG.[10] | Similar extended circulation time as other PEGylated molecules. | Rapid clearance from circulation and localization to bone. |
Experimental Protocols
To quantitatively assess and compare the long-term stability of these compounds, a robust experimental protocol is required. The following outlines a comprehensive methodology using High-Performance Liquid Chromatography (HPLC), a standard technique for purity assessment of PEGylated molecules and phosphonates.[11][12][13]
Protocol: Long-Term Stability Assessment via RP-HPLC
1. Objective: To quantify the degradation of PEG5-bis-(ethyl phosphonate) and its alternatives in various biological buffers over a 6-month period.
2. Materials:
-
PEG5-bis-(ethyl phosphonate)
-
PEG5-bis-(phosphonic acid) (as a comparator and potential degradation product)
-
A representative non-PEGylated bisphosphonate (e.g., Zoledronic Acid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Human Serum (sterile filtered)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Reverse-phase HPLC system with UV or Charged Aerosol Detector (CAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation and Incubation:
-
Prepare stock solutions of each test compound (1 mg/mL) in ultrapure water.
-
For each compound, create incubation samples by diluting the stock solution to a final concentration of 100 µg/mL in two different buffers:
-
PBS (pH 7.4)
-
Human Serum
-
-
Prepare multiple aliquots for each condition to be tested at different time points.
-
Store all incubation samples in a controlled environment at 37°C.
-
Prepare a "Time 0" sample for immediate analysis by diluting the stock solution to 100 µg/mL with the mobile phase.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 215 nm (for phosphonates with chromophores) or Charged Aerosol Detector (for universal detection of PEG).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Ramp to 5% B
-
31-35 min: Hold at 5% B (re-equilibration)
-
-
Time Points for Analysis: 0, 1 week, 2 weeks, 1 month, 3 months, 6 months.
-
Sample Processing at Time Points: For serum samples, precipitate proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant. PBS samples can be injected directly.
5. Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the Time 0 sample.
-
Identify and quantify any new peaks that appear, which likely represent degradation products (e.g., the hydrolyzed phosphonic acid form).
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics and half-life in each buffer.
Visualizations of Pathways and Workflows
To better illustrate the chemical and procedural concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Predicted hydrolysis pathway of PEG5-bis-(ethyl phosphonate).
Caption: Workflow for long-term stability assessment via HPLC.
References
- 1. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
- 3. PEG5-bis-(ethyl phosphonate), 1446282-28-5 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. benchchem.com [benchchem.com]
Benchmarking PEG5-bis-(ethyl phosphonate) in PROTAC Development: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting element, plays a pivotal role in determining the efficacy and pharmacological properties of a PROTAC.[1] This guide provides a comparative analysis of PEG5-bis-(ethyl phosphonate) as a linker in PROTAC development, benchmarking its potential performance against other commonly used linker classes based on available experimental data for similar structures.
The Critical Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The linker is not a passive spacer but an active contributor to this process, influencing:
-
Ternary Complex Formation and Stability: The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex, which is crucial for efficient ubiquitination.[3]
-
Physicochemical Properties: Linkers significantly impact a PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its bioavailability and overall performance.[4][5]
-
Degradation Potency and Selectivity: The choice of linker can profoundly affect the degradation potency (DC50) and the maximum level of degradation (Dmax).[4] It can also impart selectivity for the degradation of one protein over others.[6]
Performance Comparison of PROTAC Linkers
The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines used.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics |
| PEG Linkers | PEG (varying lengths) | Various | Various | Variable | >80 | Good hydrophilicity, tunable length, synthetically accessible.[3][] |
| Alkyl Chains | Straight-chain alkanes | Various | Various | Variable | >85 | Simple, flexible, but can be hydrophobic.[4] |
| Rigid Linkers | Piperazine/Piperidine-containing | Various | CRBN | Potent | >90 | Pre-organizes the PROTAC for optimal ternary complex formation, can improve metabolic stability.[5][] |
| "Smart" Linkers | Photo-switchable (e.g., azobenzene) | Various | Various | Controllable | Controllable | Activity can be controlled by an external stimulus (e.g., light).[4] |
Experimental Protocols for PROTAC Evaluation
To rigorously assess the performance of a PROTAC, a series of well-defined experiments are essential. The following are key protocols for benchmarking a PROTAC containing the PEG5-bis-(ethyl phosphonate) linker.
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC can effectively bring the target protein and the E3 ligase together.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive and quantitative method to measure the proximity of two molecules.
-
Methodology:
-
Purified target protein and E3 ligase are labeled with a donor (e.g., terbium) and an acceptor (e.g., fluorescein) fluorophore, respectively.
-
The labeled proteins are incubated with varying concentrations of the PROTAC.
-
If a ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that can be measured with a plate reader.
-
The strength of the FRET signal is proportional to the amount of ternary complex formed.
-
-
Target Protein Degradation Assays
These assays quantify the primary biological function of the PROTAC – the degradation of the target protein.
-
Western Blotting: A standard and widely used technique to measure protein levels in cell lysates.
-
Methodology:
-
Cells are treated with the PROTAC at various concentrations and for different durations.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.
-
The resulting bands are visualized and quantified to determine the extent of protein degradation.
-
-
-
In-Cell Western / Capillary-Based Immunoassay: These are higher-throughput alternatives to traditional Western blotting.
Cell Viability and Apoptosis Assays
These assays are important to assess the downstream cellular consequences of target protein degradation.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the number of viable cells in culture based on ATP levels.
-
Caspase-Glo® 3/7 Assay: Measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are powerful tools for understanding the complex biological processes and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC performance.
Conclusion
While direct experimental data for PROTACs incorporating the PEG5-bis-(ethyl phosphonate) linker remains to be published, its PEG-based structure suggests it will offer favorable solubility properties. Researchers and drug developers can leverage the established experimental protocols outlined in this guide to systematically evaluate its performance. By comparing its efficacy in forming a ternary complex, inducing target protein degradation, and affecting cell viability against PROTACs with other linker classes, the field can gain a clearer understanding of the potential advantages and applications of this specific linker in the design of novel protein degraders. The continuous exploration of diverse linker chemistries, including those with unique functionalities like the phosphonate (B1237965) group, will be instrumental in advancing the next generation of PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG5-bis-(ethyl phosphonate), 1446282-28-5 | BroadPharm [broadpharm.com]
- 8. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of PEG5-bis-(ethyl phosphonate): A Guide for Laboratory Professionals
The proper disposal of PEG5-bis-(ethyl phosphonate) is critical for ensuring laboratory safety and environmental protection. This compound combines a polyethylene (B3416737) glycol backbone, which is generally considered non-hazardous and biodegradable, with ethyl phosphonate (B1237965) groups.[1] Organophosphorus compounds, however, can exhibit toxicity, and some are known to be hazardous to aquatic life.[2] Therefore, PEG5-bis-(ethyl phosphonate) waste should be managed cautiously as hazardous chemical waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat or chemical-resistant apron
-
Closed-toe shoes
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. An accessible safety shower and eyewash station are mandatory.
Summary of Hazard and Disposal Information for Related Compounds
The following table summarizes key safety and disposal information for compounds chemically related to PEG5-bis-(ethyl phosphonate), providing a basis for its cautious handling.
| Property | Polyethylene Glycol (PEG) Derivatives | Organophosphorus Esters |
| Primary Hazards | Generally low toxicity, but some derivatives can be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] | May be corrosive to metals, harmful if swallowed, and can cause severe skin burns and eye damage.[2][4] Some are toxic to aquatic life with long-lasting effects.[2] |
| Incompatible Materials | Strong oxidizing agents. | Strong acids/alkalis, strong oxidizing/reducing agents, and metals.[2][4] |
| Disposal Recommendation | Dispose of via a licensed waste disposal contractor.[1][5] Avoid release into wastewater systems.[1] | Dispose of contents and container to an approved waste disposal plant.[2][4] Do not empty into drains or release into the environment.[6][7] |
Step-by-Step Disposal Protocol for PEG5-bis-(ethyl phosphonate)
This protocol outlines the necessary steps for the safe collection and disposal of waste containing PEG5-bis-(ethyl phosphonate).
1. Waste Segregation and Collection:
-
Designate a specific, leak-proof, and chemically compatible container for all PEG5-bis-(ethyl phosphonate) waste, including pure compound, solutions, and contaminated materials.[4][8]
-
The container must be clearly labeled "Hazardous Waste: PEG5-bis-(ethyl phosphonate)" and include the appropriate hazard pictograms if known.[4][9]
-
Do not mix this waste with other chemical waste streams, particularly incompatible materials like strong acids, bases, or oxidizers.[4][10]
2. Container Management:
-
Keep the waste container tightly sealed except when adding waste to prevent spills or the release of vapors.[8][11]
-
Store the sealed container in a designated and secure satellite accumulation area, such as a ventilated cabinet for chemical waste.[3][11] This area should be away from heat sources and direct sunlight.
3. Disposal of Contaminated Materials:
-
Solid Waste: All disposable items contaminated with PEG5-bis-(ethyl phosphonate), such as gloves, pipette tips, and absorbent pads, must be placed in the designated hazardous waste container.
-
Empty Containers: The original container of PEG5-bis-(ethyl phosphonate) must be treated as hazardous waste. Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[8] Collect the first rinsate as hazardous waste in your designated container.[3] After the triple rinse, the container can often be disposed of as regular solid waste, but be sure to deface the label first.[3] Consult your EHS office for specific institutional policies.
4. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with a non-combustible absorbent material like vermiculite (B1170534) or sand.
-
Collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[3][9]
-
Ensure all institutional and regulatory paperwork is completed accurately for waste tracking.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of PEG5-bis-(ethyl phosphonate).
Caption: Figure 1. Disposal Workflow for PEG5-bis-(ethyl phosphonate).
References
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. arkema.com [arkema.com]
- 7. chemos.de [chemos.de]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. hwhenvironmental.com [hwhenvironmental.com]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
